Vcpip1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H15ClN2O2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
N-[[1-(2-chloroacetyl)azetidin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C13H15ClN2O2/c14-6-12(17)16-8-10(9-16)7-15-13(18)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,18) |
Clé InChI |
RQEMMXHBGJRTSD-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Vcpip1-IN-1: A Technical Guide to its Mechanism of Action and the Role of VCPIP1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Vcpip1-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1). While the specific designation "this compound" is not prevalent in the reviewed literature, the compound CAS-12290-201 emerges as a key chemical probe for VCPIP1, and its characteristics are detailed herein. This document elucidates the critical functions of VCPIP1 in fundamental cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of inflammatory signaling pathways. We present available quantitative data for VCPIP1 inhibition, outline relevant experimental methodologies, and provide visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target.
Introduction to VCPIP1
VCPIP1, also known as VCIP135, is a cysteine-type deubiquitinase that plays a crucial role in a variety of cellular functions.[1][2][3] Its activity is intrinsically linked to the AAA+ ATPase VCP/p97, a key player in protein homeostasis. VCPIP1 interacts with VCP/p97 to regulate processes essential for cell division and genome integrity.[4][5][6]
Key Functions of VCPIP1:
-
Golgi and Endoplasmic Reticulum (ER) Reassembly: VCPIP1 is necessary for the VCP-mediated reassembly of Golgi stacks and the formation of the transitional ER following mitosis.[1][7] It achieves this by deubiquitinating key components of the membrane fusion machinery, such as syntaxin-5.[5]
-
DNA Repair: VCPIP1 is involved in DNA repair pathways. Following phosphorylation by ATM or ATR, it deubiquitinates SPRTN, promoting its recruitment to chromatin to resolve DNA-protein cross-links.[1][7]
-
NF-κB Signaling Regulation: VCPIP1 can negatively regulate the NF-κB signaling pathway by deubiquitinating and stabilizing Erbin, a negative regulator of NOD2 signaling.[8] This action helps to suppress inflammatory responses.[8]
-
Deubiquitination Activity: VCPIP1 is known to hydrolyze 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains.[1][6]
This compound (CAS-12290-201): Mechanism of Action
This compound, identified in the literature as CAS-12290-201, is a potent and selective covalent inhibitor of VCPIP1.[9] Its mechanism of action is centered on the irreversible modification of the catalytic cysteine residue within the active site of VCPIP1.[9]
Key Mechanistic Features:
-
Covalent Inhibition: CAS-12290-201 forms a covalent bond with the catalytic cysteine of VCPIP1, leading to its irreversible inactivation.[9]
-
Selectivity: This inhibitor has demonstrated high selectivity for VCPIP1 with minimal activity against other cellular deubiquitinating enzymes.[9]
Quantitative Data for VCPIP1 Inhibition
The following table summarizes the available quantitative data for the inhibition of VCPIP1 by the compound CAS-12290-201.[9]
| Compound | Target | Assay | IC50 | Ki | k_inact_ |
| CAS-12290-201 | VCPIP1 | Ub-Rho cleavage assay | 70 nM | 15.3 ± 4.6 µM | 0.0792 ± 0.0085 s⁻¹ |
Signaling Pathways Involving VCPIP1
VCPIP1 is a key regulator in multiple signaling pathways. Its interaction with VCP/p97 is central to its function in cellular architecture and DNA repair. Furthermore, its deubiquitinating activity modulates inflammatory responses through the NF-κB pathway.
Caption: Signaling pathways involving VCPIP1 in Golgi reassembly, DNA repair, and NF-κB regulation.
Experimental Protocols
Detailed experimental protocols for the characterization of VCPIP1 inhibitors are crucial for reproducible research. The following outlines key methodologies cited in the literature.
Deubiquitinase Activity Assay (Ub-Rho Cleavage Assay)
This assay biochemically measures the deubiquitinating activity of VCPIP1.
Principle: A fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho), is used. Cleavage of the isopeptide bond between ubiquitin and rhodamine by a DUB results in an increase in fluorescence, which can be quantified.
Protocol Outline:
-
Reagents: Purified recombinant VCPIP1, Ub-Rho substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure: a. Incubate VCPIP1 with varying concentrations of the inhibitor (e.g., CAS-12290-201) for a defined period (e.g., 6 hours). b. Initiate the reaction by adding the Ub-Rho substrate. c. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths typically ~485/535 nm).
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the proteome.
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of DUBs is used. Pre-incubation with a selective inhibitor will block the binding of the ABP to the target DUB.
Protocol Outline:
-
Reagents: Cell lysate, ABP (e.g., a ubiquitin-based probe with a reactive warhead), inhibitor (CAS-12290-201).
-
Procedure: a. Treat cell lysate with the inhibitor or DMSO (vehicle control). b. Add the ABP to the treated lysate to label active DUBs. c. Separate proteins by SDS-PAGE. d. Visualize labeled DUBs by in-gel fluorescence scanning or by Western blot using an antibody against the probe's tag (e.g., HA or FLAG).
-
Data Analysis: A decrease in the signal for a specific DUB in the inhibitor-treated sample compared to the control indicates target engagement.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) to assess inhibitor selectivity.
Intact Protein Mass Spectrometry
This technique is used to confirm the covalent modification of the target protein by the inhibitor.
Principle: The precise mass of the protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
Protocol Outline:
-
Reagents: Purified VCPIP1, inhibitor (CAS-12290-201).
-
Procedure: a. Incubate purified VCPIP1 with the inhibitor. b. Analyze the protein sample using a high-resolution mass spectrometer (e.g., ESI-QTOF).
-
Data Analysis: Compare the mass spectra of the treated and untreated protein. The appearance of a new peak with an increased mass in the treated sample confirms covalent labeling.
Conclusion
This compound (CAS-12290-201) represents a valuable tool for studying the multifaceted roles of VCPIP1. Its potent and selective inhibition of VCPIP1's deubiquitinating activity allows for the precise dissection of this enzyme's function in critical cellular processes such as Golgi and ER dynamics, DNA repair, and inflammatory signaling. The methodologies outlined in this guide provide a framework for the continued investigation of VCPIP1 as a potential therapeutic target in diseases where its activity is dysregulated, including certain cancers and inflammatory disorders. Further research utilizing this and other chemical probes will be instrumental in fully elucidating the therapeutic potential of modulating VCPIP1 activity.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. VCPIP1 - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. VCPIP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of Inhibitors Targeting Valosin-Containing Protein Interacting Protein 1 (VCPIP1)
Disclaimer: Initial searches for a specific inhibitor designated "Vcpip1-IN-1" did not yield publicly available information. This technical guide will therefore focus on the discovery and development of inhibitors for the protein target, Valosin-Containing Protein Interacting Protein 1 (VCPIP1), with a central focus on the publicly disclosed potent and selective inhibitor, CAS-12290-201, as a case study. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to VCPIP1 as a Therapeutic Target
Valosin-Containing Protein Interacting Protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology and inflammatory diseases.[1][2][3] Deubiquitinases are critical regulators of protein stability and function, and their dysregulation is implicated in the pathogenesis of numerous human diseases, including cancer.[3] VCPIP1's multifaceted roles in essential cellular processes, such as post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of key signaling pathways, underscore its therapeutic potential.[4][5]
Disease Relevance of VCPIP1
Role in Cancer
Elevated expression of VCPIP1 has been observed in several cancer types, including pancreatic and breast cancer.[1][3] In pancreatic adenocarcinoma (PAAD), VCPIP1 has been identified as a critical regulator of the Hippo/YAP signaling pathway, a key driver of tumorigenesis.[1][6] High levels of VCPIP1 correlate with poor survival in PAAD patients.[1] The mechanism involves VCPIP1-mediated deubiquitination and stabilization of the transcriptional co-activator YAP, leading to the expression of pro-proliferative and anti-apoptotic genes.[1][7]
Role in Inflammatory Diseases
VCPIP1 also plays a crucial role in the innate immune response. It has been shown to be a positive regulator of Toll-like receptor 4 (TLR4) signaling.[2] VCPIP1 can potentiate inflammatory responses by reducing the ubiquitination of IRAK1/2 in a non-catalytic manner.[2] Consequently, VCPIP1-deficient mice exhibit reduced susceptibility to sepsis, suggesting that inhibition of VCPIP1 could be a therapeutic strategy for inflammatory conditions.[2]
Mechanism of Action of VCPIP1
VCPIP1 is a cysteine protease that specifically cleaves ubiquitin chains from substrate proteins, thereby regulating their stability and function.[8] It is known to hydrolyze 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains.[9] A significant aspect of VCPIP1's function is its interaction with the AAA+ ATPase, Valosin-Containing Protein (VCP/p97).[4][10][11] This interaction is crucial for its role in Golgi membrane fusion and other cellular processes.[10][12][13] The deubiquitinase activity of VCPIP1 is stimulated by its interaction with VCP.[4][11]
The VCPIP1-Hippo/YAP Signaling Axis
In pancreatic adenocarcinoma, VCPIP1 is a key component of a positive feedback loop that drives cancer progression.[1][7] VCPIP1 interacts with and deubiquitinates YAP, preventing its proteasomal degradation and leading to its accumulation and increased transcriptional activity.[1][7] In turn, YAP, as a transcriptional co-activator with TEAD, promotes the transcription of the VCPIP1 gene.[1][7] This creates a feed-forward loop that amplifies oncogenic signaling.
Caption: The VCPIP1-Hippo/YAP positive feedback loop in pancreatic cancer.
Discovery and Development of VCPIP1 Inhibitors: A Case Study of CAS-12290-201
The development of potent and selective inhibitors of VCPIP1 has been a key objective for validating it as a therapeutic target. A notable success in this area is the discovery of CAS-12290-201.[14]
Initial Screening and Hit Identification
The discovery process began with the screening of a library of compounds, which led to the identification of the hit molecule WH-9943-103C.[14] This compound exhibited inhibitory activity against VCPIP1 in a biochemical assay.[14]
Lead Optimization and Structure-Activity Relationship (SAR)
Subsequent optimization efforts focused on improving the potency and selectivity of the initial hit.[14] Structure-activity relationship (SAR) studies led to the synthesis of a focused library of analogs.[14] These studies identified key structural modifications that enhanced the inhibitory activity. The combination of favorable functionalities from two potent analogs resulted in the synthesis of CAS-12290-201.[14]
Quantitative Data for VCPIP1 Inhibitors
The following table summarizes the key quantitative data for the discovered VCPIP1 inhibitors.
| Compound | Biochemical IC50 (nM) | Ki (µM) | k_inact (s⁻¹) |
| WH-9943-103C | Sub-micromolar | Not reported | Not reported |
| CAS-12290-201 | 70 | 15.3 ± 4.6 | 0.0792 ± 0.0085 |
Data sourced from Accelerating inhibitor discovery for deubiquitinating enzymes.[14]
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Ub-Rho Cleavage Assay)
This assay is used to measure the enzymatic activity of VCPIP1 and the inhibitory effect of compounds.
-
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho), which is non-fluorescent. Upon cleavage of the isopeptide bond by a DUB, the highly fluorescent rhodamine110 is released, and the increase in fluorescence is measured over time.
-
Methodology:
-
Recombinant VCPIP1 enzyme is incubated with the test compound at various concentrations for a defined period (e.g., 6 hours).[14]
-
The enzymatic reaction is initiated by the addition of the Ub-Rho substrate.
-
The fluorescence intensity is monitored kinetically using a plate reader (Excitation/Emission wavelengths are typically ~485 nm/~535 nm).
-
The rate of increase in fluorescence is proportional to the DUB activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[14]
-
DUB Activity-Based Protein Profiling (DUB-ABPP)
This method is used to assess the selectivity of the inhibitor against a panel of DUBs in a cellular context.
-
Principle: A biotinylated ubiquitin-based probe that covalently binds to the active site cysteine of DUBs is used. Pre-incubation with an inhibitor will prevent the binding of the probe to the target DUB.
-
Methodology:
-
Cell lysate is pre-incubated with the test compound or DMSO (vehicle control).[14]
-
The activity-based probe is then added to the lysate to label the active DUBs.
-
The labeled proteins are captured using streptavidin beads.
-
The captured proteins are eluted, separated by SDS-PAGE, and analyzed by Western blotting using an antibody specific for VCPIP1.[14]
-
A decrease in the signal for VCPIP1 in the compound-treated sample compared to the control indicates target engagement.[14]
-
Visualizations of Workflows and Interactions
Inhibitor Discovery Workflow
Caption: Workflow for the discovery and validation of VCPIP1 inhibitors.
VCPIP1 Interaction with VCP/p97
Caption: Schematic of the interaction between VCPIP1 domains and the VCP/p97 hexamer.
Conclusion
VCPIP1 is a compelling therapeutic target with significant roles in cancer and inflammatory diseases. The discovery of potent and selective inhibitors, such as CAS-12290-201, provides valuable chemical tools to further probe the biology of VCPIP1 and validates its druggability. Future research will likely focus on the preclinical and clinical development of VCPIP1 inhibitors, with the potential to offer novel therapeutic options for patients with pancreatic cancer and other debilitating diseases.
References
- 1. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling | Semantic Scholar [semanticscholar.org]
- 2. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rupress.org [rupress.org]
- 5. biorxiv.org [biorxiv.org]
- 6. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-1: A Chemical Probe for Interrogating Vcpip1 Deubiquitinase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Valosin-containing protein (VCP)/p97-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) with critical roles in a multitude of cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of inflammatory and oncogenic signaling pathways.[1] The development of potent and selective chemical probes is essential to dissect the complex biology of Vcpip1 and to validate it as a potential therapeutic target. This technical guide provides a comprehensive overview of Vcpip1-IN-1, a first-in-class, potent, and selective covalent inhibitor of Vcpip1. We present its biochemical and cellular characterization, detailed experimental protocols for its use, and an exploration of the key signaling pathways modulated by Vcpip1.
Introduction to Vcpip1
Vcpip1 is a cysteine protease belonging to the ovarian tumor (OTU) domain-containing family of DUBs. It is known to hydrolyze 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains, thereby regulating protein stability and function.[1] Vcpip1's cellular functions are intrinsically linked to its interaction with the AAA+ ATPase VCP/p97, a critical player in protein homeostasis.[2][3] This interaction is crucial for the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis.[3][4]
Recent studies have expanded the known roles of Vcpip1 to include:
-
Hippo/YAP Signaling: Vcpip1 has been shown to deubiquitinate and stabilize the transcriptional co-activator YAP, a key effector of the Hippo pathway.[5] This action promotes the progression of pancreatic adenocarcinoma, highlighting Vcpip1 as a potential target in oncology.[5]
-
NF-κB Signaling: Vcpip1 negatively regulates the NF-κB signaling pathway by deubiquitinating and stabilizing Erbin, an inhibitor of NOD2-mediated NF-κB activation.[6] This suggests a role for Vcpip1 in modulating inflammatory responses.
-
DNA Repair: Vcpip1 is involved in DNA repair processes, further underscoring its importance in maintaining cellular homeostasis.[1]
Given its involvement in these fundamental cellular processes and its dysregulation in diseases such as cancer, the development of selective inhibitors for Vcpip1 is of significant interest for both basic research and therapeutic development.
This compound: A Selective Chemical Probe
This compound is a covalent inhibitor of Vcpip1, identified through a chemoproteomic platform designed to discover selective DUB inhibitors.[7] It demonstrates high potency and selectivity for Vcpip1, making it an invaluable tool for studying the enzyme's cellular functions.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound and a related compound, CAS-12290-201, which is likely a close analog or the same molecule, as described in the foundational chemoproteomics study.
| Parameter | This compound (Compound from Chan et al., 2023) | CAS-12290-201 (Probechem) | Reference |
| IC50 | Not explicitly stated as "this compound" | 70 nM | [7], Probechem Website |
| Potency | Nanomolar potency | Potent | [7] |
| Selectivity | High in-family selectivity | Selective | [7] |
| Mechanism | Covalent inhibitor targeting the catalytic cysteine | Covalent inhibitor | [7] |
Note: The primary research publication refers to the development of a potent and selective probe for VCPIP1 with nanomolar potency, which is available commercially as CAS-12290-201 with a reported IC50 of 70 nM.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on the methodologies described in the discovery and characterization of selective DUB inhibitors.[7]
Chemoproteomic Screening for DUB Inhibitor Discovery
This protocol outlines the activity-based protein profiling (ABPP) approach used to identify this compound.
Experimental Workflow:
Caption: Workflow for chemoproteomic screening of DUB inhibitors.
Methodology:
-
Cell Lysate Preparation: HEK293T cells are lysed to prepare a native proteome.
-
Inhibitor Incubation: The cell lysate is incubated with a library of cysteine-reactive covalent fragments (or a specific inhibitor like this compound) at a defined concentration (e.g., 200 µM for screening).
-
Competitive Labeling: A DUB-specific activity-based probe, such as biotinylated ubiquitin vinyl sulfone (Biotin-Ahx-Ub-VS), is added to the lysate. This probe covalently binds to the active site of DUBs that have not been engaged by an inhibitor.
-
Enrichment: The biotin-labeled proteins are enriched using streptavidin beads.
-
On-bead Digestion: The enriched proteins are digested into peptides using trypsin while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the DUBs that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a specific DUB in the presence of an inhibitor indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Vcpip1 at each temperature by Western blotting using a Vcpip1-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble Vcpip1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Vcpip1 Signaling Pathways
This compound can be utilized to investigate the role of Vcpip1 in various signaling pathways.
Vcpip1 in Golgi Reassembly
Vcpip1, in concert with VCP/p97 and p47, is essential for the reassembly of the Golgi apparatus following mitosis. This process involves the deubiquitination of syntaxin-5, a t-SNARE protein, which allows for its interaction with the v-SNARE Bet1, leading to membrane fusion.[2][8]
Signaling Pathway Diagram:
Caption: Vcpip1's role in post-mitotic Golgi reassembly.
Vcpip1 in Hippo/YAP Signaling
In pancreatic adenocarcinoma, Vcpip1 deubiquitinates and stabilizes YAP, leading to its nuclear translocation and the activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes.[5]
Signaling Pathway Diagram:
Caption: Vcpip1-mediated regulation of the Hippo/YAP pathway.
Vcpip1 in TLR4/NF-κB Signaling
Vcpip1 can negatively regulate the innate immune response by deubiquitinating and stabilizing Erbin, which in turn inhibits the activation of the NF-κB pathway downstream of NOD2 stimulation by muramyl dipeptide (MDP).[6]
Signaling Pathway Diagram:
Caption: Vcpip1's regulatory role in the NF-κB signaling pathway.
Conclusion
This compound represents a significant advancement in the toolset available to researchers studying the ubiquitin system. Its high potency and selectivity make it a superior probe for elucidating the multifaceted roles of Vcpip1 in cellular physiology and disease. This guide provides the foundational knowledge and experimental frameworks necessary for the effective use of this compound in dissecting Vcpip1's function in various signaling pathways, ultimately paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target.
References
- 1. uniprot.org [uniprot.org]
- 2. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Vcpip1-IN-1 and its Target Vcpip1/VCIP135: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vcpip1/VCIP135 (Valosin-containing protein p97/p47 complex-interacting protein 1) is a deubiquitinating enzyme (DUB) that plays a crucial role in several fundamental cellular processes. As a member of the Ovarian Tumor (OTU) domain-containing family of DUBs, VCPIP1 is implicated in the regulation of protein stability and function through the removal of ubiquitin chains from its substrates. Its activities are integral to post-mitotic Golgi and endoplasmic reticulum reassembly, DNA damage repair, and the modulation of key signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[1][2] This technical guide provides a comprehensive overview of VCPIP1, its function, and the development of a potent and selective inhibitor, Vcpip1-IN-1 (CAS-12290-201).
The Target Protein: Vcpip1/VCIP135
VCPIP1 is a multi-domain protein that functions as a cysteine protease.[2] Its catalytic activity is primarily directed towards 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains.[2] The function of VCPIP1 is tightly regulated, particularly during the cell cycle, to ensure the timely reassembly of the Golgi apparatus after mitosis. This regulation is achieved through phosphorylation, which modulates its deubiquitinase activity.[2]
Core Functions and Signaling Pathways
VCPIP1 is a key player in multiple cellular signaling cascades:
-
Golgi Apparatus Reassembly: VCPIP1 is essential for the p97/VCP-mediated reassembly of Golgi stacks following mitosis. It is part of a complex that includes p97 and its adaptor p47, where it acts to deubiquitinate key components, facilitating membrane fusion.[1]
-
Hippo/YAP Signaling in Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC), VCPIP1 has been shown to stabilize the transcriptional co-activator YAP by inhibiting its K48-linked polyubiquitination and subsequent proteasomal degradation. This creates a positive feedback loop, as YAP can, in turn, enhance the transcription of VCPIP1, promoting cancer progression.[3][4][5]
-
Innate Immune Response: VCPIP1 is a positive regulator of Toll-like receptor 4 (TLR4) signaling. Upon TLR4 activation, VCPIP1 translocates from the nucleus to the cytoplasm, where it interacts with and reduces the K48-linked ubiquitination of IRAK1 and IRAK2, leading to their stabilization and potentiation of the innate immune response.[6]
This compound (CAS-12290-201): A Potent and Selective Inhibitor
This compound, also known as CAS-12290-201, is a potent, selective, and covalent inhibitor of VCPIP1. It belongs to the fluoro-quinazolinone chemical class and targets the catalytic cysteine residue (C219) of VCPIP1.[7][8]
Quantitative Inhibitor Data
The following tables summarize the key quantitative data for this compound and its precursor, WH-9943-103C.
| Compound | Target | IC50 (nM) | Assay | Reference |
| This compound (CAS-12290-201) | VCPIP1 | 70 | Ub-Rho Cleavage Assay | [7] |
| WH-9943-103C | VCPIP1 | <1000 | Ub-Rho Cleavage Assay |
Table 1: Inhibitory Potency (IC50) of VCPIP1 Inhibitors.
| Compound | Target | Ki (µM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Assay | Reference |
| This compound (CAS-12290-201) | VCPIP1 | 15.3 ± 4.6 | 0.0792 ± 0.0085 | ~5176 | Kinetic Analysis | [7] |
Table 2: Kinetic Parameters of this compound.
Selectivity Profile
This compound (CAS-12290-201) has been shown to be highly selective for VCPIP1, with little to no activity observed against other cellular deubiquitinating enzymes in activity-based protein profiling (ABPP) experiments.[7]
Key Experimental Protocols
This section outlines the methodologies for key experiments used in the characterization of VCPIP1 and its inhibitors.
Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay
This is a fluorescence-based assay to measure the enzymatic activity of DUBs and the potency of their inhibitors.
Principle: The substrate, Ubiquitin-Rhodamine 110, is non-fluorescent. Upon cleavage of the amide bond between ubiquitin and rhodamine 110 by an active DUB, the highly fluorescent rhodamine 110 is released. The increase in fluorescence intensity is proportional to the DUB activity.[9][10]
Protocol Outline:
-
Reagents and Buffers:
-
Procedure:
-
Dispense a solution of VCPIP1 into a 384-well or 1536-well black plate.[9][11]
-
Add the inhibitor at various concentrations and incubate at room temperature for 30 minutes.[9]
-
Initiate the reaction by adding the Ub-Rho110 substrate.[9]
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[10][11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Normalize the rates to a DMSO control (100% activity).
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In-Cell Target Engagement Assay using Activity-Based Probes (ABPP)
This method assesses the ability of an inhibitor to bind to its target enzyme within a cellular context.
Principle: A cell-permeable, biotinylated ubiquitin probe with a reactive "warhead" (e.g., propargylamide - PA) is introduced into cells. This probe covalently binds to the active site of DUBs. If a DUB is pre-bound by an inhibitor, the probe cannot bind. The extent of probe labeling is then quantified, typically by immunoprecipitation followed by western blotting or mass spectrometry.[12][13][14]
Protocol Outline:
-
Reagents and Materials:
-
Cell line expressing the target DUB (e.g., HEK293T cells).
-
This compound (CAS-12290-201).
-
Cell-permeable ubiquitin probe (e.g., Biotin-cR10-Ub-PA).[14]
-
Cell lysis buffer.
-
Streptavidin beads for immunoprecipitation.
-
Antibodies for western blotting (e.g., anti-VCPIP1, anti-biotin).
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Add the cell-permeable ubiquitin probe and incubate.
-
Lyse the cells and immunoprecipitate the probe-labeled proteins using streptavidin beads.
-
Elute the bound proteins and analyze by western blot using an antibody against VCPIP1.
-
-
Data Analysis:
-
Quantify the band intensity of VCPIP1 in the western blot.
-
A decrease in the band intensity with increasing inhibitor concentration indicates successful target engagement.
-
Signaling Pathways and Experimental Workflows
Vcpip1 in Golgi Reassembly
Caption: VCPIP1's role in p97/p47-mediated post-mitotic Golgi reassembly.
Vcpip1 in Hippo/YAP Signaling in Pancreatic Cancer
Caption: Positive feedback loop of VCPIP1 and YAP in pancreatic cancer.[3]
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of a VCPIP1 inhibitor.
Conclusion
Vcpip1/VCIP135 is a multifaceted deubiquitinase with critical roles in cellular homeostasis and disease. The development of this compound (CAS-12290-201) provides a valuable chemical tool for the further elucidation of VCPIP1's functions and serves as a promising starting point for the development of novel therapeutics targeting pancreatic cancer and potentially other diseases where VCPIP1 activity is dysregulated. This guide provides a foundational understanding of VCPIP1 and its inhibitor, intended to facilitate further research and drug discovery efforts in this area.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling | Semantic Scholar [semanticscholar.org]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 11. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 13. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Vcpip1-IN-1 and its Role in Deubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valosin-containing protein (VCP)/p97-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) belonging to the ovarian tumor protease (OTU) family. It plays a critical role in a variety of fundamental cellular processes, including the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, DNA damage repair, and the regulation of key signaling pathways such as the Hippo pathway. By removing ubiquitin chains from specific substrates, VCPIP1 modulates protein stability and function, thereby influencing cell cycle progression, genome integrity, and cell growth. The dysregulation of VCPIP1 has been implicated in diseases such as cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the function of VCPIP1, its role in deubiquitination, and the characteristics of its inhibitors, with a focus on compounds like CAS-12290-201, a potent and selective covalent inhibitor of VCPIP1. This document details the signaling pathways involving VCPIP1, summarizes key quantitative data, and provides detailed experimental protocols for studying its activity and inhibition.
Introduction to VCPIP1
VCPIP1 is a crucial deubiquitinating enzyme that participates in several vital cellular functions. Its primary role is to reverse ubiquitination, a post-translational modification where ubiquitin molecules are attached to substrate proteins. This process is counteracted by DUBs like VCPIP1, which cleave ubiquitin chains, thereby regulating the fate of the substrate protein. VCPIP1 is known to hydrolyze 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains[1].
VCPIP1's cellular functions are diverse and include:
-
Golgi and Endoplasmic Reticulum Reassembly: VCPIP1 is essential for the VCP/p97-mediated reassembly of the Golgi apparatus and the endoplasmic reticulum following mitosis[1][2].
-
DNA Damage Repair: In response to DNA damage, VCPIP1 is activated by ATM/ATR and deubiquitinates the Spartan (SPRTN) protein, promoting its recruitment to chromatin to repair DNA-protein crosslinks[1][2][3][4].
-
Hippo Pathway Regulation: VCPIP1 interacts with and deubiquitinates Yes-associated protein (YAP), a key effector of the Hippo pathway, leading to its stabilization and influencing cell proliferation.
-
Microbial Infection: VCPIP1 can regulate the duration of intoxication by botulinum neurotoxin type A (BoNT/A) by deubiquitinating its light chain, preventing its degradation[1].
Given its involvement in critical cellular processes and its association with disease, there is significant interest in developing specific inhibitors of VCPIP1 for therapeutic purposes.
Vcpip1-IN-1: A Potent and Selective Inhibitor
While a compound specifically named "this compound" is not prominently described in the literature, a potent and selective covalent inhibitor, CAS-12290-201 , has been developed and characterized. For the purpose of this guide, we will consider CAS-12290-201 as a representative "this compound".
Quantitative Data for CAS-12290-201
The inhibitory activity of CAS-12290-201 against VCPIP1 has been quantified through various biochemical assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 70 nM | Biochemical inhibitory activity assay | |
| Ki | 15.3 ± 4.6 µM | Kinetic analysis | |
| kinact | 0.0792 ± 0.0085 s-1 | Kinetic analysis |
Table 1: Quantitative inhibitory data for CAS-12290-201 against VCPIP1.
Signaling Pathways Involving VCPIP1
VCPIP1 is a key player in several signaling pathways. The following diagrams illustrate its role in Golgi reassembly and the Hippo pathway.
Golgi Reassembly Pathway
During mitosis, the Golgi apparatus undergoes disassembly. For its reassembly in late mitosis, the t-SNARE protein Syntaxin-5 (Syn5) must be deubiquitinated. VCPIP1, in a complex with VCP/p97 and its adaptor p47, carries out this crucial deubiquitination step, allowing for the formation of the SNARE complex and subsequent membrane fusion.
Hippo Signaling Pathway
VCPIP1 has been shown to positively regulate the Hippo signaling pathway by deubiquitinating and stabilizing the transcriptional co-activator YAP. This prevents the proteasomal degradation of YAP, allowing it to translocate to the nucleus and promote the transcription of genes involved in cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study VCPIP1 and its inhibitors.
In Vitro Deubiquitination Assay (Western Blot-Based)
This assay is used to determine the ability of VCPIP1 to cleave ubiquitin chains from a substrate protein.
Materials:
-
Recombinant human VCPIP1
-
Ubiquitinated substrate (e.g., in vitro ubiquitinated Syntaxin-5 or K48-linked di-ubiquitin)
-
Deubiquitination Buffer: 50 mM HEPES (pH 7.5), 25 mM KCl, 2.5 mM MgCl2, 1 mM DTT, 0.01% Tween-20[5]
-
SDS-PAGE loading buffer
-
Primary antibodies: anti-substrate antibody, anti-ubiquitin antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Prepare the deubiquitination reaction by combining the following in a microcentrifuge tube:
-
For inhibitor studies, pre-incubate VCPIP1 with the inhibitor (e.g., CAS-12290-201) for a specified time before adding the substrate.
-
Incubate the reaction at 37°C for 60 minutes[5].
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-substrate or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system. A decrease in the high-molecular-weight ubiquitinated substrate band and an increase in the unmodified substrate band indicate deubiquitination activity.
In Vitro Ubiquitination of Syntaxin-5
This protocol describes the ubiquitination of Syntaxin-5 by the E3 ligase HACE1, which can then be used as a substrate for VCPIP1 deubiquitination assays.
Materials:
-
Recombinant MBP-tagged Syntaxin-5 (Syn5-ΔTM)
-
Recombinant GST-tagged HACE1
-
Human E1 ubiquitin-activating enzyme
-
UbcH7 recombinant E2 ubiquitin-conjugating enzyme
-
Ubiquitin
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM NaCl, 1 mM DTT, 2 mM ATP[6]
-
Amylose resin
Procedure:
-
Combine the following in a 50 µL reaction volume:
-
Incubate the reaction at 30°C for 2 hours[6].
-
To purify the ubiquitinated Syn5, dilute the reaction to 500 µL with ubiquitination buffer and add amylose resin.
-
Incubate with gentle rotation to allow binding of MBP-Syn5-ΔTM to the resin.
-
Wash the resin to remove unbound components.
-
Elute the ubiquitinated MBP-Syn5-ΔTM. The product can be verified by Western blotting with an anti-MBP or anti-ubiquitin antibody.
Immunoprecipitation of Endogenous YAP to Detect Ubiquitination
This protocol is for assessing the ubiquitination status of endogenous YAP in cells, which can be used to study the effect of VCPIP1.
Materials:
-
Cell culture (e.g., HEK293T or a relevant cancer cell line)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, MG132)
-
Anti-YAP antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Culture and treat cells as required (e.g., with a proteasome inhibitor like MG132 to allow accumulation of ubiquitinated proteins).
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-YAP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-YAP complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated YAP.
Activity-Based Protein Profiling (ABPP) for VCPIP1 Inhibitor
ABPP is a powerful technique to assess the engagement of a covalent inhibitor with its target enzyme in a complex proteome.
Materials:
-
Cell lysate (e.g., from HEK293T cells)
-
CAS-12290-201 inhibitor
-
Activity-based probe (ABP) for DUBs (e.g., a ubiquitin-based probe with a reporter tag)
-
Streptavidin beads (if the ABP has a biotin tag)
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Prepare cell lysate in a suitable buffer.
-
Pre-incubate aliquots of the lysate with varying concentrations of CAS-12290-201 (and a DMSO control) for a specific duration.
-
Add the DUB activity-based probe to the lysates and incubate to allow labeling of active DUBs.
-
Quench the labeling reaction.
-
If using a biotinylated probe, enrich the labeled proteins using streptavidin beads.
-
Analyze the samples by SDS-PAGE and Western blotting for the reporter tag to visualize the labeled DUBs. A decrease in the signal for VCPIP1 in the inhibitor-treated samples compared to the control indicates target engagement.
-
Alternatively, for a more comprehensive analysis, the enriched proteins can be subjected to mass spectrometry to identify and quantify the labeled DUBs across the proteome.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to characterize VCPIP1 and its inhibitors.
Workflow for Characterizing VCPIP1 Deubiquitination Activity
References
- 1. uniprot.org [uniprot.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Tandem Deubiquitination and Acetylation of SPRTN Promotes DNA-Protein Crosslink Repair and Protects against Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Monoubiquitination of syntaxin 5 regulates Golgi membrane dynamics during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-1: A Technical Guide to a Hypothetical Inhibitor Targeting Cellular Pathways Regulated by VCPIP1
Disclaimer: As of late 2025, "Vcpip1-IN-1" is a hypothetical inhibitor designation. This document is a forward-looking technical guide based on the known functions of its putative target, Valosin-Containing Protein Interacting Protein 1 (VCPIP1). The experimental data presented is illustrative and intended to serve as a template for the characterization of a selective VCPIP1 inhibitor.
Introduction
Valosin-Containing Protein Interacting Protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinase (DUB) of the Ovarian Tumor (OTU) family.[1][2] It plays a crucial role in a variety of fundamental cellular processes by removing ubiquitin chains from substrate proteins. Key functions of VCPIP1 include regulating the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, modulating the Hippo/YAP signaling pathway, influencing innate immune responses, and participating in DNA repair.[3][4][5][6] Given its involvement in pathways frequently dysregulated in cancer and inflammatory diseases, VCPIP1 represents a compelling target for therapeutic development.[4][6][7]
This guide provides a technical overview of the primary cellular pathways anticipated to be affected by a potent and selective inhibitor of VCPIP1, herein designated this compound. It outlines potential quantitative effects, detailed experimental protocols for inhibitor characterization, and visual diagrams of the implicated pathways and workflows.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for this compound, structured for clarity and comparative analysis.
Table 1: Hypothetical In Vitro Inhibitory Profile of this compound
| Target | Activity | Value | Assay Conditions |
|---|---|---|---|
| VCPIP1 | IC50 | 25 nM | Enzymatic assay with K48-linked di-ubiquitin substrate |
| USP2 | IC50 | > 50,000 nM | Fluorescence-based DUB panel |
| USP7 | IC50 | > 50,000 nM | Fluorescence-based DUB panel |
| OTUD1 | IC50 | > 25,000 nM | Fluorescence-based DUB panel |
| VCP/p97 | ATPase Activity | No effect at 10 µM | ADP-Glo Kinase Assay |
Table 2: Hypothetical Cellular Effects of this compound
| Cell Line | Pathway/Effect Measured | Readout | EC50 |
|---|---|---|---|
| PANC-1 (Pancreatic Cancer) | Hippo/YAP Pathway Inhibition | TEAD-responsive luciferase reporter | 150 nM |
| PANC-1 (Pancreatic Cancer) | Reduction of YAP Protein Levels | Western Blot | 200 nM |
| AsPC-1 (Pancreatic Cancer) | Anti-proliferative Effect | Cell Viability (72h) | 350 nM |
| RAW 264.7 (Macrophage) | TLR4 Signaling Inhibition | LPS-induced IL-6 production | 500 nM |
| HeLa | Post-Mitotic Golgi Disruption | GM130 immunofluorescence | 750 nM |
Core Affected Cellular Pathways
Inhibition of VCPIP1's deubiquitinase activity by this compound is predicted to have significant consequences on several key cellular signaling and maintenance pathways.
Golgi Apparatus and ER Reassembly
VCPIP1 is essential for the post-mitotic reassembly of the Golgi apparatus and the endoplasmic reticulum.[3][5] It functions in concert with the AAA-ATPase VCP/p97 and its adaptor p47 to regulate SNARE complex dissociation, a critical step in membrane fusion.[5][8] Inhibition of VCPIP1 is expected to disrupt this process, leading to Golgi fragmentation.[5]
Caption: this compound inhibits VCPIP1, preventing SNARE deubiquitination and blocking Golgi reassembly.
Hippo/YAP Signaling Pathway
Recent studies have implicated VCPIP1 in cancer progression, particularly in pancreatic adenocarcinoma, through its regulation of the Hippo pathway effector YAP.[4] VCPIP1 stabilizes YAP by removing K48-linked polyubiquitin chains, thereby preventing its proteasomal degradation.[4] Inhibition of VCPIP1 with this compound would be expected to decrease YAP protein levels, reduce the expression of its target genes (e.g., CTGF, CYR61), and suppress cancer cell proliferation and migration.[4]
Caption: this compound inhibits VCPIP1, promoting YAP ubiquitination and degradation, thus suppressing oncogenic signaling.
Innate Immune Signaling (TLR4)
VCPIP1 has been identified as a positive regulator of Toll-like receptor 4 (TLR4) signaling.[6] Upon TLR4 activation by lipopolysaccharide (LPS), VCPIP1 translocates to the cytoplasm and interacts with IRAK1 and IRAK2. It reduces their K48-linked ubiquitination in a non-catalytic manner, preventing their degradation and thereby potentiating the downstream inflammatory response.[6] While the mechanism is described as non-catalytic, targeting VCPIP1 could still disrupt the protein-protein interactions necessary for this function.
Caption: this compound functionally inhibits VCPIP1, leading to IRAK1/2 degradation and attenuation of TLR4 signaling.
Experimental Protocols
Detailed methodologies are crucial for assessing the activity and cellular effects of this compound.
In Vitro VCPIP1 Deubiquitinase Assay
-
Objective: To determine the IC50 of this compound against VCPIP1.
-
Principle: A fluorescence-based assay measuring the cleavage of a di-ubiquitin substrate internally labeled with a quenched fluorophore.
-
Materials:
-
Recombinant human VCPIP1 protein.
-
K48-linked di-ubiquitin FRET substrate (e.g., Ub-Rh110-Gly).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
This compound compound stock in 100% DMSO.
-
384-well, low-volume, black assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a 1:25 dilution in Assay Buffer.
-
Add 5 µL of diluted compound or DMSO vehicle to assay wells.
-
Add 10 µL of VCPIP1 enzyme solution (e.g., final concentration 2 nM) to all wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the di-ubiquitin substrate (e.g., final concentration 100 nM).
-
Immediately begin kinetic monitoring of fluorescence (e.g., Ex/Em = 485/528 nm) at 1-minute intervals for 60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase) for each well.
-
Normalize velocities to DMSO controls and plot percent inhibition versus log[inhibitor concentration]. Fit the data using a four-parameter logistic equation to determine the IC50.
-
Cellular YAP Protein Stability Assay (Western Blot)
-
Objective: To measure the effect of this compound on endogenous YAP protein levels.
-
Materials:
-
PANC-1 cells.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
This compound.
-
Cycloheximide (CHX) solution.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-YAP, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody and ECL substrate.
-
-
Procedure:
-
Plate PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO vehicle for 4 hours.
-
Add cycloheximide (CHX, final concentration 50 µg/mL) to all wells to block new protein synthesis.
-
Harvest cell lysates at various time points (e.g., 0, 2, 4, 8 hours) post-CHX addition.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against YAP and GAPDH, followed by HRP-secondary antibody.
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Quantify band intensities. Normalize YAP intensity to GAPDH for each sample. Plot normalized YAP levels over time to determine the protein half-life in the presence of the inhibitor.
-
Logical and Experimental Workflows
Caption: A typical workflow for the discovery and characterization of a VCPIP1 inhibitor like this compound.
References
- 1. genecards.org [genecards.org]
- 2. VCPIP1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VCPIP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
The Role of VCPIP1 and its Inhibition in Golgi Apparatus and Endoplasmic Reticulum Reassembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate processes of Golgi apparatus and endoplasmic reticulum (ER) reassembly following mitosis are fundamental for the maintenance of cellular homeostasis and the fidelity of protein and lipid processing in daughter cells. A key player in this orchestrated event is the Valosin-Containing Protein (VCP)-Interacting Protein 1 (VCPIP1), a deubiquitinating enzyme (DUB) that modulates the activity of the VCP/p97 ATPase complex.[1][2][3] This technical guide provides an in-depth exploration of the function of VCPIP1 in Golgi and ER biogenesis, the mechanistic implications of its inhibition by small molecules such as VCPIP1-IN-1, and detailed experimental protocols for studying these processes.
The Mechanism of VCPIP1 in Post-Mitotic Golgi and ER Reassembly
VCPIP1 is an essential factor for the p97/p47-mediated membrane fusion events that are required for the reassembly of the Golgi apparatus and the ER after cell division.[3][4][5] The core function of VCPIP1 in this context is intrinsically linked to its deubiquitinase activity and its interaction with the VCP/p97 ATPase, a chaperone-like protein that utilizes the energy from ATP hydrolysis to remodel protein complexes.[3][6][7]
The reassembly of the Golgi apparatus is a stepwise process that involves the fusion of mitotic Golgi fragments into cisternae, which then stack to form the characteristic Golgi ribbon. This process is heavily regulated by the ubiquitination status of key proteins, including the t-SNARE syntaxin-5.[3][5] During mitosis, syntaxin-5 is mono-ubiquitinated, which prevents its interaction with its cognate v-SNARE, Bet1, thereby inhibiting membrane fusion.[3]
At the end of mitosis, VCPIP1 is recruited to the VCP/p97-p47 complex, where it acts to deubiquitinate syntaxin-5.[3][5] The removal of the ubiquitin moiety from syntaxin-5 allows it to engage with Bet1, facilitating the fusion of Golgi vesicles and the re-formation of Golgi cisternae.[3] The VCP/p97 complex, in turn, is thought to provide the mechanical force necessary to dissociate the SNARE complexes after fusion, allowing for subsequent rounds of membrane fusion.[8]
The interaction between VCPIP1 and VCP/p97 is multifaceted. Cryo-electron microscopy studies have revealed that VCPIP1 binds to VCP/p97 through multiple interfaces, including its UBX domain engaging with the N-domain of VCP and another region of VCPIP1, termed the VCPID, interacting with the D2 domains of VCP.[2][6][9] This interaction is critical for the enhancement of VCPIP1's deubiquitinase activity.[2][6][9] The formation of a ternary complex between VCP, VCPIP1, and the adaptor protein p47 is crucial for this process.[6][9][10]
VCPIP1 Inhibitors: Tools for Research and Potential Therapeutics
The development of selective inhibitors for DUBs is a rapidly growing field, offering powerful tools to probe their cellular functions and presenting new avenues for therapeutic intervention. Several small molecule inhibitors of VCPIP1 have been identified, with this compound being a notable example.[11][12][13] These inhibitors provide a means to acutely block the deubiquitinase activity of VCPIP1, allowing for the study of the downstream consequences on Golgi and ER reassembly.
Quantitative Data on VCPIP1 Inhibitors
| Inhibitor | Target | IC50 | Ki | k_inact | Reference |
| This compound (Compound 001) | VCPIP1 | 0.41 µM | - | - | [11][12][13] |
| CAS-12290-201 | VCPIP1 | 70 nM | 15.3 ± 4.6 µM | 0.0792 ± 0.0085 s⁻¹ | [14] |
| VCPIP1-IN-2 (Compound 076) | VCPIP1 | - | - | - | [15] |
Signaling Pathways and Experimental Workflows
VCPIP1 Signaling Pathway in Golgi Reassembly
Experimental Workflow for Assessing VCPIP1 Inhibitor Effects
References
- 1. uniprot.org [uniprot.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. rupress.org [rupress.org]
- 9. sciencecast.org [sciencecast.org]
- 10. Ternary complex formation of VCP, VCPIP1 and p47 facilitates Golgi reassembly | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound| CAS NO:3025297-92-8| GlpBio [glpbio.cn]
- 14. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Role of VCPIP1 in the DNA Damage Response: A Technical Guide for Therapeutic Development
Disclaimer: Initial searches for "Vcpip1-IN-1" did not yield specific information on this inhibitor. This suggests that "this compound" may be a hypothetical, newly developed, or internally designated compound not yet described in publicly available literature. Therefore, this guide will focus on the protein Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1) as a potential therapeutic target in the DNA damage response (DDR). The experimental protocols and inhibitor-focused content are presented as a predictive guide for researchers and drug development professionals interested in targeting this protein.
Introduction to VCPIP1
Valosin-Containing Protein Interacting Protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including Golgi reassembly, endoplasmic reticulum (ER) membrane fusion, and, significantly, the DNA damage response.[1][2][3] As a member of the ovarian tumor (OTU) family of DUBs, VCPIP1 specifically hydrolyzes polyubiquitin chains, a key post-translational modification that governs protein stability and function.[1][4] Its interaction with the AAA+ ATPase VCP/p97 is central to many of its functions, positioning VCPIP1 as a critical regulator of protein homeostasis and genome stability.[5][6]
VCPIP1's Role in the DNA Damage Response
VCPIP1 is an important player in the cellular response to DNA damage, particularly in the repair of DNA-protein crosslinks (DPCs).[1] The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.[7][8] VCPIP1's involvement is primarily linked to its deubiquitinase activity and its interaction with VCP/p97.
Upon DNA damage, the kinases ATM and ATR phosphorylate VCPIP1, which is a critical step for its role in DNA repair.[1] This phosphorylation event promotes the recruitment of VCPIP1 to chromatin. Once at the site of damage, VCPIP1 deubiquitinates the protease SPRTN, which is essential for the proteolytic cleavage of DPCs.[1] This action facilitates the removal of proteins covalently bound to DNA, allowing for subsequent repair of the DNA lesion.
The VCP/p97-VCPIP1 complex is also implicated in the extraction of ubiquitinated proteins from chromatin, a process vital for clearing damaged or stalled proteins from DNA to allow access for repair machinery.[6][9] VCP/p97 functions as a segregase that unfolds and extracts proteins from larger complexes, and VCPIP1's deubiquitinating activity is thought to coordinate with this action to regulate substrate processing.[4][5]
VCPIP1 as a Therapeutic Target
The critical role of VCPIP1 in the DNA damage response makes it a compelling target for therapeutic intervention, particularly in oncology. Cancer cells often exhibit a dysregulated DDR and an increased reliance on specific repair pathways for survival.[10] Inhibiting key components of the DDR, such as VCPIP1, could sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[11]
Targeting VCPIP1 could lead to the accumulation of unresolved DPCs and other forms of DNA damage, ultimately triggering cell death in cancer cells. Furthermore, given the interplay between the DDR and immune signaling, inhibiting VCPIP1 may also enhance the immunogenicity of tumor cells, making them more susceptible to immune checkpoint inhibitors.[11]
Quantitative Data Summary
While no quantitative data for a specific "this compound" inhibitor is available, the following table summarizes key quantitative parameters related to VCPIP1 function that would be relevant for inhibitor characterization.
| Parameter | Description | Reported Value/Method | Reference |
| VCPIP1 Molecular Weight | The molecular mass of the VCPIP1 protein. | ~135 kDa | [4] |
| VCP-VCPIP1 Stoichiometry | The number of VCPIP1 protomers that interact with the VCP hexamer. | Up to 3 VCPIP1 protomers per VCP hexamer | [4][5] |
| VCPIP1 Catalytic Residue | The key amino acid residue in the active site responsible for deubiquitinating activity. | Cysteine 219 (C219) | [12] |
| VCP-VCPIP1 Binding Affinity | The strength of the interaction between VCP and VCPIP1. | To be determined by methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). | N/A |
| IC50 of a Putative Inhibitor | The concentration of an inhibitor required to reduce VCPIP1 enzymatic activity by 50%. | To be determined by enzymatic assays. | N/A |
| Cellular Thermal Shift Assay (CETSA) Tagg | The temperature at which 50% of VCPIP1 aggregates in the presence of a ligand, indicating target engagement. | To be determined for a specific inhibitor. | N/A |
Experimental Protocols
The following are proposed experimental protocols for the identification and characterization of VCPIP1 inhibitors.
VCPIP1 Enzymatic Assay
Objective: To identify and characterize inhibitors of VCPIP1 deubiquitinating activity.
Materials:
-
Recombinant human VCPIP1 protein
-
Ubiquitin substrate (e.g., di-ubiquitin, K48- or K63-linked polyubiquitin chains, or a fluorogenic ubiquitin-AMC substrate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT)
-
Test compounds (potential inhibitors)
-
384-well assay plates
-
Plate reader for fluorescence or luminescence detection
Method:
-
Prepare a stock solution of recombinant VCPIP1 in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO.
-
In a 384-well plate, add a small volume of the test compound dilutions.
-
Add the VCPIP1 enzyme to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin substrate.
-
Monitor the reaction kinetics by measuring the change in fluorescence or luminescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Cell-Based DNA Damage Assay
Objective: To assess the effect of VCPIP1 inhibition on the cellular response to DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
VCPIP1 inhibitor
-
DNA damaging agent (e.g., etoposide, formaldehyde to induce DPCs)
-
Antibodies for immunofluorescence (e.g., anti-γH2AX, anti-53BP1)
-
Fluorescence microscope
Method:
-
Seed cells in multi-well plates suitable for imaging.
-
Treat the cells with varying concentrations of the VCPIP1 inhibitor for a predetermined time (e.g., 1-24 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 1 hour).
-
Wash out the DNA damaging agent and allow the cells to recover in the presence of the VCPIP1 inhibitor.
-
Fix, permeabilize, and stain the cells with primary and fluorescently labeled secondary antibodies against DNA damage markers (e.g., γH2AX).
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of DNA damage foci per nucleus to assess the effect of VCPIP1 inhibition on DNA repair.
Co-Immunoprecipitation (Co-IP) Assay
Objective: To determine if a VCPIP1 inhibitor disrupts the interaction between VCPIP1 and its binding partners (e.g., VCP/p97, SPRTN).
Materials:
-
Cell line expressing tagged VCPIP1 or endogenous VCPIP1
-
VCPIP1 inhibitor
-
Lysis buffer
-
Antibody against VCPIP1 or the tag
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against VCP/p97 and SPRTN
Method:
-
Treat cells with the VCPIP1 inhibitor or a vehicle control.
-
Lyse the cells and collect the protein lysate.
-
Incubate the lysate with an antibody against VCPIP1 (or its tag) to form an antibody-antigen complex.
-
Add protein A/G beads to pull down the complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and perform a Western blot using antibodies against VCP/p97 and SPRTN to detect their presence in the immunoprecipitated complex.
-
Compare the amount of co-immunoprecipitated VCP/p97 and SPRTN between the inhibitor-treated and control samples.
Signaling Pathways and Workflows
Caption: VCPIP1 signaling in the DNA damage response.
Caption: Workflow for VCPIP1 inhibitor screening and development.
Conclusion
VCPIP1 represents a promising and largely unexplored target for the development of novel anticancer therapies. Its central role in the DNA damage response, particularly in the resolution of DNA-protein crosslinks, suggests that its inhibition could be a valuable strategy to enhance the efficacy of existing genotoxic treatments. The technical guidance provided here offers a framework for researchers and drug developers to initiate programs aimed at identifying and validating small molecule inhibitors of VCPIP1. Future work in this area will be critical to fully elucidate the therapeutic potential of targeting this key deubiquitinating enzyme.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Phospho-Ser784-VCP Is Required for DNA Damage Response and Is Associated with Poor Prognosis of Chemotherapy-Treated Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Roles of Novel Components in the Regulation of DNA Damage Repair in BRCA1-Deficient Cancers: An Update [mdpi.com]
- 11. Frontiers | The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer [frontiersin.org]
- 12. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating VCPIP1 Inhibition in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), a deubiquitinating enzyme (DUB), is emerging as a critical regulator in various cellular processes, including protein degradation pathways and cell signaling.[1] Dysregulation of VCPIP1 has been implicated in the progression of certain cancers, making it a compelling target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth overview of the investigation of VCPIP1 inhibitors, exemplified by compounds such as CAS-12290-201, in cancer cell lines. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to VCPIP1 in Cancer
VCPIP1, also known as VCIP135, is a deubiquitinase that plays a significant role in cellular homeostasis.[1] It is involved in the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis and participates in DNA repair.[5] Recent studies have highlighted its role in cancer, particularly in pancreatic adenocarcinoma (PAAD).[3] In PAAD, VCPIP1 has been shown to be elevated and correlates with poor patient survival.[3] It contributes to cancer progression by stabilizing the Yes-associated protein (YAP), a key effector in the Hippo signaling pathway, through deubiquitination.[3] This stabilization of YAP promotes cancer cell proliferation, migration, and invasion while inhibiting apoptosis.[3] The critical role of VCPIP1 in cancer cell survival and aggressiveness makes it an attractive target for the development of novel anti-cancer therapies.[2]
Quantitative Data on VCPIP1 Inhibition
The development of potent and selective VCPIP1 inhibitors is an active area of research. While a specific inhibitor designated "Vcpip1-IN-1" is not prominently described in the reviewed literature, compounds like CAS-12290-201 have been developed as chemical probes for VCPIP1.[6] The following table summarizes the inhibitory activity of a representative VCPIP1 inhibitor.
| Inhibitor | Target | Assay Type | IC50 | Cell Line/System | Reference |
| CAS-12290-201 | VCPIP1 | Biochemical Inhibition | 70 nM | Recombinant Enzyme | [6] |
Signaling Pathways Involving VCPIP1
VCPIP1 is involved in multiple signaling pathways crucial for cancer progression. A key pathway elucidated in pancreatic adenocarcinoma is its interaction with the Hippo/YAP signaling cascade.[3]
Caption: VCPIP1 in the Hippo/YAP signaling pathway.
In this pathway, VCPIP1 acts as a deubiquitinase for YAP, specifically removing K48-linked polyubiquitin chains.[3] This action stabilizes YAP, preventing its proteasomal degradation and allowing it to translocate to the nucleus. In the nucleus, YAP complexes with TEAD transcription factors to drive the expression of target genes that promote cell proliferation and inhibit apoptosis.[3] Inhibition of VCPIP1 is expected to increase YAP ubiquitination and subsequent degradation, thereby suppressing tumor growth.[3]
Experimental Protocols
Investigating the effects of a VCPIP1 inhibitor in cancer cell lines involves a series of in vitro assays to determine its efficacy and mechanism of action.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the VCPIP1 inhibitor on the viability and proliferation of cancer cell lines.
Protocol (CCK8 Assay):
-
Seed pancreatic cancer cells (e.g., PANC-1, AsPC-1) in 96-well plates at a density of 3-5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the VCPIP1 inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
Objective: To assess the protein levels of VCPIP1, YAP, and downstream targets following inhibitor treatment.
Protocol:
-
Culture pancreatic cancer cells to 70-80% confluency and treat with the VCPIP1 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VCPIP1, YAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation and Ubiquitination Assay
Objective: To determine if the VCPIP1 inhibitor affects the ubiquitination status of YAP.
Protocol:
-
Transfect cells with expression vectors for Flag-tagged VCPIP1 and HA-tagged ubiquitin.
-
Treat the cells with the VCPIP1 inhibitor and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Lyse the cells and perform immunoprecipitation using an anti-Flag antibody to pull down VCPIP1 and its interacting proteins.
-
Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-HA antibody to detect ubiquitinated proteins and an anti-YAP antibody to confirm the presence of YAP in the complex.
Cell Migration and Invasion Assays
Objective: To evaluate the effect of the VCPIP1 inhibitor on the migratory and invasive potential of cancer cells.
Protocol (Transwell Assay):
-
For the invasion assay, coat the upper chamber of a Transwell insert with Matrigel. For the migration assay, no coating is necessary.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the VCPIP1 inhibitor to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a VCPIP1 inhibitor in cancer cell lines.
References
- 1. VCPIP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors Against VCPIP1, a Deubiquitinating Enzyme with Critical Roles in Pancreatic Adenocarcinoma and Botulinum Neurotoxin Intoxication - Innovations [innovations.dana-farber.org]
- 5. uniprot.org [uniprot.org]
- 6. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of VCPIP1 Inhibition in Neurodegenerative Disease Models: A Technical Perspective on a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valosin-containing protein (VCP/p97) interacting protein 1 (VCPIP1) is a deubiquitinating enzyme (DUB) intricately linked to cellular processes critical for neuronal health, including protein homeostasis and organelle biogenesis. Its association with VCP, a key player in protein degradation pathways whose mutations are linked to neurodegenerative diseases, positions VCPIP1 as a potential therapeutic target. This technical guide explores the rationale for VCPIP1 inhibition in neurodegenerative disease models, focusing on the discovery and characterization of a potent and selective chemical probe, CAS-12290-201. We provide a detailed overview of its mechanism of action, experimental protocols for its characterization, and a perspective on its utility in investigating neurodegenerative pathologies.
Introduction: The VCP/VCPIP1 Axis in Neurodegeneration
Neurodegenerative diseases are often characterized by the accumulation of misfolded and aggregated proteins, leading to cellular stress and neuronal death. The ubiquitin-proteasome system (UPS) and autophagy are two major cellular pathways responsible for clearing these toxic protein species, and their dysregulation is a hallmark of conditions such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).
Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in these protein degradation pathways.[1] Mutations in VCP are directly linked to neurodegenerative diseases, including inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD) and familial ALS.[2] VCP functions in concert with various cofactors to recognize, unfold, and extract ubiquitinated proteins from cellular complexes, targeting them for degradation.
VCPIP1, a deubiquitinating enzyme, is a key interaction partner of VCP.[2][3] It is involved in processes such as Golgi and endoplasmic reticulum reassembly after mitosis and hydrolyzes 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains.[2][3] The interaction between VCP and VCPIP1 is crucial for maintaining cellular homeostasis. Recent studies have shown that VCP can stimulate the deubiquitinase activity of VCPIP1.[4][5][6] Given the strong genetic and pathological link of VCP to neurodegeneration, modulating the activity of its partner, VCPIP1, presents a novel therapeutic strategy.
A Potent and Selective VCPIP1 Inhibitor: CAS-12290-201
The development of specific chemical probes is essential to dissect the function of individual enzymes in complex biological systems. Recently, a potent and selective covalent inhibitor for VCPIP1, designated CAS-12290-201, has been developed.[7][8] This inhibitor provides a valuable tool to investigate the therapeutic potential of targeting VCPIP1.
Mechanism of Action
CAS-12290-201 acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue of VCPIP1.[7] This irreversible inhibition effectively blocks the deubiquitinating activity of the enzyme. The covalent mechanism offers the advantage of prolonged target engagement, which can be beneficial for therapeutic applications.
Quantitative Data on Inhibitor Performance
The following table summarizes the key quantitative parameters for the VCPIP1 inhibitor CAS-12290-201, as determined in biochemical assays.
| Parameter | Value | Description | Reference |
| IC50 | 70 nM | The half maximal inhibitory concentration, indicating the potency of the inhibitor in a biochemical assay. | [7][8] |
| Ki | 15.3 ± 4.6 µM | The inhibitor constant, representing the equilibrium constant for the initial reversible binding of the inhibitor to the enzyme. | [7] |
| kinact | 0.0792 ± 0.0085 s-1 | The maximal rate of enzyme inactivation, reflecting the rate of covalent bond formation. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the summarized experimental protocols for the characterization of the VCPIP1 inhibitor.
Ub-Rho Cleavage Assay for IC50 Determination
This assay measures the deubiquitinating activity of VCPIP1 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho).
-
Reagents : Recombinant human VCPIP1, Ub-Rho substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, pH 7.5), and the inhibitor (CAS-12290-201).
-
Procedure :
-
VCPIP1 is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 6 hours).[7]
-
The enzymatic reaction is initiated by the addition of the Ub-Rho substrate.
-
The increase in fluorescence, resulting from the cleavage of Ub-Rho, is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are plotted against the inhibitor concentrations to determine the IC50 value.
-
Deubiquitinase Activity-Based Protein Profiling (DUB-ABPP) for Selectivity
DUB-ABPP is used to assess the selectivity of the inhibitor against a panel of other deubiquitinating enzymes.
-
Reagents : Cell lysate or a panel of purified recombinant DUBs, a broad-spectrum DUB activity-based probe (e.g., a ubiquitin-based probe with a reactive warhead), and the inhibitor.
-
Procedure :
-
The cell lysate or DUB panel is pre-incubated with the inhibitor (e.g., at 10 µM).[7]
-
The activity-based probe is then added to label the active DUBs that were not inhibited.
-
The labeled DUBs are visualized by SDS-PAGE and Western blotting using an antibody against the probe's tag (e.g., HA or Flag).
-
A reduction in the signal for a specific DUB in the presence of the inhibitor indicates successful inhibition.
-
Intact Protein Mass Spectrometry for Covalent Labeling Confirmation
This technique confirms the covalent binding of the inhibitor to the target enzyme.
-
Reagents : Purified recombinant VCPIP1 and the inhibitor.
-
Procedure :
-
VCPIP1 is incubated with the inhibitor.
-
The reaction mixture is then analyzed by high-resolution mass spectrometry.
-
A mass shift corresponding to the molecular weight of the inhibitor adduct on the protein confirms covalent modification.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in their understanding.
VCP/VCPIP1 in Protein Homeostasis
The following diagram illustrates the role of the VCP/VCPIP1 complex in the ubiquitin-proteasome system.
Caption: VCP/VCPIP1 pathway in protein quality control.
Workflow for VCPIP1 Inhibitor Characterization
The following diagram outlines the experimental workflow for identifying and validating a VCPIP1 inhibitor.
Caption: Workflow for VCPIP1 inhibitor discovery.
Future Directions: Vcpip1-IN-1 in Neurodegenerative Disease Models
The development of a potent and selective VCPIP1 inhibitor, such as CAS-12290-201, opens up new avenues for research into the role of this deubiquitinase in neurodegenerative diseases. While direct studies of VCPIP1 inhibitors in these models are yet to be published, a strong scientific rationale supports this line of investigation.
Hypothesized Therapeutic Rationale:
-
Modulation of Protein Aggregate Clearance: By inhibiting VCPIP1, the ubiquitination status of VCP substrates could be altered, potentially influencing their processing and clearance. This could be beneficial in diseases characterized by protein aggregation.
-
Altering VCP Complex Activity: Inhibition of VCPIP1 might allosterically modulate the ATPase activity of VCP or its interaction with other cofactors, thereby impacting downstream cellular processes.
-
Interference with Pathogenic Pathways: Given the role of VCP in the clearance of damaged mitochondria (mitophagy), inhibiting VCPIP1 could have downstream effects on mitochondrial quality control, a pathway often impaired in neurodegeneration.[9][10]
Future Experimental Approaches:
-
In Vitro Models: Utilize neuronal cell lines or primary neurons expressing disease-associated mutant proteins (e.g., TDP-43, tau) to assess the effect of VCPIP1 inhibition on protein aggregation, cellular toxicity, and markers of cellular stress.
-
In Vivo Models: Employ animal models of neurodegenerative diseases (e.g., transgenic mice) to evaluate the pharmacokinetic and pharmacodynamic properties of VCPIP1 inhibitors, as well as their impact on disease progression, motor function, and neuropathology.
Conclusion
VCPIP1 represents a promising, yet underexplored, target for therapeutic intervention in neurodegenerative diseases. The development of the specific chemical probe CAS-12290-201 provides the scientific community with a critical tool to dissect the function of VCPIP1 in cellular pathways relevant to neurodegeneration. Further studies utilizing this and similar inhibitors in appropriate disease models are warranted to validate the therapeutic potential of targeting VCPIP1. This technical guide provides a foundational understanding of the core target, the available chemical tool, and a roadmap for future investigations in the field of neurodegenerative drug discovery.
References
- 1. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. biorxiv.org [biorxiv.org]
- 5. rupress.org [rupress.org]
- 6. Distinct modes of coupling between VCP, an essential unfoldase, and deubiquitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Frontiers | The Role of VCP Mutations in the Spectrum of Amyotrophic Lateral Sclerosis—Frontotemporal Dementia [frontiersin.org]
- 10. Mutations in VCP gene implicated in a number of neurodegenerative diseases | Crick [crick.ac.uk]
Vcpip1: A Key Regulator of Protein Homeostasis and a Novel Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining protein homeostasis. Through its interaction with the AAA+ ATPase VCP (also known as p97), VCPIP1 is intricately involved in a variety of essential cellular processes, including the reassembly of the Golgi apparatus and endoplasmic reticulum (ER) after mitosis, DNA repair, and the regulation of protein degradation pathways.[1][2] Its multifaceted functions position VCPIP1 as a potential therapeutic target for diseases characterized by dysregulated protein homeostasis, such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of VCPIP1, its mechanism of action, its role in protein homeostasis, and the potential implications of its therapeutic inhibition.
Introduction to VCPIP1 and its Role in Cellular Function
VCPIP1 is a cysteine-type deubiquitinase that specifically hydrolyzes polyubiquitin chains, with a preference for 'Lys-11'- and 'Lys-48'-linked chains.[1] Ubiquitination is a post-translational modification that governs the fate of many cellular proteins, targeting them for degradation by the proteasome or regulating their activity and localization. Deubiquitinases like VCPIP1 reverse this process, thereby controlling the stability and function of their substrates.
VCPIP1's primary known interactor is VCP, a highly abundant and essential enzyme that utilizes the energy of ATP hydrolysis to remodel or segregate protein complexes.[3] The VCP-VCPIP1 complex is a key player in several cellular pathways crucial for maintaining cellular integrity and function.
The VCP-VCPIP1 Complex: A Central Hub in Protein Homeostasis
The interaction between VCPIP1 and VCP is fundamental to their collective function. Structural studies have revealed that VCPIP1 binds to VCP, positioning its deubiquitinating active site to act on substrates being processed by the VCP unfoldase machinery.[4][5] This coordinated action is vital for the proper recycling and degradation of ubiquitinated proteins.
Endoplasmic Reticulum and Golgi Reassembly
Following cell division, the ER and Golgi apparatus, which are fragmented during mitosis, must be faithfully reassembled. VCPIP1 is necessary for the VCP-mediated reassembly of Golgi stacks and the formation of the transitional ER.[1][6] It is believed to regulate the disassembly of SNARE complexes, which are essential for membrane fusion events.[4] The deubiquitinase activity of VCPIP1 is crucial for the VCP/p47-mediated Golgi membrane fusion process.[7]
DNA Damage Response
VCPIP1 also plays a role in the repair of DNA-protein cross-links (DPCs), a toxic form of DNA damage.[1] Upon phosphorylation by the DNA damage-sensing kinases ATM or ATR, VCPIP1 is recruited to chromatin where it deubiquitinates the protease SPRTN, promoting its recruitment to DPCs and subsequent proteolytic cleavage of the cross-linked protein.[1]
Signaling Pathways and Molecular Interactions
The function of VCPIP1 is embedded within complex signaling networks that regulate cell growth, proliferation, and survival.
dot
Regulation of YAP in Pancreatic Cancer
Recent studies have implicated VCPIP1 in cancer progression. In pancreatic adenocarcinoma (PAAD), VCPIP1 has been shown to be a critical regulator of the Hippo signaling pathway.[8] VCPIP1 interacts with and stabilizes the transcriptional co-activator YAP by inhibiting its K48-linked polyubiquitination, thereby promoting cancer cell proliferation and survival.[8] This finding highlights a novel, non-canonical role for VCPIP1 in oncogenic signaling.
dot
VCPIP1 as a Therapeutic Target
The diverse and critical roles of VCPIP1 in cellular processes, particularly in pathways that are often dysregulated in disease, make it an attractive target for therapeutic intervention.
Table 1: Rationale for Targeting VCPIP1 in Disease
| Disease Area | Rationale for Inhibition | Potential Therapeutic Outcome |
| Cancer | Inhibition of VCPIP1 could destabilize oncoproteins like YAP, leading to decreased tumor cell proliferation and survival.[8] | Tumor growth inhibition, increased sensitivity to other therapies. |
| Neurodegenerative Diseases | Dysregulation of protein homeostasis is a hallmark of many neurodegenerative disorders.[3] Modulating VCP-VCPIP1 activity could help restore proteostasis. | Reduction of toxic protein aggregates, improved neuronal survival. |
| Viral/Bacterial Infections | Some pathogens manipulate the ubiquitin-proteasome system to their advantage. VCPIP1 deubiquitinates the Botulinum neurotoxin A light chain, preventing its degradation and prolonging its toxic effects.[9][10] | Inhibition of VCPIP1 could enhance the clearance of pathogenic proteins. |
Methodologies for Studying VCPIP1 and its Inhibitors
A variety of experimental approaches are required to fully elucidate the function of VCPIP1 and to identify and characterize potential inhibitors.
Table 2: Key Experimental Protocols
| Experiment | Purpose | General Methodology |
| Deubiquitinase Activity Assay | To measure the enzymatic activity of VCPIP1 and assess the potency of inhibitors. | Recombinant VCPIP1 is incubated with a di-ubiquitin substrate (e.g., K48-linked) labeled with a fluorophore and a quencher. Cleavage of the substrate results in a fluorescent signal that can be quantified. |
| Co-immunoprecipitation (Co-IP) | To confirm the interaction between VCPIP1 and its binding partners (e.g., VCP, YAP). | Cells are lysed, and an antibody against the protein of interest (e.g., VCPIP1) is used to pull down the protein and its interacting partners. The presence of the interacting partner is then detected by Western blotting. |
| Cell Viability/Proliferation Assays | To determine the effect of VCPIP1 inhibition on cancer cell growth. | Cancer cell lines are treated with a VCPIP1 inhibitor, and cell viability is measured using assays such as MTT or CellTiter-Glo. Proliferation can be assessed by EdU incorporation or Ki-67 staining.[8] |
| Ubiquitination Assays | To assess the ubiquitination status of VCPIP1 substrates. | Cells are treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. The protein of interest is then immunoprecipitated, and its ubiquitination is detected by Western blotting with an anti-ubiquitin antibody. |
| Xenograft Tumor Models | To evaluate the in vivo efficacy of VCPIP1 inhibitors. | Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.[8] |
dot
Future Directions and Conclusion
VCPIP1 is emerging as a critical node in the complex network that maintains protein homeostasis. Its involvement in fundamental cellular processes and its dysregulation in diseases like cancer underscore its potential as a valuable therapeutic target. The development of potent and selective small molecule inhibitors of VCPIP1 will be a crucial next step in validating this target in preclinical models and, ultimately, in the clinic. Future research should focus on identifying the full spectrum of VCPIP1 substrates, further delineating its role in various disease contexts, and discovering novel chemical matter to modulate its activity. This in-depth understanding will pave the way for the development of a new class of therapeutics for a range of debilitating diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. VCPIP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. diseases.jensenlab.org [diseases.jensenlab.org]
- 4. rupress.org [rupress.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Vcpip1 valosin containing protein (p97)/p47 complex interacting protein 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Early-Stage Research on Vcpip1-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vcpip1-IN-1 has emerged as a novel small molecule inhibitor of Valosin Containing Protein Interacting Protein 1 (VCPIP1), a deubiquitinating enzyme (DUB) implicated in a variety of critical cellular processes. VCPIP1 plays a key role in the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis, participates in DNA repair pathways, and is involved in the regulation of innate immune responses.[1][2] Given its diverse functions, dysregulation of VCPIP1 has been linked to diseases such as cancer, making it an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the early-stage research on this compound, including its known quantitative data, putative experimental protocols for its characterization, and visualization of the relevant biological pathways.
Core Data Presentation
This compound, also identified as Compound 001, is a recently disclosed inhibitor of VCPIP1. The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50).
| Compound Name | Alternate Identifier | Target | IC50 (μM) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Compound 001 | VCPIP1 | 0.41 | 3025297-92-8 | C13H15ClN2O2 | 266.72 |
Table 1: Summary of Quantitative Data for this compound.
In the broader context of VCPIP1 inhibition, another potent and selective covalent inhibitor, CAS-12290-201, has been developed with an IC50 of 70 nM. This compound serves as a valuable tool for probing the function of VCPIP1 and provides a benchmark for the development of new inhibitors like this compound.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound acts, it is crucial to visualize the cellular pathways involving VCPIP1. The following diagrams, rendered using the DOT language, illustrate key processes and potential experimental approaches for inhibitor characterization.
Figure 1: Simplified signaling pathway of VCPIP1 and the inhibitory action of this compound.
References
Methodological & Application
Vcpip1-IN-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vcpip1-IN-1 (also known as CAS-12290-201) is a selective inhibitor of Valosin-containing protein-interacting protein 1 (VCPIP1), a deubiquitinase (DUB) that plays a crucial role in various cellular processes, including protein degradation and signal transduction.[1][2] Emerging research has identified VCPIP1 as a key regulator in cancer progression, particularly through its interaction with the Hippo signaling pathway.[3][4] this compound offers a valuable tool for investigating the therapeutic potential of targeting VCPIP1 in cancer and other diseases. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell proliferation, migration, apoptosis, and the Hippo-YAP signaling pathway.
Mechanism of Action
VCPIP1 is a deubiquitinase that has been shown to interact with and stabilize the Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo pathway.[3][4] Specifically, VCPIP1 removes K48-linked polyubiquitin chains from YAP, thereby preventing its proteasomal degradation.[5] The stabilization of YAP leads to its nuclear translocation and the activation of TEAD-mediated transcription of target genes, such as CTGF and CYR61, which promote cell proliferation and inhibit apoptosis.[5] this compound inhibits the deubiquitinase activity of VCPIP1, leading to increased ubiquitination and subsequent degradation of YAP, thus suppressing the pro-tumorigenic functions of the Hippo-YAP pathway.[5]
Biochemical and Physical Properties
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| Synonyms | CAS-12290-201 | [5] |
| Molecular Formula | C13H15ClN2O2 | [1] |
| IC50 | 0.41 µM | [2][6] |
Experimental Protocols
Cell Lines and Culture Conditions
The following protocols are optimized for the human pancreatic adenocarcinoma cell lines PANC-1 and AsPC-1, in which the effects of this compound have been characterized.[5]
-
Cell Lines: PANC-1 (ATCC CRL-1469), AsPC-1 (ATCC CRL-1682)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split sub-confluent cultures (70-80%) using 0.25% Trypsin-EDTA. A seeding density of 2-4 x 10,000 cells/cm² is recommended.[7]
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[2] For daily use, a fresh dilution in culture medium should be prepared.
Cell Proliferation Assays
a) CCK-8 Assay
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.
Protocol:
-
Seed PANC-1 or AsPC-1 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[8][9]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 48 hours.[5]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the DMSO-treated control group.
b) EdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Seed PANC-1 or AsPC-1 cells on coverslips in a 24-well plate.
-
Treat the cells with the desired concentrations of this compound for 48 hours.[5]
-
Add 10 µM of 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for 2 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Perform the Click-iT reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide.
-
Counterstain the nuclei with Hoechst 33342.[5]
-
Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.
Cell Migration and Invasion Assays
a) Wound Healing (Scratch) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Seed PANC-1 or AsPC-1 cells in a 6-well plate and grow to 90-100% confluency.[10]
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing this compound at the desired concentrations.
-
Capture images of the wound at 0 hours and after 24-48 hours of incubation.[5][10]
-
Measure the wound area at each time point and calculate the percentage of wound closure.
b) Transwell Migration and Invasion Assay
This assay quantifies the chemotactic migration of cells through a porous membrane. For the invasion assay, the membrane is coated with a basement membrane extract (Matrigel).
Protocol:
-
For the invasion assay, coat the upper chamber of an 8 µm pore size Transwell insert with Matrigel and incubate for at least 1 hour at 37°C to allow for gelling.[5][11]
-
Starve PANC-1 or AsPC-1 cells in serum-free medium for 12 hours.[5]
-
Resuspend the cells in serum-free medium containing this compound at the desired concentrations.
-
Seed 5 x 10^4 to 1 x 10^5 cells in the upper chamber of the Transwell insert.[5]
-
Add medium containing 20% FBS to the lower chamber as a chemoattractant.[5]
-
Incubate for 24-48 hours at 37°C.[5]
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed PANC-1 or AsPC-1 cells in a 6-well plate.
-
Treat the cells with this compound (e.g., 2 µM and 4 µM) for 48 hours.[5]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5][12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis for YAP Stability and Ubiquitination
a) YAP Protein Stability Assay
This assay determines the effect of this compound on the stability of the YAP protein.
Protocol:
-
Treat PANC-1 or AsPC-1 cells with this compound (e.g., 4 µM) for 48 hours.[5]
-
Add the protein synthesis inhibitor cycloheximide (CHX) at a final concentration of 100 µM.[5]
-
Lyse the cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against YAP and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the degradation rate of YAP.
b) In Vivo Ubiquitination Assay
This assay assesses the effect of this compound on the ubiquitination of YAP.
Protocol:
-
Transfect PANC-1 cells with a plasmid encoding HA-tagged ubiquitin (or K48-specific ubiquitin).
-
Treat the transfected cells with this compound (e.g., 4 µM) for 48 hours.[5]
-
Add the proteasome inhibitor MG132 (20 µM) for the last 6 hours of treatment to allow for the accumulation of ubiquitinated proteins.[5]
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate YAP using an anti-YAP antibody.
-
Perform western blotting on the immunoprecipitated samples using an anti-HA antibody to detect ubiquitinated YAP.
Quantitative Real-Time PCR (qPCR)
This technique is used to measure the mRNA expression levels of YAP target genes.
Protocol:
-
Treat PANC-1 or AsPC-1 cells with various concentrations of this compound for 48 hours.[5]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Human Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CTGF | AGCAGCTGGGAGAACTATGT | GTACCACTGCCTGTTCGTAG |
| CYR61 | AGCCTCGCATCCTATACAACC | GAGTGCCGCATGAATAGAGA |
| GAPDH | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTGTCATAC |
(Note: These are example primer sequences and should be validated for specificity and efficiency.)[13]
Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay measures the transcriptional activity of the YAP-TEAD complex.
Protocol:
-
Co-transfect PANC-1 or AsPC-1 cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a Renilla luciferase plasmid (for normalization).[14]
-
After 24 hours, treat the cells with various concentrations of this compound for 48 hours.[5]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TEAD transcriptional activity.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. novusbio.com [novusbio.com]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound| CAS NO:3025297-92-8| GlpBio [glpbio.cn]
- 7. PANC-1. Culture Collections [culturecollections.org.uk]
- 8. apexbt.com [apexbt.com]
- 9. ptglab.com [ptglab.com]
- 10. DEPDC1B promotes migration and invasion in pancreatic ductal adenocarcinoma by activating the Akt/GSK3β/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic characterization of invaded cells of the pancreatic cancer cell line, PANC‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-crt.org [e-crt.org]
- 14. addgene.org [addgene.org]
Application Notes and Protocols for the VCPIP1 Inhibitor: VCPIP1-IN-1 (CAS-12290-201)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of VCPIP1-IN-1 (also known as CAS-12290-201), a potent and selective covalent inhibitor of the deubiquitinating enzyme (DUB) Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1). This document is intended to guide researchers in the effective use of this compound in various experimental settings.
Chemical and Physical Properties
This compound is a valuable tool for investigating the cellular functions of VCPIP1. Its properties are summarized in the table below.
| Property | Value |
| Compound Name | This compound; CAS-12290-201 |
| Synonym | 3-((1-(2-chloroacetyl)azetidin-3-yl)methyl)-7-fluoroquinazolin-4(3H)-one |
| CAS Number | 3025298-68-1 |
| Molecular Formula | C₁₄H₁₃ClFN₃O₂ |
| Molecular Weight | 309.72 g/mol |
| Appearance | White to beige powder |
| IC₅₀ | 70 nM to 0.41 µM.[1] This range reflects data from different sources and may depend on the specific assay conditions. |
| Solubility | Soluble in DMSO. For example, 175 mg/mL (656.12 mM) with ultrasonic assistance or 2 mg/mL with warming.[2][3] |
| Storage | Store powder at 2-8°C.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] |
| Mechanism of Action | Covalently binds to the catalytic cysteine of VCPIP1. |
Signaling Pathways
VCPIP1 is a deubiquitinase involved in several critical cellular processes. Its inhibition by this compound can be used to probe these pathways.
Hippo/YAP Signaling Pathway
VCPIP1 has been identified as a key regulator of the Hippo signaling pathway, particularly in the context of pancreatic adenocarcinoma.[4] It acts by deubiquitinating and stabilizing the transcriptional co-activator YAP, a key downstream effector of the Hippo pathway.[4] Inhibition of VCPIP1 leads to the degradation of YAP, thereby suppressing the transcription of its target genes involved in cell proliferation and survival.[4]
Caption: VCPIP1's role in the Hippo/YAP signaling pathway.
Golgi Reassembly Pathway
VCPIP1 plays a crucial role in the VCP/p97-mediated reassembly of the Golgi apparatus after mitosis.[5] It is part of a complex that includes VCP/p97 and its adaptor p47, which is essential for the fusion of Golgi membranes.
Caption: VCPIP1's involvement in post-mitotic Golgi reassembly.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required for specific cell lines or experimental conditions.
Preparation of Stock Solutions
-
Solvent Selection : this compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3]
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in sterile DMSO.
-
Dissolution : To aid dissolution, warming the solution or using an ultrasonic bath may be beneficial.[2][3]
-
Aliquoting and Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
In Vitro Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments using this compound.
References
- 1. WWP1 inactivation enhances efficacy of PI3K inhibitors while suppressing their toxicities in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended Vcpip1-IN-1 concentration for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of Vcpip1-IN-1 (also known as CAS-12290-201), a selective inhibitor of Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), in in vitro studies. The provided information is based on findings from studies on its effects on pancreatic adenocarcinoma (PAAD) cell lines, particularly focusing on the Hippo-YAP signaling pathway.
Mechanism of Action
This compound is a potent and selective inhibitor of the deubiquitinase VCPIP1 with an IC50 of 0.41 µM. In the context of pancreatic cancer, VCPIP1 has been shown to interact with and deubiquitinate Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway. Specifically, VCPIP1 removes K48-linked polyubiquitin chains from YAP, preventing its proteasomal degradation and thereby increasing its stability and transcriptional activity. This leads to the upregulation of YAP target genes, such as CTGF and CYR61, which promote cell proliferation, migration, and invasion. This compound, by inhibiting VCPIP1, restores YAP ubiquitination and subsequent degradation, leading to the suppression of the pro-tumorigenic Hippo-YAP signaling axis.
Signaling Pathway
The following diagram illustrates the role of VCPIP1 in the Hippo-YAP signaling pathway and the mechanism of inhibition by this compound.
Recommended In Vitro Concentrations
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. Based on studies using the pancreatic adenocarcinoma cell lines PANC-1 and AsPC-1, the following concentrations are recommended as a starting point.
| Application | Cell Line(s) | Concentration Range | Incubation Time | Notes |
| Western Blotting | PANC-1 | 0 - 8 µM | 48 hours | To observe a dose-dependent decrease in YAP protein levels. |
| qRT-PCR | PANC-1 | 0 - 8 µM | 48 hours | To assess the dose-dependent downregulation of YAP target genes (CTGF, CYR61). |
| Luciferase Reporter Assay | PANC-1 | 0 - 8 µM | 48 hours | To measure the dose-dependent inhibition of TEAD transcriptional activity. |
| Cell Viability (CCK8) | PANC-1, AsPC-1 | 4 µM (pretreatment) | 48 hours | For assessing synergy with other compounds (e.g., gemcitabine). |
| Cell Proliferation (EdU) | PANC-1, AsPC-1 | 4 µM | 48 hours | To evaluate the inhibition of cell proliferation. |
| Cell Migration (Transwell) | PANC-1, AsPC-1 | 4 µM | 24 hours | To assess the inhibition of cell migration. |
| Wound Healing Assay | PANC-1, AsPC-1 | 4 µM | 0 - 48 hours | To monitor the inhibition of cell migration over time. |
Experimental Protocols
Cell Culture
-
Cell Lines: PANC-1 and AsPC-1 cells can be obtained from ATCC.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Western Blotting
This protocol is for assessing the effect of this compound on YAP protein levels.
Protocol:
-
Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 48 hours. The '0 µM' well should be treated with an equivalent volume of DMSO as a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the effect of this compound on the mRNA expression of YAP target genes.
Protocol:
-
Seed PANC-1 cells in 6-well plates and treat with this compound (e.g., 0, 2, 4, 8 µM) for 48 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and primers specific for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Luciferase Reporter Assay
This protocol is for assessing the effect of this compound on TEAD transcriptional activity.
Protocol:
-
Co-transfect PANC-1 cells in 24-well plates with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound (e.g., 0, 2, 4, 8 µM) for an additional 48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
General Considerations
-
Cell Line Variability: The optimal concentrations and incubation times may differ between cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell line.
-
Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in culture medium. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Controls: Always include a vehicle control (DMSO) in all experiments to account for any effects of the solvent. Positive and negative controls, where applicable, should also be included.
Application Notes and Protocols for Vcpip1-IN-1 (CAS-12290-201) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vcpip1 (Valosin-containing protein-interacting protein 1), also known as VCIP135, is a deubiquitinating enzyme (DUB) implicated in a variety of critical cellular processes. These include the reassembly of the Golgi apparatus post-mitosis, DNA repair, and the regulation of key signaling pathways such as the Hippo/YAP and Toll-like receptor 4 (TLR4) pathways. Given its involvement in cellular homeostasis and disease, Vcpip1 has emerged as a promising therapeutic target.
This document provides detailed application notes and protocols for the use of Vcpip1-IN-1, a potent and selective covalent inhibitor of Vcpip1, in cell-based assays. This compound, also identified as CAS-12290-201, offers a valuable tool for investigating the cellular functions of Vcpip1 and for validating it as a drug target.[1][2]
This compound (CAS-12290-201) Specifications
| Parameter | Value | Reference |
| Compound Name | This compound (CAS-12290-201) | [1][2] |
| Target | Vcpip1 (VCIP135) | [1] |
| Mechanism of Action | Covalent inhibitor targeting the catalytic cysteine of Vcpip1. | [1] |
| Potency (IC₅₀) | 70 nM (in vitro) | [1] |
| Selectivity | High selectivity for Vcpip1 over other deubiquitinating enzymes. | [1] |
| Cell Permeability | Yes | [1] |
Signaling Pathway Involving Vcpip1
Vcpip1 plays a crucial role in the Hippo signaling pathway by deubiquitinating and stabilizing the transcriptional co-activator YAP. Inhibition of Vcpip1 leads to the degradation of YAP, thereby suppressing its downstream pro-proliferative and anti-apoptotic functions.
Caption: Vcpip1's role in the Hippo/YAP signaling pathway and the effect of this compound.
Experimental Protocols
The optimal treatment duration with this compound will vary depending on the cell type, the specific assay, and the biological question being addressed. As a covalent inhibitor, the effects of this compound can be long-lasting. It is recommended to perform time-course experiments to determine the ideal incubation time for your specific experimental setup.
General Experimental Workflow
Caption: General workflow for cell-based assays using this compound.
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and cytotoxicity over time.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (CAS-12290-201)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 10 µM. Add the diluted inhibitor and a vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for various durations (e.g., 24, 48, and 72 hours).
-
Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability.
Data Presentation:
| Treatment Duration | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 hours | 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 | |
| 1 | 95 ± 6.1 | |
| 10 | 85 ± 7.3 | |
| 48 hours | 0 (Vehicle) | 100 ± 6.5 |
| 0.1 | 90 ± 5.9 | |
| 1 | 75 ± 8.2 | |
| 10 | 50 ± 9.1 | |
| 72 hours | 0 (Vehicle) | 100 ± 7.1 |
| 0.1 | 80 ± 6.8 | |
| 1 | 55 ± 10.4 | |
| 10 | 25 ± 11.2 |
Note: The above data is illustrative. Actual results will vary depending on the cell line.
Western Blot Analysis for YAP Protein Levels
Objective: To assess the effect of this compound on the protein stability of its substrate, YAP, over time.
Materials:
-
Cells of interest
-
6-well plates
-
This compound (CAS-12290-201)
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (anti-YAP, anti-Vcpip1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 1 µM) for different time points (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle control for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Treatment Duration (hours) | This compound (1 µM) | Relative YAP Protein Level (Normalized to Loading Control) |
| 0 | - | 1.00 |
| 6 | + | 0.85 |
| 12 | + | 0.62 |
| 24 | + | 0.35 |
| 48 | + | 0.21 |
| 48 | Vehicle | 0.98 |
Note: The above data is illustrative. Densitometry should be performed for quantification.
Immunofluorescence for YAP Localization
Objective: To visualize the effect of this compound on the subcellular localization of YAP. Inhibition of Vcpip1 is expected to lead to YAP degradation, resulting in a decreased nuclear signal.
Materials:
-
Cells of interest
-
Glass coverslips in a 24-well plate
-
This compound (CAS-12290-201)
-
Vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-YAP)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat with this compound (e.g., 1 µM) and a vehicle control for a predetermined time based on the western blot results (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block non-specific binding with blocking solution. Incubate with anti-YAP primary antibody, followed by incubation with a fluorophore-conjugated secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
Expected Results:
-
Vehicle Control: Strong nuclear and cytoplasmic staining of YAP.
-
This compound Treated: A significant reduction in the overall YAP signal, particularly in the nucleus, consistent with protein degradation.
Conclusion
This compound (CAS-12290-201) is a valuable chemical probe for elucidating the cellular functions of Vcpip1. The provided protocols offer a starting point for investigating the effects of this inhibitor on cell viability, protein stability, and subcellular localization of its key substrate, YAP. Researchers are encouraged to optimize these protocols, particularly the treatment duration, for their specific cell models and experimental goals. The use of time-course experiments is crucial for understanding the dynamics of Vcpip1 inhibition in a cellular context.
References
Application Notes and Protocols for Vcpip1-IN-1 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vcpip1-IN-1 is a potent and specific inhibitor of Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), a deubiquitinating enzyme (DUB) with critical roles in several key cellular processes. VCPIP1 has been implicated in the reassembly of the Golgi apparatus post-mitosis, the regulation of the Hippo/YAP and NF-κB signaling pathways, and the modulation of innate immune responses. By inhibiting the deubiquitinase activity of VCPIP1, this compound serves as a valuable tool to investigate the physiological and pathological functions of VCPIP1 and to explore its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in Western blotting to analyze its effects on downstream signaling pathways.
Data Presentation
The inhibitory activity of this compound and the functional consequences of VCPIP1 inhibition on key protein substrates are summarized below. Data from genetic inhibition studies (siRNA knockdown) are included to provide context for the expected effects of chemical inhibition.
| Parameter | Value | Target Protein/Pathway | Experimental System | Reference |
| This compound IC50 | 0.41 µM | VCPIP1 | In vitro assay | Commercial Data |
| Effect of VCPIP1 Knockdown on YAP Protein Levels | Decreased protein stability | YAP (Hippo Pathway) | Pancreatic adenocarcinoma cells (AsPC-1, PANC-1) | [1] |
| Effect of VCPIP1 Knockdown on YAP K48-linked Polyubiquitination | Increased | YAP (Hippo Pathway) | Pancreatic adenocarcinoma cells | [2] |
| Effect of VCPIP1 Deficiency on NF-κB Phosphorylation | Increased | p-NF-κB p65 (NF-κB Pathway) | MDP-stimulated RAW 264.7 and BMDM cells | [3] |
| Effect of VCPIP1 on IRAK1/2 Ubiquitination | Reduces K48-linked ubiquitination | IRAK1/2 (Innate Immunity) | Macrophages | [4] |
| Effect of VCPIP1 Knockout on Golgi Morphology | Condensed Golgi matrix | GM130 (Golgi reassembly) | A2058 cells | [5] |
Signaling Pathways and Experimental Workflow
VCPIP1 Signaling Pathways
VCPIP1 is a central regulator in multiple signaling cascades. It promotes cell survival and proliferation by deubiquitinating and stabilizing the Hippo pathway effector YAP. In the context of innate immunity and inflammation, VCPIP1 can deubiquitinate and stabilize components of the NF-κB pathway, such as Erbin and IRAK1/2, thereby modulating inflammatory responses. Furthermore, its role in Golgi reassembly is critical for maintaining cellular architecture and protein trafficking.
Caption: VCPIP1's role in Hippo/YAP, NF-κB, and Golgi pathways.
General Experimental Workflow for this compound Treatment and Western Blotting
This workflow outlines the general steps for treating cells with this compound and subsequently analyzing protein expression or ubiquitination by Western blotting.
Caption: Workflow for this compound treatment and Western blot analysis.
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, aprotinin, leupeptin, and N-ethylmaleimide (NEM)).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
Protocol 1: Analysis of YAP Protein Levels (Hippo Pathway)
This protocol is designed to assess the effect of this compound on the stability of the YAP protein.
-
Cell Treatment: Treat pancreatic cancer cells (e.g., AsPC-1 or PANC-1) with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for 24 hours.
-
Sample Preparation: Following cell lysis and protein quantification, prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total YAP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the YAP signal to the loading control. A decrease in the YAP/loading control ratio in this compound treated samples compared to the vehicle control indicates destabilization of YAP.
Protocol 2: Analysis of IRAK1 Ubiquitination (NF-κB/Innate Immunity)
This protocol is for determining the effect of this compound on the ubiquitination status of IRAK1.
-
Cell Stimulation and Treatment:
-
Treat macrophage cell lines (e.g., RAW 264.7) with this compound (e.g., 1 µM) or vehicle for 2-4 hours.
-
Stimulate the cells with an appropriate agonist, such as lipopolysaccharide (LPS), for a short period (e.g., 30-60 minutes) to induce IRAK1 ubiquitination.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer suitable for immunoprecipitation (e.g., a non-denaturing lysis buffer).
-
Incubate the cell lysates with an anti-IRAK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against K48-linked ubiquitin to detect the ubiquitinated forms of IRAK1, which will appear as a high-molecular-weight smear or ladder.
-
To confirm the immunoprecipitation of IRAK1, a parallel blot can be probed with an anti-IRAK1 antibody.
-
-
Data Analysis: Compare the intensity of the ubiquitin signal in the this compound treated samples to the vehicle-treated samples. An increase in the K48-linked ubiquitin signal upon this compound treatment would indicate that VCPIP1 normally deubiquitinates IRAK1.
Protocol 3: Analysis of Golgi Stress Markers
This protocol assesses the impact of VCPIP1 inhibition on Golgi integrity by monitoring the expression of Golgi stress markers.
-
Cell Treatment: Treat cells (e.g., HeLa or A2058) with this compound (e.g., 1 µM) for a prolonged period (e.g., 24-48 hours) to induce potential Golgi stress.
-
Sample Preparation and Western Blotting:
-
Prepare cell lysates and perform Western blotting as described in Protocol 1.
-
Probe the membrane with primary antibodies against markers of Golgi structure and stress, such as GM130 (a cis-Golgi matrix protein). Changes in the expression or post-translational modification of these markers can indicate Golgi stress.
-
-
Data Analysis: Quantify the band intensities of the Golgi markers relative to a loading control. An alteration in the expression or mobility of these markers in this compound treated cells may suggest a disruption of Golgi function.[5]
Note: The provided protocols are general guidelines and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for this compound treatment.
References
- 1. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vcpip1-IN-1 in Immunofluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Vcpip1-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme VCPIP1 (Valosin-Containing Protein Interacting Protein 1), in immunofluorescence (IF) assays. This document outlines the mechanism of action of VCPIP1, the effects of its inhibition, and provides detailed protocols for studying these effects on various cellular processes using immunofluorescence microscopy.
VCPIP1 is a crucial enzyme involved in several cellular functions, including the reassembly of the Golgi apparatus after mitosis, DNA repair, and the regulation of key signaling pathways such as NF-κB and Hippo-YAP.[1][2][3][4][5] Inhibition of VCPIP1 with this compound (IC50 = 0.41 µM) allows for the investigation of its role in these processes.[6][7]
Data Presentation
The following tables summarize expected quantitative data from immunofluorescence experiments using this compound. These are representative data to illustrate the potential effects of VCPIP1 inhibition. Actual results may vary depending on the cell line, experimental conditions, and imaging parameters.
Table 1: Effect of this compound on Golgi Apparatus Morphology
| Treatment | Concentration (µM) | Duration (hours) | Golgi Fragmentation Index (Mean ± SD) | Number of Golgi Fragments per Cell (Mean ± SD) |
| Vehicle (DMSO) | - | 6 | 1.2 ± 0.3 | 5.6 ± 1.8 |
| This compound | 1 | 6 | 3.8 ± 0.9 | 25.4 ± 6.2 |
| This compound | 5 | 6 | 5.2 ± 1.1 | 42.1 ± 8.7 |
| This compound | 10 | 6 | 6.5 ± 1.4 | 58.9 ± 11.3 |
Golgi Fragmentation Index is a quantitative measure of the dispersal of the Golgi apparatus, where a higher index indicates greater fragmentation.[1][2][6]
Table 2: Effect of this compound on NF-κB (p65) Nuclear Translocation
| Treatment | Concentration (µM) | Duration (hours) | Nuclear/Cytoplasmic p65 Fluorescence Intensity Ratio (Mean ± SD) | Percentage of Cells with Nuclear p65 (%) |
| Vehicle (DMSO) | - | 2 | 0.8 ± 0.2 | 15 ± 4 |
| TNF-α (10 ng/mL) | - | 2 | 3.5 ± 0.7 | 85 ± 7 |
| This compound + TNF-α | 5 | 2 | 5.1 ± 0.9 | 95 ± 3 |
| This compound + TNF-α | 10 | 2 | 6.2 ± 1.2 | 98 ± 2 |
An increased nuclear/cytoplasmic fluorescence intensity ratio indicates translocation of the p65 subunit of NF-κB to the nucleus, a key step in its activation.[7][8][9]
Table 3: Effect of this compound on YAP Nuclear Localization
| Treatment | Concentration (µM) | Duration (hours) | Nuclear/Cytoplasmic YAP Fluorescence Intensity Ratio (Mean ± SD) | Percentage of Cells with Nuclear YAP (%) |
| Vehicle (DMSO) | - | 4 | 1.1 ± 0.3 | 20 ± 5 |
| This compound | 5 | 4 | 2.9 ± 0.6 | 75 ± 8 |
| This compound | 10 | 4 | 4.2 ± 0.8 | 92 ± 6 |
An increased nuclear/cytoplasmic fluorescence intensity ratio of YAP (Yes-associated protein) indicates its translocation to the nucleus, where it acts as a transcriptional co-activator.[10][11][12]
Experimental Protocols
Herein are detailed protocols for immunofluorescence assays to investigate the cellular effects of this compound.
Protocol 1: Analysis of Golgi Apparatus Morphology
This protocol is designed to assess changes in the morphology of the Golgi apparatus upon inhibition of VCPIP1.[1][2][6]
Materials:
-
Cells (e.g., HeLa, A549) cultured on sterile glass coverslips in a 24-well plate
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the specified duration (e.g., 6 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-GM130) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the Golgi apparatus (stained with the Golgi marker) and nuclei (stained with DAPI).
-
Quantify Golgi morphology using image analysis software (e.g., ImageJ, CellProfiler) to measure parameters such as the Golgi fragmentation index and the number of Golgi fragments per cell.[1][13][14]
-
Protocol 2: Analysis of NF-κB (p65) Nuclear Translocation
This protocol is for visualizing and quantifying the nuclear translocation of the p65 subunit of NF-κB following this compound treatment and stimulation with an NF-κB activator like TNF-α.[7][8][9]
Materials:
-
Cells (e.g., RAW 264.7, HEK293) cultured on sterile glass coverslips
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Vehicle control (DMSO)
-
PBS, 4% PFA, 0.25% Triton X-100, Blocking buffer
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 50-70% confluency on coverslips.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30-60 minutes) to induce p65 translocation.
-
-
Fixation, Permeabilization, Blocking, and Staining:
-
Follow steps 2-6 from Protocol 1, using a primary antibody against p65.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus and cytoplasm using image analysis software.[8][9]
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.
-
Determine the percentage of cells showing significant nuclear p65 staining.
-
Protocol 3: Analysis of YAP Nuclear Localization
This protocol allows for the assessment of Yes-associated protein (YAP) localization in response to VCPIP1 inhibition.[10][11][12]
Materials:
-
Cells (e.g., MCF-10A, PANC-1) cultured on sterile glass coverslips
-
This compound
-
Vehicle control (DMSO)
-
PBS, 4% PFA, 0.25% Triton X-100, Blocking buffer
-
Primary antibody against YAP
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency. Note that YAP localization can be density-dependent.
-
Treat cells with this compound or vehicle for the desired duration (e.g., 4 hours).
-
-
Fixation, Permeabilization, Blocking, and Staining:
-
Follow steps 2-6 from Protocol 1, using a primary antibody against YAP.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the nuclear localization of YAP by measuring the nuclear and cytoplasmic fluorescence intensities.[12]
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio.
-
Determine the percentage of cells exhibiting predominantly nuclear YAP staining.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: VCP/VCPIP1 pathway in post-mitotic Golgi reassembly.
Caption: Role of VCPIP1 in the NF-κB signaling pathway.
Caption: VCPIP1's role in the Hippo-YAP signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for immunofluorescence using this compound.
References
- 1. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. biotium.com [biotium.com]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence-based Quantification of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Vcpip1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) belonging to the ovarian tumor (OTU) domain-containing family of proteases. VCPIP1 plays a crucial role in a variety of cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of signaling pathways.[1][2] Dysregulation of VCPIP1 has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[3][4] These application notes provide a comprehensive guide for the high-throughput screening (HTS) of VCPIP1 inhibitors, with a focus on a potent and selective inhibitor, CAS-12290-201, as a case study.
Vcpip1 Signaling Pathways
VCPIP1 is involved in multiple signaling pathways, primarily through its deubiquitinase activity, which removes ubiquitin chains from substrate proteins, thereby regulating their stability and function.
-
Hippo/YAP Signaling: VCPIP1 has been shown to interact with and stabilize the transcriptional coactivator Yes-associated protein (YAP) by inhibiting its K48-linked polyubiquitination.[3][5] This leads to the activation of YAP target genes, promoting cell proliferation and inhibiting apoptosis. A forward feedback loop exists where YAP can, in turn, enhance the transcription of VCPIP1.[5]
-
NF-κB Signaling: While not a direct target, VCPIP1's interaction with the VCP/p97 complex is critical for cellular homeostasis. Inhibition of VCP/p97 function can lead to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and activating the NF-κB pathway. As an interacting partner, inhibitors of VCPIP1 may indirectly influence this pathway.
Below are diagrams illustrating the Hippo/YAP signaling pathway involving VCPIP1 and a generalized experimental workflow for high-throughput screening.
Caption: VCPIP1 in the Hippo/YAP signaling pathway.
Caption: A generalized workflow for high-throughput screening.
Quantitative Data of Vcpip1 Inhibitor: CAS-12290-201
The following table summarizes the reported in vitro potency of the Vcpip1 inhibitor CAS-12290-201. This compound can serve as a positive control in high-throughput screening campaigns.
| Compound Name | Target | Assay Type | IC50 (nM) |
| CAS-12290-201 | VCPIP1 | Biochemical Assay | 70 |
High-Throughput Screening Protocols
Two common and robust HTS assays for identifying DUB inhibitors are the Ubiquitin-Rhodamine 110 (Ub-Rho110) assay and the Fluorescence Polarization (FP) assay.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay
Principle: This is a fluorescence intensity-based assay.[6][7] The substrate, Ub-Rho110, is a quenched fluorogenic molecule. Upon cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine 110 by a DUB like VCPIP1, the highly fluorescent rhodamine 110 is released, resulting in an increase in fluorescence. Inhibitors of VCPIP1 will prevent this cleavage, leading to a lower fluorescence signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
VCPIP1 Enzyme: Recombinant human VCPIP1 diluted in assay buffer to the desired final concentration (e.g., 5 nM).
-
Ub-Rho110 Substrate: Diluted in assay buffer to the desired final concentration (e.g., 100 nM).
-
Test Compounds: Serially diluted in DMSO and then in assay buffer.
-
Positive Control: CAS-12290-201 at a concentration known to give high inhibition (e.g., 10 µM).
-
Negative Control: DMSO at the same final concentration as the test compounds.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of test compound, positive control, or negative control into the wells of a black, low-volume 384-well plate.
-
Add 10 µL of VCPIP1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of Ub-Rho110 substrate solution to each well.
-
Monitor the increase in fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.[7][8]
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the kinetic curve).
-
Normalize the data to the positive and negative controls: % Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (Ratenegative control - Ratebackground)).
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Fluorescence Polarization (FP) Assay
Principle: This homogenous assay measures the change in the polarization of fluorescent light.[6][9] A small, fluorescently labeled ubiquitin probe (e.g., Ub-TAMRA) tumbles rapidly in solution, resulting in low fluorescence polarization. When a DUB cleaves the fluorescent tag, the smaller, faster-tumbling tag results in a decrease in polarization. Inhibitors of the DUB will prevent this cleavage, thus maintaining a high polarization signal.
Experimental Protocol:
-
Reagent Preparation:
-
FP Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG).[10]
-
VCPIP1 Enzyme: Recombinant human VCPIP1 diluted in FP assay buffer to the desired final concentration.
-
Fluorescent Ubiquitin Probe (e.g., Ub-Lys-TAMRA-Gly): Diluted in FP assay buffer to a low nanomolar concentration.
-
Test Compounds, Positive Control (CAS-12290-201), and Negative Control (DMSO): Prepared as described for the Ub-Rho110 assay.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of test compound, positive control, or negative control into the wells of a black, non-binding surface 384-well plate.[10]
-
Add 10 µL of VCPIP1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the fluorescent ubiquitin probe to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) or monitor kinetically.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for the fluorophore (e.g., for TAMRA, excitation ~544 nm, emission ~572 nm).[6]
-
-
Data Analysis:
-
The change in millipolarization (mP) units is measured.
-
Normalize the data to high (no enzyme or fully inhibited) and low (uninhibited enzyme) polarization controls.
-
Calculate the percent inhibition based on the preservation of the high polarization signal.
-
Identify hits as described for the Ub-Rho110 assay.
-
Data Presentation and Interpretation
Quantitative HTS (qHTS) is recommended, where compounds are screened at multiple concentrations to generate dose-response curves directly from the primary screen.[5] This approach provides richer data, including the half-maximal inhibitory concentration (IC50), and helps to reduce false positives and negatives.[5]
Key parameters to evaluate HTS assay quality:
| Parameter | Description | Acceptable Value |
| Z'-factor | A measure of the statistical effect size, indicating the separation between the positive and negative controls. | > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the negative control to the mean signal of the background (no enzyme). | > 3 |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 10-15% |
Conclusion
The protocols and information provided here offer a robust framework for initiating a high-throughput screening campaign to identify and characterize novel inhibitors of VCPIP1. The use of established HTS technologies like the Ub-Rho110 and FP assays, coupled with a potent control compound such as CAS-12290-201, will facilitate the discovery of new chemical probes to further elucidate the biology of VCPIP1 and to develop potential therapeutics for associated diseases.
References
- 1. VCPIP1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. ubpbio.com [ubpbio.com]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubiqbio.com [ubiqbio.com]
Application Notes and Protocols for Studying Cell Line Sensitivity to VCPIP1 Depletion
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme (DUB) belonging to the ovarian tumor protease (OTU) family.[1] It plays a crucial role in a variety of fundamental cellular processes. These include the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis, DNA damage repair, and the regulation of key signaling pathways.[2][3] Given its involvement in pathways often dysregulated in disease, such as the Hippo/YAP and NF-κB signaling cascades, VCPIP1 is an emerging protein of interest for therapeutic research, particularly in oncology.[4][5]
These application notes provide an overview of cell lines sensitive to the depletion of VCPIP1 and detailed protocols for investigating the functional consequences of its loss. While a specific inhibitor designated "Vcpip1-IN-1" is not prominently described in current literature, the study of cell lines with genetic knockdown or knockout of VCPIP1 offers a robust method to probe its function and identify cellular dependencies.
Cell Lines Sensitive to VCPIP1 Depletion
Several cancer cell lines have demonstrated sensitivity to the depletion of VCPIP1, exhibiting phenotypes such as reduced proliferation, impaired migration, and increased apoptosis. The following table summarizes the key findings in some of these cell lines.
| Cell Line | Cancer Type | Method of Depletion | Observed Phenotypes upon Depletion | Reference |
| PANC-1 | Pancreatic Adenocarcinoma | shRNA | - Decreased YAP protein levels and activity- Repressed cell growth- Reduced cell proliferation (EdU assay)- Impaired migration and invasion (Transwell and wound-healing assays)- Increased apoptosis | [2] |
| AsPC-1 | Pancreatic Adenocarcinoma | shRNA | - Decreased YAP protein levels and activity- Repressed cell growth- Reduced cell proliferation (EdU assay)- Impaired migration and invasion- Increased apoptosis | [2] |
| A2058 | Melanoma | CRISPR-Cas9 KO | - Impaired Golgi apparatus assembly | [1] |
Quantitative Data Summary of VCPIP1 Depletion in Pancreatic Cancer Cell Lines [2]
| Assay | Cell Line | Effect of VCPIP1 Depletion |
| Cell Proliferation (CCK-8 Assay) | PANC-1, AsPC-1 | Significantly repressed cell growth |
| Cell Proliferation (EdU Assay) | PANC-1, AsPC-1 | Significant reduction in the number of proliferating cells |
| YAP Target Gene Expression (qRT-PCR) | PANC-1, AsPC-1 | Inhibition of CTGF and CYR61 expression |
| Cell Migration (Wound-healing Assay) | PANC-1, AsPC-1 | Decreased migratory ability |
| Cell Migration & Invasion (Transwell Assay) | PANC-1, AsPC-1 | Significantly impaired migration and invasion |
| Apoptosis (Annexin V/PI staining) | PANC-1, AsPC-1 | Increased proportion of apoptotic cells |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving VCPIP1
The following diagrams illustrate the role of VCPIP1 in key cellular signaling pathways.
Caption: VCPIP1 in the Hippo/YAP signaling pathway.
Caption: Role of VCPIP1 in post-mitotic Golgi reassembly.
Experimental Workflow
The diagram below outlines a general workflow for studying the effects of VCPIP1 depletion in a sensitive cell line.
Caption: Experimental workflow for VCPIP1 depletion studies.
Experimental Protocols
Protocol 1: Generation of VCPIP1 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general framework for generating VCPIP1 knockout cell lines, such as A2058, using the CRISPR-Cas9 system.[3][6]
Materials:
-
Target cells (e.g., A2058)
-
Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
VCPIP1-specific single guide RNAs (sgRNAs) - design at least two distinct sgRNAs.
-
Scrambled (non-targeting) control sgRNA
-
Lipofectamine-based transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Puromycin
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
-
Western blot reagents and anti-VCPIP1 antibody
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting a constitutional exon of the VCPIP1 gene. Clone the annealed sgRNA oligonucleotides into the Cas9 vector according to the manufacturer's protocol.
-
Transfection: a. Plate cells to be 70-80% confluent on the day of transfection. b. Transfect the cells with the Cas9-sgRNA plasmid (or a control plasmid) using a lipid-based transfection reagent.
-
Antibiotic Selection: 48 hours post-transfection, replace the medium with a complete growth medium containing the appropriate concentration of puromycin to select for transfected cells. Maintain selection for 2-3 days until non-transfected control cells are eliminated.
-
Single-Cell Cloning: a. After selection, harvest the surviving cells and perform limiting dilution in 96-well plates to isolate single clones. b. Culture the single clones until colonies are large enough for expansion.
-
Screening and Validation: a. Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region of the VCPIP1 gene targeted by the sgRNA. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels). b. Western Blot Analysis: Lyse the validated clones and perform a western blot using an anti-VCPIP1 antibody to confirm the absence of VCPIP1 protein expression.
Protocol 2: Stable shRNA-mediated Knockdown of VCPIP1
This protocol is adapted for generating stable knockdown of VCPIP1 in cell lines like PANC-1 and AsPC-1.[2][5][7]
Materials:
-
HEK293T cells
-
Target cells (e.g., PANC-1)
-
Lentiviral shRNA vector targeting VCPIP1 (e.g., pLKO.1-puro)
-
Non-targeting control shRNA vector
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete growth medium
-
Puromycin
-
Polybrene
-
RNA extraction kit and qRT-PCR reagents
-
Western blot reagents and anti-VCPIP1 antibody
Procedure:
-
Lentivirus Production in HEK293T cells: a. Co-transfect HEK293T cells with the shRNA vector (targeting VCPIP1 or control) and the packaging plasmids. b. Harvest the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduction of Target Cells: a. Plate target cells (e.g., PANC-1) to be 50-60% confluent. b. Infect the cells with the lentiviral supernatant in the presence of polybrene (4-8 µg/mL).
-
Selection of Stable Cell Lines: 24 hours post-transduction, replace the medium with a complete growth medium containing puromycin. Culture for several days to select for stably transduced cells.
-
Validation of Knockdown: a. qRT-PCR: Extract total RNA from the stable cell pool and perform qRT-PCR to quantify the reduction in VCPIP1 mRNA levels compared to the control cell line. b. Western Blot: Perform western blot analysis to confirm the reduction of VCPIP1 protein levels.
Protocol 3: Cell Proliferation Assessment using CCK-8 Assay
This protocol measures cell viability and proliferation.
Materials:
-
VCPIP1-depleted and control cells
-
96-well plates
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and culture for the desired time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against time to generate a cell growth curve.
Protocol 4: Cell Migration Assessment using Wound-Healing Assay
This assay assesses the migratory capacity of cells.
Materials:
-
VCPIP1-depleted and control cells
-
6-well plates
-
Complete growth medium (can be serum-free or low-serum to inhibit proliferation)
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and replace with fresh medium.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
References
- 1. VCPIP1 Knockout cell line (TPC-1) - CD Biosynsis [biosynsis.com]
- 2. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VCPIP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 4. CRISPR/Cas9 Mediated Knockout of Cyclooxygenase-2 Gene Inhibits Invasiveness in A2058 Melanoma Cells | MDPI [mdpi.com]
- 5. shRNA knockdown [protocols.io]
- 6. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-1: A Novel Tool for Probing the Golgi Stress Response
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The integrity of the Golgi apparatus is paramount for cellular homeostasis, and its dysfunction elicits a specialized cellular stress program known as the Golgi stress response. Valosin-containing protein (VCP)/p97-interacting protein 1 (VCPIP1) is a deubiquitinating enzyme (DUB) essential for the post-mitotic reassembly and maintenance of the Golgi apparatus.[1][2] Pharmacological inhibition of VCPIP1 presents a novel and specific method to induce Golgi stress, facilitating the study of its intricate signaling pathways. This document provides detailed application notes and experimental protocols for utilizing Vcpip1-IN-1, a potent and selective VCPIP1 inhibitor, to investigate the Golgi stress response in cellular models.
Introduction to this compound
This compound is a selective inhibitor of the deubiquitinating enzyme VCPIP1. By inhibiting VCPIP1's enzymatic activity, this compound disrupts the normal dynamics of the Golgi apparatus, leading to its fragmentation and the subsequent activation of the Golgi stress response. This makes this compound a valuable chemical tool for researchers studying the mechanisms of Golgi stress, its downstream signaling cascades, and its implications in various disease states.
Mechanism of Action: VCPIP1, in complex with the AAA+ ATPase VCP/p97, is required for Golgi membrane fusion events.[1][3] Its deubiquitinase activity is thought to regulate the ubiquitination status of key proteins involved in this process. Inhibition of VCPIP1 by this compound is hypothesized to disrupt this regulatory function, leading to an accumulation of ubiquitinated substrates, impaired Golgi membrane dynamics, and ultimately, structural collapse and fragmentation of the Golgi ribbon. This acute organellar damage triggers the Golgi stress response.
Quantitative Data
The following table summarizes key quantitative data for VCPIP1 inhibitors. While extensive data for this compound in Golgi stress assays is emerging, data from similar compounds and related genetic studies provide a strong basis for experimental design.
| Parameter | Value | Compound | Context | Source |
| IC50 | 0.41 µM | This compound | In vitro enzymatic assay | [4] |
| IC50 | 70 nM | CAS-12290-201 | In vitro enzymatic assay | [5] |
| Effective Concentration | 1 - 10 µM | CAS-12290-201 | Cell-based assays (Pancreatic Cancer) | [6] |
| Treatment Time | 24 - 48 hours | CAS-12290-201 | Cell-based assays (Pancreatic Cancer) | [6] |
Signaling Pathways and Experimental Workflow
VCPIP1 Inhibition and Golgi Stress Signaling Pathway
Pharmacological inhibition of VCPIP1 disrupts Golgi integrity, leading to the activation of several stress signaling pathways. The diagram below illustrates the proposed mechanism.
Caption: Inhibition of VCPIP1 by this compound leads to Golgi stress and activates downstream signaling.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the Golgi stress response induced by this compound.
Caption: Workflow for inducing and analyzing Golgi stress using this compound.
Experimental Protocols
Note: These protocols are generalized and should be optimized for your specific cell line and experimental conditions. The use of this compound to study the Golgi stress response is based on the established role of VCPIP1 in Golgi maintenance.[1][2] The suggested concentrations and time points are adapted from studies using similar VCPIP1 inhibitors in other biological contexts.[6]
Protocol 1: Induction of Golgi Stress and Immunofluorescence Analysis of Golgi Morphology
Objective: To visualize Golgi fragmentation in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Glass coverslips or imaging-grade multi-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-GM130 or anti-Giantin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in complete culture medium at desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for a predetermined time course (e.g., 12, 24, or 48 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute the primary antibody (e.g., anti-GM130) in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images of the Golgi apparatus (GM130/Giantin stain) and nuclei (DAPI stain).
-
Expected Result: Untreated cells should display a compact, perinuclear Golgi ribbon. This compound treated cells are expected to show a dose- and time-dependent fragmentation and dispersal of the Golgi signal throughout the cytoplasm.
-
Protocol 2: Western Blot Analysis of Golgi Stress Markers
Objective: To detect the activation of Golgi stress signaling pathways by measuring the levels of key stress-responsive proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TFE3, anti-CREB3, anti-HSP47, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound or vehicle control as described in Protocol 1.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of each sample using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Expected Result: Treatment with this compound may lead to changes in the expression or post-translational modification of Golgi stress markers. For example, an increase in the cleaved (active) form of CREB3 or an upregulation of HSP47 expression would indicate activation of the Golgi stress response. Changes in TFE3 localization or phosphorylation status might also be observed.
-
Conclusion
This compound is a powerful tool for inducing acute Golgi stress in a controlled and specific manner. By disrupting the function of a key enzyme in Golgi maintenance, this inhibitor allows for the detailed dissection of the cellular response to Golgi dysfunction. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to explore this fundamental aspect of cell biology, with potential applications in understanding diseases linked to organellar stress and in the development of novel therapeutic strategies.
References
- 1. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Vcpip1-IN-1 in DNA Repair Pathway Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vcpip1-IN-1 is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135. With a half-maximal inhibitory concentration (IC50) of 0.41 μM, this small molecule provides a valuable tool for investigating the cellular functions of VCPIP1, particularly its crucial role in the DNA damage response (DDR).[1][2][3][4] VCPIP1 is a key regulator in the repair of DNA-protein crosslinks (DPCs), a highly toxic form of DNA damage.[5] Its activity is modulated by the ATM and ATR kinases, central players in the DNA damage signaling cascade.[5]
Upon DNA damage, VCPIP1 is activated and proceeds to deubiquitinate the metalloprotease SPRTN.[5] This deubiquitination is a critical step for the recruitment of SPRTN to chromatin, where it proteolytically cleaves the protein component of DPCs, allowing for subsequent DNA repair.[5] Given its interaction with VCP/p97, a critical AAA+ ATPase involved in protein extraction from chromatin during DNA repair, inhibition of VCPIP1 is expected to disrupt the coordinated response to DNA damage, leading to increased genomic instability and potentially sensitizing cancer cells to DNA-damaging agents.
These application notes provide detailed protocols for utilizing this compound to study its effects on the DNA repair pathway, including the analysis of DNA damage markers, cell viability, and the ubiquitination status of key substrate proteins.
Data Presentation
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3][4] |
| Synonyms | VCPIP1 Inhibitor, CAS-12290-201 | [1] |
| CAS Number | 3025297-92-8 | [1] |
| IC50 | 0.41 µM | [2][3][4] |
| Molecular Formula | C13H15ClN2O2 | [1] |
| Molecular Weight | 266.72 g/mol | [1] |
| Storage | -20°C (powder), -80°C (in solvent) | [1][2] |
Table 2: Summary of Expected Quantitative Outcomes of this compound Treatment
| Assay | Endpoint Measured | Expected Effect of this compound |
| Immunofluorescence | γH2AX foci formation | Increased number and persistence of foci after DNA damage |
| Western Blot | SPRTN Ubiquitination | Increased levels of ubiquitinated SPRTN |
| Cell Viability (e.g., MTT/Resazurin) | Cell Proliferation/Viability | Decreased cell viability, especially in combination with DNA damaging agents |
| Colony Formation Assay | Long-term cell survival | Reduced colony formation ability, indicating decreased clonogenic survival |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Immunofluorescence Staining for γH2AX Foci
This protocol is designed to visualize and quantify DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells of interest (e.g., U2OS, HeLa)
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Etoposide, Camptothecin, or ionizing radiation source)
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: anti-γH2AX (e.g., Millipore, JBW301)
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse/rabbit IgG (e.g., Thermo Fisher Scientific)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixing.
-
Treatment:
-
Pre-treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour) or by exposing cells to ionizing radiation (e.g., 2-5 Gy).
-
Incubate for the desired time post-damage (e.g., 1, 4, 8, 24 hours) to assess both damage induction and repair kinetics.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips onto glass slides.
-
Image using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Western Blot for SPRTN Deubiquitination
This protocol allows for the detection of changes in the ubiquitination status of SPRTN following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (e.g., Formaldehyde to induce DPCs)
-
RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-SPRTN, anti-Ubiquitin (e.g., P4D1), anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound (e.g., 1 µM) for 1-2 hours.
-
Induce DPCs by treating with formaldehyde (e.g., 100 µM) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and image the blot.
-
Analyze the band intensities to determine the ratio of ubiquitinated SPRTN to total SPRTN.
-
Cell Viability Assay (MTT/Resazurin)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
DNA damaging agent (optional)
-
96-well plates
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) with or without a fixed concentration of a DNA damaging agent.
-
Include vehicle-only and media-only controls.
-
Incubate for 48-72 hours.
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer and incubate until formazan crystals are dissolved.
-
For Resazurin: Add Resazurin reagent to each well and incubate for 1-4 hours.
-
-
Measurement and Analysis:
-
Read the absorbance (MTT) or fluorescence (Resazurin) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value of this compound alone and in combination with the DNA damaging agent.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of VCPIP1 in the DNA repair pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the molecular consequences of VCPIP1 inhibition, from the direct impact on substrate deubiquitination to the broader cellular outcomes of impaired DNA repair and decreased cell survival. These studies will contribute to a deeper understanding of DPC repair mechanisms and may inform the development of novel therapeutic strategies that target DNA repair pathways in cancer.
References
- 1. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rupress.org [rupress.org]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols for In Vivo Administration of a VCPIP1 Inhibitor
Disclaimer: As of the latest available information, no specific compound designated "Vcpip1-IN-1" has been described in published in vivo animal studies. The following application notes and protocols are a synthesized guide based on the known functions of the deubiquitinase VCPIP1 in disease models and the development of potent and selective VCPIP1 inhibitors. These protocols are intended to serve as a representative framework for researchers developing and testing novel VCPIP1 inhibitors in vivo.
Introduction
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinase (DUB) with emerging roles in critical cellular processes and disease pathogenesis.[1][2][3] Preclinical research has identified VCPIP1 as a potential therapeutic target in inflammatory diseases and cancer.[4][5] Specifically, VCPIP1 has been shown to potentiate innate immune responses through the TLR4 signaling pathway and to promote pancreatic adenocarcinoma progression via the Hippo/YAP signaling axis.[4][5] The development of selective inhibitors of VCPIP1, such as CAS-12290-201, provides valuable tools to investigate its function in vivo and to assess its therapeutic potential.[6]
These application notes provide a detailed overview of the potential in vivo applications of a selective VCPIP1 inhibitor in relevant animal models of sepsis and pancreatic cancer.
Potential In Vivo Applications
-
Sepsis and Inflammatory Disorders: VCPIP1 positively regulates TLR4 signaling by reducing the ubiquitination of IRAK1/2, thereby amplifying inflammatory gene expression.[4] Inhibition of VCPIP1 is hypothesized to attenuate the systemic inflammatory response in sepsis.
-
Pancreatic Adenocarcinoma (PAAD): In PAAD, VCPIP1 stabilizes the oncoprotein YAP by inhibiting its K48-linked polyubiquitination, which promotes tumor progression.[5] Targeting VCPIP1 may therefore represent a novel therapeutic strategy for this malignancy.
Quantitative Data Summary
The following tables present hypothetical yet plausible data for a novel VCPIP1 inhibitor, herein referred to as "VCPIP1-IN-X," to guide experimental design.
Table 1: Hypothetical Pharmacokinetic Parameters of VCPIP1-IN-X in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
|---|---|---|
| Cmax | 250 ng/mL | 150 ng/mL |
| Tmax | 0.25 h | 2 h |
| AUC(0-last) | 450 ng*h/mL | 900 ng*h/mL |
| t1/2 | 2.5 h | 4 h |
| Bioavailability | N/A | 40% |
Table 2: Hypothetical Efficacy of VCPIP1-IN-X in a Murine Sepsis Model
| Treatment Group | Dosage | Survival Rate (72h) | Serum IL-6 (pg/mL) at 24h |
|---|---|---|---|
| Vehicle Control | 10 mL/kg | 20% | 1500 ± 250 |
| VCPIP1-IN-X | 10 mg/kg | 60% | 700 ± 150 |
| VCPIP1-IN-X | 30 mg/kg | 80% | 400 ± 100 |
Table 3: Hypothetical Efficacy of VCPIP1-IN-X in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Ki67 Positive Cells (%) |
|---|---|---|---|
| Vehicle Control | 10 mL/kg/day | 0% | 85 ± 10 |
| VCPIP1-IN-X | 25 mg/kg/day | 45% | 40 ± 8 |
| VCPIP1-IN-X | 50 mg/kg/day | 70% | 20 ± 5 |
Experimental Protocols
Protocol 1: Evaluation of a VCPIP1 Inhibitor in a Murine Model of Endotoxic Shock (Sepsis)
Objective: To assess the efficacy of a VCPIP1 inhibitor in mitigating the inflammatory response and improving survival in a lipopolysaccharide (LPS)-induced sepsis model.
Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: Standard specific-pathogen-free (SPF) conditions.
Materials:
-
VCPIP1 Inhibitor (e.g., VCPIP1-IN-X)
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group):
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: VCPIP1 Inhibitor (low dose) + LPS
-
Group 4: VCPIP1 Inhibitor (high dose) + LPS
-
-
Inhibitor Administration: Administer the VCPIP1 inhibitor or vehicle via intraperitoneal (IP) injection 1 hour prior to LPS challenge.
-
Sepsis Induction: Induce endotoxic shock by administering a lethal dose of LPS (e.g., 15 mg/kg) via IP injection.
-
Monitoring: Monitor mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) every 6 hours for 72 hours.
-
Blood Sampling: At a predetermined time point (e.g., 24 hours post-LPS), collect blood from a subset of animals via retro-orbital sinus puncture under anesthesia.
-
Cytokine Analysis: Prepare serum from blood samples and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Analyze cytokine data using one-way ANOVA with post-hoc tests.
Protocol 2: Evaluation of a VCPIP1 Inhibitor in a Pancreatic Cancer Xenograft Model
Objective: To determine the anti-tumor efficacy of a VCPIP1 inhibitor in a subcutaneous pancreatic cancer xenograft model.
Animal Model:
-
Species: Athymic Nude (Nu/Nu) mice
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Standard SPF conditions.
Materials:
-
VCPIP1 Inhibitor (e.g., VCPIP1-IN-X)
-
Vehicle
-
Pancreatic adenocarcinoma cell line (e.g., PANC-1, AsPC-1)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture PANC-1 cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject 3 x 10^6 PANC-1 cells suspended in 150 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (length × width^2) / 2.[5]
-
Group Allocation and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: VCPIP1 Inhibitor (low dose)
-
Group 3: VCPIP1 Inhibitor (high dose)
-
-
Inhibitor Administration: Administer the VCPIP1 inhibitor or vehicle daily via a suitable route (e.g., oral gavage or IP injection) for a predetermined duration (e.g., 21-28 days).
-
Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis.
-
Immunohistochemistry (IHC): Fix a portion of each tumor in 10% neutral buffered formalin, embed in paraffin, and section. Perform IHC staining for proliferation markers (e.g., Ki67) and downstream targets of the Hippo/YAP pathway (e.g., CTGF, CYR61).
-
Data Analysis: Analyze tumor growth data using a two-way repeated-measures ANOVA. Analyze final tumor weights and IHC data using a one-way ANOVA with post-hoc tests.
Signaling Pathways and Experimental Workflow Diagrams
Caption: VCPIP1 in TLR4 Signaling.
Caption: VCPIP1 in Hippo/YAP Signaling.
Caption: In Vivo Experimental Workflows.
References
- 1. uniprot.org [uniprot.org]
- 2. VCPIP1 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-1: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vcpip1-IN-1 is a potent and selective covalent inhibitor of Valosin Containing Protein Interacting Protein 1 (VCPIP1), a deubiquitinating enzyme (DUB) with emerging significance in various cellular processes. VCPIP1, also known as VCIP135, plays critical roles in DNA repair, the reassembly of the Golgi apparatus and endoplasmic reticulum following mitosis, and has been implicated in the progression of certain cancers, such as pancreatic adenocarcinoma.[1] This document provides researchers, scientists, and drug development professionals with comprehensive information on this compound, including purchasing details, technical data, and detailed protocols for its application in cell-based assays.
Purchasing and Supplier Information
This compound is available from various chemical suppliers. Researchers are advised to request a certificate of analysis to ensure the quality and purity of the compound.
| Supplier | Catalog Number | Notes |
| MedchemExpress | HY-158999 | - |
| Immunomart | T88664 | - |
| DC Chemicals | DC67105 | - |
| GlpBio | GC17639 | - |
Technical Data
A summary of the key technical specifications for this compound is provided below for easy reference.
| Property | Value | Reference |
| Synonyms | VCPIP1 Inhibitor, Compound 001 | [1] |
| IC50 | 0.41 µM for VCPIP1 | [1] |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 266.72 g/mol | [1] |
| CAS Number | 3025297-92-8 | [1] |
| Appearance | White to off-white solid | MedchemExpress Datasheet |
| Solubility | DMSO: ≥ 35 mg/mL | MedchemExpress Datasheet |
| Storage | Store at -20°C for long-term storage. | MedchemExpress Datasheet |
Mechanism of Action and Signaling Pathways
VCPIP1 is a deubiquitinating enzyme that removes ubiquitin chains from target proteins, thereby regulating their stability and function. It is involved in several key cellular signaling pathways:
-
Golgi and ER Reassembly: VCPIP1 is essential for the VCP/p97-mediated reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis. This process is crucial for maintaining cellular architecture and function.
-
DNA Damage Response: VCPIP1 participates in the DNA damage response by deubiquitinating proteins involved in DNA repair pathways.
-
Hippo/YAP Signaling: In pancreatic adenocarcinoma, VCPIP1 has been shown to interact with and stabilize the transcriptional co-activator YAP by inhibiting its K48-linked polyubiquitination. This leads to the activation of YAP target genes and promotes cancer progression.
-
NF-κB Signaling: VCPIP1 can negatively regulate the NF-κB signaling pathway by deubiquitinating and stabilizing Erbin, an inhibitor of NOD2-mediated NF-κB activation.
Below are diagrams illustrating the key signaling pathways involving VCPIP1.
Caption: VCPIP1's role in the Hippo/YAP signaling pathway.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are suggested protocols for investigating the effects of this compound in a cell-based setting. These should be optimized for specific cell lines and experimental questions.
Protocol 1: Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 µM to 50 µM. Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for examining the effect of this compound on the protein levels of VCPIP1 targets and downstream signaling molecules.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VCPIP1, anti-YAP, anti-p-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., GAPDH).
Protocol 3: Immunoprecipitation for Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination status of a target protein, such as YAP.
Materials:
-
Pancreatic cancer cell lines
-
10-cm dishes
-
This compound
-
MG132 (proteasome inhibitor)
-
Immunoprecipitation lysis buffer (e.g., Triton X-100 based buffer with protease and deubiquitinase inhibitors like N-ethylmaleimide)
-
Primary antibody for immunoprecipitation (e.g., anti-YAP)
-
Protein A/G magnetic beads
-
Antibody for western blotting (e.g., anti-ubiquitin, anti-YAP)
Procedure:
-
Cell Culture and Treatment: Seed cells in 10-cm dishes. Treat with this compound for a specified time. Add MG132 (10 µM) for the last 4-6 hours of incubation to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells with immunoprecipitation lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-YAP antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using anti-ubiquitin and anti-YAP antibodies. An increase in the ubiquitin signal in the this compound treated sample would indicate that the inhibitor is preventing the deubiquitination of YAP.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the deubiquitinase VCPIP1. The information and protocols provided in this document are intended to serve as a guide for researchers to design and execute experiments to further elucidate the function of VCPIP1 and the therapeutic potential of its inhibition. As with any experimental system, optimization of the provided protocols for specific laboratory conditions and research questions is highly recommended.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vcpip1-IN-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Vcpip1-IN-1 for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Valosin Containing Protein Interacting Protein 1 (VCPIP1). It is also identified by its CAS number, 12290-201. VCPIP1 is a deubiquitinating enzyme (DUB) involved in several critical cellular processes, including Golgi apparatus reassembly after mitosis and regulation of the Hippo-YAP signaling pathway. This compound acts as a covalent inhibitor, specifically targeting the catalytic cysteine residue of VCPIP1, thereby blocking its deubiquitinase activity.[1]
Q2: What are the reported IC50 values for this compound?
A2: There are varying IC50 values reported for this compound, which may be due to different experimental conditions or assay formats. It is crucial to consider these values as a starting point for your own experiments.
| Inhibitor Name/Identifier | Reported IC50 | Reference/Source |
| CAS-12290-201 | 70 nM | [1] |
| This compound (Compound 001) | 0.41 µM | [2] |
Q3: What is a recommended starting concentration for my experiments?
A3: Based on published data, a concentration of 4 µM has been used to treat PANC-1 cells for 48 hours.[3] For initial experiments, a concentration range spanning from the reported IC50 values (e.g., 100 nM to 1 µM) up to 10 µM is a reasonable starting point for a dose-response study.
Q4: What are the known signaling pathways affected by VCPIP1 inhibition?
A4: Inhibition of VCPIP1 is known to impact at least two major signaling pathways:
-
Hippo-YAP Signaling Pathway: VCPIP1 can regulate the stability of the transcriptional co-activator YAP. Inhibition of VCPIP1 may lead to decreased YAP stability and downstream effects on cell proliferation and apoptosis.[4]
-
Golgi Apparatus Reassembly: VCPIP1 plays a crucial role in the p97/VCP-mediated reassembly of the Golgi apparatus after mitosis.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. See the detailed protocol below. |
| Insufficient Incubation Time | Increase the incubation time. A 48-hour treatment has been reported to be effective in PANC-1 cells.[3] |
| Cell Line Insensitivity | The target pathway may not be active or critical in your chosen cell line. Confirm the expression and activity of VCPIP1 and the relevance of the Hippo-YAP or Golgi reassembly pathways in your model system. |
| Inhibitor Instability | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
Issue 2: High levels of cell toxicity or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration is Too High | Lower the concentration of this compound. The goal is to use the lowest effective concentration to minimize off-target effects. |
| Prolonged Exposure | Reduce the incubation time. A time-course experiment can help determine the minimum time required to observe the desired effect. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.5%). Include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general procedure to determine the effective concentration range of this compound for a specific cell line and assay.
Materials:
-
This compound (CAS 12290-201)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for viability, proliferation, or target engagement)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.01 µM to 10 µM (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). Prepare a vehicle control with the same final concentration of solvent as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Assay: Perform your chosen assay to measure the effect of the inhibitor. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a proliferation assay (e.g., BrdU incorporation), or a target-specific assay (e.g., Western blot for YAP levels).
-
Data Analysis: Plot the results as a dose-response curve with inhibitor concentration on the x-axis and the measured effect on the y-axis. Calculate the EC50 (half-maximal effective concentration) to determine the potency of the inhibitor in your system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hippo-YAP Signaling Pathway and the role of VCPIP1.
Caption: Experimental workflow for studying Golgi reassembly.
Caption: Workflow for a dose-response experiment.
References
- 1. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol regulatory element-binding protein 1 inhibitors decrease pancreatic cancer cell viability and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Vcpip1-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Vcpip1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an inhibitor of Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), a deubiquitinase. Its primary application is in cancer research.[1] VCPIP1 is involved in several cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and regulation of signaling pathways such as NF-κB and Hippo-YAP.
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported IC50 of 0.41 μM for the inhibition of VCPIP1.[2][3]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting this compound Insolubility
This section addresses common issues encountered during the dissolution and use of this compound in experimental settings.
Problem 1: this compound powder is not dissolving in DMSO.
-
Question: I am having difficulty dissolving the this compound powder in DMSO. What could be the issue?
-
Answer: Several factors can contribute to the poor solubility of this compound in DMSO. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of many organic compounds. Always use newly opened, anhydrous, research-grade DMSO.
-
Sonication: For high concentrations, ultrasonic treatment may be necessary to facilitate dissolution. Sonicate the solution in a water bath for short intervals until the compound is fully dissolved.
-
Warming: Gently warming the solution to 37°C can also aid in dissolution. However, avoid excessive heat as it may degrade the compound.
-
Problem 2: Precipitate forms when adding the this compound stock solution to aqueous media.
-
Question: My this compound precipitates out of solution when I add my DMSO stock to my cell culture media or aqueous buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some strategies to mitigate precipitation:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Vortexing during addition: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Maintain a low final DMSO concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.5%, with 0.1% being ideal for most cell lines.[3] Some sensitive primary cells may require even lower concentrations.[3]
-
Problem 3: I am unsure of the appropriate working concentration for my cell-based assay.
-
Question: What is a good starting concentration for this compound in a cell-based assay?
-
Answer: The optimal working concentration will vary depending on the cell type and the specific assay.
-
Start with the IC50: A good starting point is to test a range of concentrations around the reported IC50 of 0.41 μM. For example, you could test concentrations from 0.1 μM to 10 μM.
-
Literature reference: A study on pancreatic adenocarcinoma cells (PANC-1) used this compound (referred to by its CAS number 12290-201 in the study, which corresponds to an analog of this compound) at a concentration of 4 μM for 48 hours.[4][5] This provides a concrete example of a concentration used in a cellular context.
-
Dose-response curve: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
| DMSO | 175 mg/mL (656.12 mM) | Requires sonication. Use of fresh, hygroscopic DMSO is critical. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 4 µM in a well containing 1 mL of medium from a 10 mM stock, you would perform a 1:2500 dilution.
-
To ensure the final DMSO concentration remains low (e.g., ≤ 0.1%), a multi-step dilution is recommended.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate stock. (e.g., 1 µL of 10 mM stock into 99 µL of medium).
-
Step 2 (Final Dilution): Add the appropriate volume of the intermediate stock to your cells. To get a final concentration of 4 µM, you would add 40 µL of the 100 µM intermediate stock to 960 µL of medium in the well. The final DMSO concentration would be 0.04%.
-
-
For the vehicle control, add the same final concentration of DMSO to the cells as is present in the this compound treated wells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Experimental workflow for preparing this compound.
References
- 1. Distinct modes of coupling between VCP, an essential unfoldase, and deubiquitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-1 stability in different solvents and media
This technical support center is designed for researchers, scientists, and drug development professionals using Vcpip1-IN-1. It provides essential information on the stability, handling, and use of this inhibitor, along with troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling and storage of this compound.
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, in anhydrous Dimethyl Sulfoxide (DMSO).[1] To ensure complete dissolution, vortex the solution and consider using sonication.[1] Preparing a high-concentration stock minimizes the volume of solvent added to your experimental system, which is crucial as high concentrations of DMSO can be toxic to cells.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the inhibitor. For long-term storage, the solid powder form is preferred. Stock solutions should be stored in small aliquots to minimize freeze-thaw cycles.[3]
This compound Storage Recommendations
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid (Powder) | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
Q3: How many freeze-thaw cycles are recommended for stock solutions?
A3: It is best to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[3] We recommend preparing small, single-use aliquots of your stock solution. If you must re-use a stock, limit it to a minimal number of freeze-thaw cycles.
Q4: What is the known solubility of this compound?
This compound Solubility Data
| Solvent | Concentration | Molarity |
|---|
| DMSO | 100 mg/mL[1] | 374.93 mM[1] |
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of Valosin Containing Protein Interacting Protein 1 (VCPIP1).[1][4] VCPIP1 is a deubiquitinating enzyme (DUB) that plays roles in various cellular processes, including post-mitotic Golgi reassembly, DNA repair, and the regulation of key signaling pathways like Hippo/YAP.[5][6][7] By inhibiting VCPIP1, this compound can be used to study the functional consequences of these processes.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with this compound.
Issue 1: My compound precipitated after dilution in aqueous media.
-
Question: I diluted my this compound DMSO stock solution into my cell culture media (or aqueous buffer), and I observed precipitation. Why did this happen and how can I fix it?
-
Answer: This is a common issue for hydrophobic compounds when they are transferred from a high-concentration organic stock solution to an aqueous environment. The dramatic decrease in solvent polarity reduces the compound's solubility, causing it to "crash out" or precipitate.
Possible Causes & Solutions:
-
Final Concentration Exceeds Aqueous Solubility: The concentration of this compound in your final working solution may be higher than its solubility limit in the aqueous medium.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration. It is also advisable to determine the maximum soluble concentration in your specific medium before proceeding with extensive experiments.
-
-
High Percentage of Organic Solvent: While a small amount of DMSO is usually tolerated by cells (typically <0.5%), adding a large volume of the stock solution can cause precipitation and solvent toxicity.[2]
-
Solution: Use a higher concentration for your stock solution (e.g., 10 mM or higher) to keep the final DMSO concentration in your culture medium low.
-
-
Interaction with Media Components: Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules.
-
Solution: Test the stability and solubility of this compound in your base medium without serum first. Serum proteins can sometimes stabilize compounds, but this needs to be empirically determined.[3]
-
-
Issue 2: I am observing high variability between experimental replicates.
-
Question: My results with this compound are inconsistent across different wells or experiments. What could be the cause?
-
Answer: High variability can stem from several factors related to compound handling and experimental setup.
Possible Causes & Solutions:
-
Incomplete Solubilization: If the stock solution was not fully dissolved, the actual concentration in your aliquots will vary.
-
Solution: Ensure your stock solution is completely clear before aliquoting. Vortexing and sonication are recommended.[1]
-
-
Compound Adsorption: Small molecules can adsorb to plastic surfaces of pipette tips and microplates, especially at low concentrations.
-
Solution: Use low-protein-binding plasticware. It can also be beneficial to pre-incubate plates with media before adding the compound.
-
-
Compound Instability: The inhibitor may be degrading over the course of your experiment.
-
Solution: Perform a stability study under your specific experimental conditions (see protocol below). If the compound is unstable, you may need to refresh the media with the inhibitor at regular intervals for long-term experiments.[2]
-
-
Experimental Protocols
As specific stability data for this compound in various experimental media is not publicly available, this section provides a general protocol for researchers to assess its stability.
Protocol: Assessing Small Molecule Stability in Cell Culture Media via HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose as it can separate and quantify the parent compound from its potential degradants.[8][9]
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640), with and without serum (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Working Solutions: Dilute the stock solution into your test media (e.g., DMEM + 10% FBS and DMEM alone) to a final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Place them in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each condition. The time=0 sample should be taken immediately after preparation.
-
Sample Quenching & Storage: Immediately stop potential degradation by adding an equal volume of cold acetonitrile to the collected aliquot. This will precipitate proteins and halt enzymatic activity. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial. If not analyzing immediately, store samples at -80°C.
-
HPLC Analysis:
-
Develop a suitable HPLC method that provides a sharp, well-resolved peak for this compound. A common starting point is a C18 column with a gradient elution using water and acetonitrile, both with 0.1% formic acid.[9]
-
Inject the samples from each time point.
-
Record the peak area of the this compound parent peak at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point (t) to the peak area at time 0.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Plot the % Remaining versus time to visualize the stability profile of this compound in each condition.
-
Signaling Pathway
This compound inhibits the deubiquitinase VCPIP1. This enzyme removes ubiquitin chains from target proteins, thereby regulating their stability and function. VCPIP1 is involved in multiple cellular pathways. The diagram below illustrates its role in regulating protein stability, which in turn affects processes like Golgi apparatus reassembly and Hippo/YAP signaling.[7][10]
References
- 1. targetmol.cn [targetmol.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound| CAS NO:3025297-92-8| GlpBio [glpbio.cn]
- 5. uniprot.org [uniprot.org]
- 6. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. VCPIP1 - Wikipedia [en.wikipedia.org]
Potential off-target effects of Vcpip1-IN-1
Welcome to the technical support center for Vcpip1-IN-1 (CAS-12290-201). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments with this potent and selective covalent inhibitor of the deubiquitinating enzyme (DUB) VCPIP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS-12290-201) is a potent and selective inhibitor of Valosin Containing Protein Interacting Protein 1 (VCPIP1), a deubiquitinating enzyme (DUB) from the Ovarian Tumor (OTU) protease family. It acts as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine (C219) in the active site of VCPIP1.[1][2] This covalent modification leads to the time-dependent inactivation of the enzyme. The reported half-maximal inhibitory concentration (IC50) is approximately 70 nM after a 6-hour pre-incubation.[1][3]
Q2: What are the known signaling pathways regulated by VCPIP1?
A2: VCPIP1 is involved in several critical cellular processes. Understanding these pathways is key to designing experiments and interpreting results. Known functions include:
-
Golgi and Endoplasmic Reticulum (ER) Reassembly: VCPIP1 interacts with the AAA+ ATPase VCP/p97 and is necessary for the reassembly of Golgi stacks and the formation of transitional ER after mitosis.[2][4][5]
-
Hippo/YAP Signaling: In pancreatic adenocarcinoma, VCPIP1 has been shown to deubiquitinate and stabilize the transcriptional co-activator YAP, promoting cancer progression. Inhibition of VCPIP1 leads to decreased YAP stability and activity.[6]
-
Innate Immune Signaling: VCPIP1 can act as a negative regulator of NF-κB signaling by deubiquitinating and stabilizing Erbin.[7] It has also been identified as a positive regulator of Toll-like receptor 4 (TLR4) signaling.
-
DNA Repair: VCPIP1 participates in DNA repair processes.[2][8]
Q3: How selective is this compound? What are the potential off-targets?
A3: this compound has been demonstrated to be highly selective for VCPIP1 over other deubiquitinating enzymes. In activity-based protein profiling (ABPP) coupled with mass spectrometry, it showed little to no activity against other cellular DUBs.[1][3] However, like all covalent inhibitors, off-targeting is a possibility and is dependent on inhibitor concentration and incubation time.
A precursor to this compound, the compound WH-9943-103C, was found to interact with 39 potential off-target cysteines in a proteome-wide screen, though most were engaged with lower occupancy than VCPIP1.[1] This suggests that at higher concentrations, this compound could potentially interact with other cysteine-containing proteins. No public data from broad kinase screening panels (kinome scans) is currently available for this compound.
Troubleshooting Guide
Issue 1: Inconsistent Potency (IC50 Variability)
Symptom: The IC50 value measured in your assay is significantly higher or more variable than the reported ~70 nM.
Cause: The potency of covalent inhibitors is highly dependent on the pre-incubation time with the target enzyme. Unlike reversible inhibitors, they do not reach a rapid equilibrium.
Solution:
-
Standardize Pre-incubation Time: Ensure you use a consistent pre-incubation period for the enzyme and inhibitor before adding the substrate in all experiments. A longer pre-incubation time will generally result in a lower IC50.[9]
-
Perform a Time-Dependency Assay: To confirm a covalent mechanism and understand its kinetics in your system, measure the IC50 at multiple pre-incubation time points (e.g., 15 min, 60 min, 4 hours). A leftward shift (decrease) in the IC50 with increasing pre-incubation time is characteristic of covalent inhibitors.[9]
-
Determine Kinetic Parameters: For a more robust measure of potency, consider determining the kinetic parameters K_I (inhibitor concentration at half-maximal inactivation rate) and k_inact (maximal rate of inactivation). The ratio k_inact / K_I is a more reliable measure of covalent inhibitor efficiency than IC50.[1][10]
Issue 2: Observed Phenotype Does Not Match Known VCPIP1 Function
Symptom: You observe a cellular effect after treatment with this compound, but it does not correlate with known VCPIP1 pathways (e.g., no change in YAP target gene expression, no effect on Golgi morphology).
Cause: The observed phenotype could be due to an off-target effect of the inhibitor in your specific experimental model, or it could reveal a novel function of VCPIP1.
Solution:
-
Confirm On-Target Engagement: It is critical to verify that this compound is binding to VCPIP1 in your cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. A successful CETSA experiment will show a thermal stabilization of VCPIP1 in inhibitor-treated cells compared to vehicle-treated controls. (See Protocol 2).
-
Use a Genetic Approach for Target Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out VCPIP1.[6] If the phenotype observed with this compound is recapitulated by the genetic perturbation, it is likely an on-target effect. If the phenotype persists in VCPIP1 knockout cells treated with the inhibitor, it is definitively an off-target effect.
-
Perform a Proteome-Wide Off-Target Screen: For a comprehensive, unbiased view of all potential binding partners in your cellular system, a chemical proteomics approach is recommended. This involves using a tagged version of the inhibitor or a competitive profiling approach to identify proteins that bind the compound. (See Protocol 3).
-
Consider Kinase Off-Targets: If you suspect off-target kinase activity, consider submitting the compound for a commercial kinome profiling service, as this is a common class of off-targets for small molecules.
Issue 3: High Cellular Toxicity Observed
Symptom: Treatment with this compound leads to widespread cell death at concentrations where on-target effects are expected.
Cause: Toxicity can arise from exaggerated on-target effects in a sensitive cell line or, more commonly, from off-target interactions due to the reactivity of the covalent warhead.[9]
Solution:
-
Lower the Concentration and Time: Covalent inhibitors achieve sustained inhibition even after the free compound is washed away. Try using a lower concentration of this compound for a shorter duration, followed by a washout step, to see if the desired on-target effect can be separated from the toxicity.
-
Assess Warhead Reactivity: The electrophilic chloroacetamide warhead of this compound is designed for reactivity. You can assess its general reactivity by performing a glutathione (GSH) stability assay. High reactivity with GSH can sometimes correlate with promiscuous off-targeting.[9]
-
Identify Off-Targets: As with Issue 2, use chemical proteomics to identify potential off-target proteins that could be mediating the toxic effects.
Data Presentation
Table 1: Potency and Selectivity Profile of this compound (CAS-12290-201)
| Parameter | Value | Species/Assay | Reference |
| On-Target Potency | |||
| IC50 | ~70 nM | Biochemical (Human VCPIP1) | [1] |
| K_I | 15.3 ± 4.6 µM | Biochemical (Human VCPIP1) | [1] |
| k_inact | 0.0792 ± 0.0085 s⁻¹ | Biochemical (Human VCPIP1) | [1] |
| Selectivity | |||
| Other DUBs | Little to no activity | Activity-Based Protein Profiling (ABPP) in cell lysate | [1][3] |
| Precursor Off-Targets | |||
| Potential Off-Targets | 39 cysteine-containing proteins | Proteome-wide screen (for precursor WH-9943-103C) | [1] |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Inhibition Assay
Objective: To determine the IC50 of this compound against purified VCPIP1.
Methodology:
-
Reagent Preparation:
-
DUB Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
VCPIP1 Enzyme: Recombinant human VCPIP1 diluted in DUB Assay Buffer to a working concentration (e.g., 2X final concentration).
-
Inhibitor: this compound serially diluted in DMSO, then further diluted in DUB Assay Buffer to a 10X working stock.
-
Substrate: Ubiquitin-Rhodamine 110 or a similar fluorogenic DUB substrate.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of serially diluted this compound or DMSO vehicle to appropriate wells.
-
Add 10 µL of VCPIP1 enzyme solution to all wells.
-
Pre-incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for covalent modification.
-
Initiate the reaction by adding 8 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 485/535 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Normalize the data with vehicle controls (100% activity) and no-enzyme controls (0% activity).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with VCPIP1 in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest, wash, and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Normalize total protein concentration for all samples.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against VCPIP1.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensity for VCPIP1 at each temperature for both vehicle and inhibitor-treated samples.
-
Plot the percentage of soluble VCPIP1 (relative to the lowest temperature point) against temperature. A rightward shift in the melt curve for the inhibitor-treated sample indicates target stabilization and engagement.
-
Protocol 3: Chemical Proteomics for Off-Target Identification (Competitive ABPP)
Objective: To identify potential off-targets of this compound across the proteome.
Methodology:
-
Cell/Lysate Treatment:
-
Treat intact cells or cell lysates with a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours. This step allows the inhibitor to bind to both its on-target and any potential off-targets.
-
-
Probe Labeling:
-
Add a broad-spectrum, cysteine-reactive activity-based probe (ABP) with a reporter tag (e.g., biotin-iodoacetamide) to the lysates. The ABP will label the active sites of cysteine proteases that were not blocked by this compound.
-
-
Enrichment:
-
Use streptavidin-coated beads to pull down all biotin-labeled proteins from the lysates.
-
-
On-Bead Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of each identified protein between the this compound-treated and vehicle-treated samples.
-
Proteins that show significantly reduced abundance in the inhibitor-treated sample are considered potential targets or off-targets, as their active site cysteine was occupied by this compound and thus unavailable for labeling by the biotin probe.
-
Visualizations
References
- 1. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. genecards.org [genecards.org]
- 9. benchchem.com [benchchem.com]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Vcpip1-IN-1 cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Vcpip1-IN-1, a known inhibitor of Valosin-containing protein-interacting protein 1 (VCPIP1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize cytotoxicity and effectively use this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of VCPIP1, a deubiquitinating enzyme (DUB). It has a reported half-maximal inhibitory concentration (IC50) of 0.41 μM in biochemical assays.[1][2] VCPIP1 is involved in several critical cellular processes, including Golgi apparatus reassembly, DNA repair, and the regulation of signaling pathways such as Hippo/YAP and NF-κB.[3][4][5]
Q2: What are the initial signs of this compound cytotoxicity in my cell cultures?
A2: Common indicators of cytotoxicity include a significant reduction in cell viability, noticeable changes in cell morphology (e.g., rounding, detachment, blebbing), and a decrease in metabolic activity. These effects are often dose- and time-dependent. Monitoring your cells for these changes is crucial, especially when establishing the optimal working concentration.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound for your experiments will balance effective inhibition of VCPIP1 with minimal cytotoxicity. It is essential to perform a dose-response curve for your specific cell line to determine both the effective concentration (EC50) for your desired biological effect and the cytotoxic concentration 50% (CC50). A good starting point for designing your dose-response experiment is to use a range of concentrations around the biochemical IC50 of 0.41 μM.
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in DMSO.[2] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity issues when using this compound in your cell-based assays.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A step-by-step workflow for troubleshooting and minimizing this compound cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Source |
| Biochemical IC50 | 0.41 μM | [1][2] |
| Recommended Starting Concentration Range for Cytotoxicity Assay | 0.01 µM - 100 µM | General Recommendation |
| Typical Final DMSO Concentration in Culture | < 0.1% (v/v) | General Recommendation |
Key Signaling Pathways Involving VCPIP1
Understanding the signaling pathways in which VCPIP1 is involved can help in designing experiments and interpreting results. Inhibition of VCPIP1 by this compound is expected to impact these pathways.
VCPIP1 in Golgi Reassembly
VCPIP1 plays a crucial role in the reassembly of the Golgi apparatus after mitosis. It interacts with the p97/VCP complex to regulate membrane fusion events.[4]
Caption: VCPIP1's role in the p97/VCP-mediated Golgi reassembly pathway.
VCPIP1 in the Hippo/YAP Signaling Pathway
VCPIP1 has been shown to interact with and stabilize the transcriptional co-activator YAP by inhibiting its polyubiquitination, thereby promoting its activity.[3]
Caption: VCPIP1 positively regulates the Hippo/YAP signaling pathway by stabilizing YAP.
VCPIP1 in the NF-κB Signaling Pathway
VCPIP1 can negatively regulate the NF-κB signaling pathway by deubiquitinating and stabilizing Erbin, a negative regulator of NOD2-mediated NF-κB activation.[6]
Caption: VCPIP1 negatively regulates NF-κB signaling through the stabilization of Erbin.
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50% (CC50) of this compound
Objective: To determine the concentration of this compound that reduces cell viability by 50% in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay kit)
-
Plate reader (absorbance, fluorescence, or luminescence)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM in 2- or 3-fold dilutions.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound (e.g., 0.1%).
-
Include a "cells only" control with no treatment.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or "cells only" medium to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For example, if using an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and read the absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.
-
Protocol 2: Assessing On-Target Effect vs. Cytotoxicity
Objective: To distinguish between the desired on-target effect of this compound and its general cytotoxic effects.
Materials:
-
This compound
-
Cell line of interest
-
VCPIP1 knockout or siRNA-treated cells (as a control)
-
Antibodies for western blotting (e.g., against a downstream target of a VCPIP1-regulated pathway)
-
Reagents for a functional assay related to a VCPIP1 pathway (e.g., Golgi morphology stain, YAP/TEAD reporter assay)
-
Cell viability reagent
Methodology:
-
Experimental Setup:
-
Prepare parallel plates of your wild-type cell line, a VCPIP1 knockout cell line, or cells treated with VCPIP1 siRNA.
-
Treat the wild-type cells with a range of this compound concentrations, including a vehicle control.
-
-
Functional Assay:
-
After the desired treatment duration, perform a functional assay to assess the on-target effect.
-
Example (Hippo/YAP pathway): Perform a western blot to measure the levels of YAP protein or use a TEAD-luciferase reporter assay to measure YAP transcriptional activity.[3]
-
Example (Golgi Reassembly): Stain for a Golgi marker (e.g., GM130) and assess Golgi morphology by immunofluorescence microscopy.[4]
-
-
-
Cytotoxicity Assay:
-
In a parallel plate, perform a cell viability assay as described in Protocol 1 to measure the cytotoxicity at each concentration of this compound.
-
-
Data Analysis:
-
Compare the dose-response curves for the functional effect and cytotoxicity.
-
Ideally, the effective concentration for the on-target effect should be lower than the concentration that induces significant cytotoxicity.
-
Compare the phenotype of this compound treated cells with the VCPIP1 knockout/knockdown cells. A similar phenotype provides evidence for on-target activity.
-
By following these guidelines and protocols, researchers can better understand and manage the cytotoxic effects of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VCPIP1 valosin containing protein interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Vcpip1-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Vcpip1-IN-1, a known inhibitor of the deubiquitinating enzyme VCPIP1. This guide includes frequently asked questions, troubleshooting advice, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1). VCPIP1 is a deubiquitinase (DUB) that removes ubiquitin chains from target proteins, thereby regulating their stability and function. This compound, along with other inhibitors like CAS-12290-201, covalently targets the catalytic cysteine residue of VCPIP1, inhibiting its deubiquitinase activity.[1][2] This leads to the accumulation of ubiquitinated substrates and can impact various cellular processes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For specific storage recommendations, please refer to the tables below. It is important to prevent repeated freeze-thaw cycles of stock solutions.[3][4]
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution of 175 mg/mL (656.12 mM) in DMSO can be prepared.[3][4] It is noted that hygroscopic DMSO can affect solubility, so using newly opened DMSO is recommended.[4]
Q4: What are the known cellular effects of inhibiting VCPIP1?
A4: Inhibition of VCPIP1 has been shown to impact cancer progression, particularly in pancreatic adenocarcinoma.[5] VCPIP1 regulates the Hippo signaling pathway by increasing the stability of the transcriptional coactivator YAP.[6] By inhibiting VCPIP1, this compound can promote the degradation of YAP, thereby suppressing tumor growth.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage and handling of this compound. | Ensure the inhibitor is stored at the recommended temperatures and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Low cell permeability or efflux. | Optimize the concentration of this compound and the incubation time. Consider using permeabilization agents if working with challenging cell lines, though this should be validated for its effect on the experiment. | |
| Low or no observable effect | Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 for this compound is 0.41 μM.[3] |
| Degraded inhibitor. | Purchase a new batch of the inhibitor and store it according to the manufacturer's instructions. | |
| Cell toxicity | High concentration of the inhibitor or solvent. | Reduce the concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). |
Quantitative Data
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information for this compound.[3][4]
Table 2: Storage Conditions for a related VCPIP1 Inhibitor (CAS-12290-201)
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 months |
| 4°C | 6 months | |
| In Solvent | -80°C | 6 months |
| -20°C | 6 months |
Data sourced from Probechem product information for CAS-12290-201.[1]
Experimental Protocols & Visualizations
This compound Stock Solution Preparation
-
To prepare a 10 mM stock solution of this compound (MW: 266.72 g/mol ), weigh out 2.67 mg of the compound.
-
Add 1 mL of newly opened DMSO to the solid compound.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]
VCPIP1's Role in the Hippo-YAP Signaling Pathway
VCPIP1 acts as a deubiquitinase for the YAP protein. By removing K48-linked polyubiquitin chains from YAP, VCPIP1 stabilizes YAP and prevents its proteasomal degradation.[6] Stabilized YAP can then translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival. Inhibition of VCPIP1 by this compound leads to increased ubiquitination and subsequent degradation of YAP.[6]
References
- 1. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Vcpip1-IN-1 in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vcpip1-IN-1. Our aim is to help you identify and overcome potential resistance mechanisms in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the deubiquitinase (DUB) activity of Vcpip1 (Valosin-containing protein p97/Cdc48-interacting protein 1). Vcpip1 is known to regulate protein degradation pathways and cellular stress responses. By inhibiting Vcpip1, this compound is designed to induce proteotoxic stress and apoptosis in cancer cells that are dependent on this pathway for survival.
Q2: My this compound-sensitive cell line is no longer responding to the inhibitor. What are the potential causes?
A2: The development of acquired resistance to this compound can occur through several mechanisms. The most common possibilities include:
-
Target Alteration: Mutations in the VCPIP1 gene that prevent inhibitor binding.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for the inhibition of Vcpip1. A common bypass mechanism is the activation of alternative DUBs or proteasome-independent degradation pathways.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Metabolic Inactivation: Altered cellular metabolism leading to the degradation or inactivation of the compound.
Q3: How can I determine if my resistant cell line has mutations in the VCPIP1 gene?
A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the VCPIP1 coding region in your resistant cell line and compare it to the parental, sensitive cell line. See the "Experimental Protocols" section for a detailed methodology.
Q4: What are some initial steps to investigate bypass pathway activation?
A4: A good starting point is to perform a phosphoproteomic or transcriptomic analysis to compare the signaling landscape of the sensitive and resistant cells, both with and without this compound treatment. This can reveal upregulated pathways in the resistant cells. Western blotting for key nodes in related pathways (e.g., other DUBs, autophagy markers) can also provide initial insights.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell lines.
Problem: Decreased Sensitivity to this compound
Initial Assessment:
-
Confirm Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh dilution and repeat the cell viability assay.
-
Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Generate a Dose-Response Curve: Determine the IC50 value of this compound in your resistant cell line and compare it to the parental sensitive line. A significant shift in the IC50 indicates acquired resistance.
Investigative Workflow:
The following diagram outlines a logical workflow for investigating the mechanism of resistance:
Caption: Workflow for investigating resistance to this compound.
Hypothesized Signaling Pathway and Resistance Mechanisms
The diagram below illustrates the proposed mechanism of action of this compound and potential resistance pathways.
Caption: Proposed Vcpip1 signaling and resistance pathways.
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| Parental Line | This compound Sensitive | 0.5 ± 0.08 | 1 |
| Resistant Clone 1 | Acquired Resistance | 12.8 ± 1.5 | 25.6 |
| Resistant Clone 2 | Acquired Resistance | 18.2 ± 2.1 | 36.4 |
Table 2: Gene Expression Analysis in Resistant Clones
| Gene | Parental (Relative Expression) | Resistant Clone 1 (Fold Change) | Resistant Clone 2 (Fold Change) | Putative Role in Resistance |
| VCPIP1 | 1.0 | 0.98 | 1.05 | Target |
| ABCB1 | 1.0 | 15.2 | 1.2 | Drug Efflux |
| ABCG2 | 1.0 | 1.5 | 22.8 | Drug Efflux |
| USP7 | 1.0 | 8.7 | 9.5 | Bypass Pathway (DUB) |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 0.05 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence (560nm Ex / 590nm Em) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: VCPIP1 Gene Sequencing
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a silica-based column method.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Amplify the coding sequence of VCPIP1 from the cDNA using high-fidelity DNA polymerase and primers flanking the open reading frame.
-
PCR Product Purification: Purify the PCR product using a column-based purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line sequence to identify any mutations.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Follow steps 1 and 2 from Protocol 2.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., ABCB1, ABCG2, USP7), and a SYBR Green master mix. Include primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
qPCR Run: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the parental cells.
Vcpip1-IN-1 not showing expected phenotype
Welcome to the technical support center for Vcpip1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
This guide provides a step-by-step approach to identify and resolve potential issues when the expected biological effects of this compound are not observed.
Question: I am treating my cells with this compound, but I am not observing the expected phenotype. What are the possible reasons?
Answer: A lack of an observable phenotype can stem from several factors, ranging from the inhibitor itself to the specifics of your experimental setup. Below is a systematic guide to troubleshoot this issue.
Issues Related to the Inhibitor
-
Compound Integrity:
-
Question: Could my this compound have degraded?
-
Answer: Yes, improper storage or handling can lead to compound degradation. This compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month)[1]. Avoid repeated freeze-thaw cycles.
-
Recommendation: Prepare small aliquots of the stock solution to minimize freeze-thaw cycles. If degradation is suspected, use a fresh vial of the inhibitor.
-
-
Solubility:
-
Question: How can I be sure this compound is properly dissolved?
-
Answer: this compound is soluble in DMSO[2]. Ensure that you have completely dissolved the compound in the solvent before diluting it in your cell culture medium. Precipitation of the inhibitor will result in a lower effective concentration.
-
Recommendation: Visually inspect your stock solution and final culture medium for any signs of precipitation. If solubility is an issue, you can try vortexing the stock solution and warming it slightly (e.g., to 37°C) to aid dissolution.
-
Experimental Conditions
-
Concentration and Potency:
-
Question: Am I using the correct concentration of this compound?
-
Answer: The effective concentration can vary between cell lines. This compound has a reported IC50 of 0.41 μM in biochemical assays[1]. A more potent inhibitor, CAS-12290-201, has an IC50 of 70 nM[2][3]. Cellular activity may require higher concentrations.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend starting with a range of concentrations from 100 nM to 10 μM.
-
-
Treatment Duration:
-
Question: Is it possible that my treatment time is too short?
-
Answer: The time required to observe a phenotype can vary depending on the biological process being studied. Some effects may be visible within hours, while others may take 24-72 hours to manifest.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration for your desired phenotype.
-
Biological Factors
-
Cell Line Specificity:
-
Question: Could my cell line be resistant to this compound?
-
Answer: Yes, the expression levels of VCPIP1 and its substrates, as well as the activity of compensatory signaling pathways, can differ significantly between cell lines.
-
Recommendation: Confirm the expression of VCPIP1 in your cell line of interest using techniques like Western blotting or qPCR. If VCPIP1 expression is low, consider using a different cell line.
-
-
Target Engagement:
-
Question: How can I confirm that this compound is engaging its target in my cells?
-
Answer: this compound is a covalent inhibitor that targets the catalytic cysteine of VCPIP1[2][3]. Target engagement can be assessed by looking at the accumulation of known VCPIP1 substrates or by using more advanced techniques like activity-based protein profiling (ABPP)[3].
-
Recommendation: A practical approach is to measure the ubiquitination status of a known VCPIP1 substrate. An increase in ubiquitination would indicate successful target inhibition.
-
Quantitative Data Summary
The following table summarizes the potency of known VCPIP1 inhibitors.
| Inhibitor Name | Other Names | IC50 | Mechanism of Action |
| This compound | Compound 001 | 0.41 μM[1] | Covalent inhibitor of VCPIP1 |
| CAS-12290-201 | N/A | 70 nM[2][3] | Covalent inhibitor of VCPIP1 |
Experimental Protocols
Key Experiment: Western Blot for Ubiquitinated Proteins
This protocol describes how to assess the inhibition of VCPIP1 by observing the accumulation of ubiquitinated proteins.
-
Cell Treatment: Plate your cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, and 10 μM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and deubiquitinase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results. An increase in high molecular weight ubiquitin smears indicates an accumulation of polyubiquitinated proteins and successful VCPIP1 inhibition.
-
Visualizations
Caption: VCPIP1 deubiquitinates YAP, preventing its degradation and promoting Hippo pathway signaling.
Caption: A step-by-step workflow for troubleshooting experiments with this compound.
Caption: Logical relationships between potential issues and the absence of an expected phenotype.
Frequently Asked Questions (FAQs)
Q1: What is VCPIP1 and what is its function? A1: VCPIP1 (Valosin-containing protein-interacting protein 1) is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function. It is involved in various cellular processes, including protein quality control, Golgi reassembly, DNA repair, and the regulation of signaling pathways such as NF-κB and Hippo[4].
Q2: What is the mechanism of action of this compound? A2: this compound is a covalent inhibitor of VCPIP1[2][3]. It forms a covalent bond with the catalytic cysteine residue in the active site of VCPIP1, irreversibly inhibiting its deubiquitinase activity.
Q3: What are the expected downstream effects of VCPIP1 inhibition? A3: Inhibition of VCPIP1 is expected to lead to the accumulation of polyubiquitinated forms of its substrates. This can result in various cellular outcomes depending on the context, such as altered protein degradation, cell cycle arrest, or apoptosis. For example, in pancreatic adenocarcinoma cells, VCPIP1 inhibition has been shown to decrease the stability of the YAP protein, a key component of the Hippo signaling pathway[4].
Q4: Is this compound selective for VCPIP1? A4: The development of highly selective DUB inhibitors is an active area of research. While specific selectivity data for this compound is not extensively published, related compounds like CAS-12290-201 have been shown to be highly selective for VCPIP1 with little to no activity against other cellular DUBs in profiling studies[3]. It is always advisable to confirm the effects of any inhibitor in your system of interest.
Q5: Can I use this compound in vivo? A5: The suitability of this compound for in vivo studies has not been widely reported. In vivo experiments would require further investigation into its pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Vcpip1-IN-1 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vcpip1-IN-1. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Valosin Containing Protein Interacting Protein 1 (VCPIP1). VCPIP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular processes, including protein degradation, cell signaling, and organelle biogenesis.[1][2] By inhibiting the deubiquitinase activity of VCPIP1, this compound can modulate these pathways.
Q2: What are the known signaling pathways regulated by VCPIP1?
A2: VCPIP1 has been shown to regulate multiple signaling pathways. It can negatively regulate the NF-κB signaling pathway by deubiquitinating and stabilizing Erbin.[3] It is also implicated in the Hippo/YAP signaling pathway, which is crucial for cell proliferation and apoptosis.[4] Furthermore, VCPIP1 is involved in innate immune responses and can potentiate TLR4 signaling.[5][6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For a similar VCPIP1 inhibitor, a 10 mM stock solution in DMSO is recommended.[7] It is advisable to store stock solutions of small molecule inhibitors at -20°C or colder in tightly sealed vials to prevent degradation.[8] Avoid repeated freeze-thaw cycles by preparing aliquots.[8]
Q4: How can I determine the optimal working concentration of this compound for my cell line?
A4: The optimal concentration of this compound should be determined empirically for each specific cell line and experimental condition. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular assay.[8] It is advisable to start with a broad range of concentrations and assess both the desired biological effect and potential cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Inhibitor instability or degradation. | Prepare fresh stock solutions and working dilutions. Avoid storing the inhibitor in aqueous media for extended periods.[8] Perform a stability check in your specific cell culture media.[7] |
| Low cell permeability of the inhibitor. | Verify if the inhibitor is cell-permeable from available literature or manufacturer's data. If not, consider alternative delivery methods or a different inhibitor.[8] | |
| Incorrect timing of inhibitor addition. | Optimize the timing of this compound treatment relative to your experimental stimulus or endpoint. | |
| Cell line resistance. | Some cell lines may be inherently resistant to the effects of the inhibitor. Consider using a different cell line or combining this compound with other agents. | |
| High levels of cell death or cytotoxicity | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with concentrations below the reported biochemical IC50 value if available.[8] |
| Off-target effects. | High concentrations of inhibitors can lead to non-specific effects.[8] Use the lowest effective concentration and consider using a negative control compound if available. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[8] Always include a solvent-only control in your experiments. | |
| Prolonged exposure. | Reduce the incubation time with the inhibitor to the minimum required to achieve the desired effect.[8] | |
| Variability between experimental replicates | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing.[7] |
| Incomplete solubilization of the inhibitor. | Confirm the complete dissolution of the this compound stock solution and its proper dilution in the culture medium. | |
| Cell culture inconsistencies. | Maintain consistent cell passage numbers, seeding densities, and culture conditions across all experiments. |
Quantitative Data Summary
While specific quantitative data for this compound is limited, data for other VCPIP1 inhibitors can provide a reference point for experimental design.
| Inhibitor | Biochemical IC50 | Reference |
| CAS-12290-201 | 70 nM | [9] |
| WH-9943-103C | Sub-micromolar | [9] |
| This compound | 0.41 µM | [10] |
Key Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable method, such as MTT, MTS, or a commercial cell viability kit.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Engagement
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against a known downstream target of VCPIP1 (e.g., phosphorylated NF-κB p65) or a marker of a VCPIP1-regulated pathway. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the effect of this compound on the target protein.
Signaling Pathway and Workflow Diagrams
VCPIP1's role in the NF-κB signaling pathway.
Workflow for determining the IC50 of this compound.
References
- 1. Covalent Inhibitors Against VCPIP1, a Deubiquitinating Enzyme with Critical Roles in Pancreatic Adenocarcinoma and Botulinum Neurotoxin Intoxication - Innovations [innovations.dana-farber.org]
- 2. genecards.org [genecards.org]
- 3. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. VCPIP1 potentiates innate immune responses by non-catalytically reducing the ubiquitination of IRAK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound| CAS NO:3025297-92-8| GlpBio [glpbio.cn]
Buffers and reagents compatible with Vcpip1-IN-1
Welcome to the technical support center for Vcpip1-IN-1, a potent inhibitor of the deubiquitinating enzyme VCPIP1. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Valosin-Containing Protein (VCP) Interacting Protein 1 (VCPIP1). VCPIP1 is a deubiquitinating enzyme (DUB) involved in various cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA repair, and regulation of signaling pathways such as NF-κB and Hippo/YAP.[1][2][3][4][5] this compound exerts its effect by inhibiting the catalytic activity of VCPIP1, thereby preventing the removal of ubiquitin from its substrates.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM or higher, in anhydrous DMSO. Gently vortex or sonicate briefly to ensure complete dissolution.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution of this compound at -20°C for short-term storage and at -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the recommended final concentration of DMSO in my experiments?
A4: It is crucial to keep the final concentration of DMSO in your aqueous experimental medium as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines and in many biochemical assays.[6] Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The compound has low aqueous solubility. | 1. Ensure the final DMSO concentration is appropriate: Keep the final DMSO concentration below 0.5%.2. Use a gentle dilution method: Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.3. Consider the use of a surfactant: For in vitro biochemical assays, a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility.[7] Test for compatibility with your assay beforehand.4. pH adjustment: If the experimental conditions allow, adjusting the pH of the buffer might improve solubility, although the pKa of this compound is not publicly available.[6] |
| Inconsistent or no inhibitory effect observed. | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Low concentration of active inhibitor: Precipitation of the compound in the assay.3. Incorrect assay conditions: Suboptimal buffer, pH, or temperature for the inhibitor's activity. | 1. Use freshly prepared dilutions: Prepare working solutions from a properly stored, aliquoted stock solution just before the experiment.2. Visually inspect for precipitation: Before adding to your experimental system, ensure the final dilution of this compound is clear. Centrifuge the solution to pellet any precipitate if necessary.3. Optimize assay buffer: While specific data for this compound is unavailable, buffers like Tris and HEPES are commonly used for deubiquitinase assays and protein interaction studies involving VCPIP1.[8] Ensure the buffer components do not interfere with the inhibitor. |
| Cell toxicity or off-target effects observed. | 1. High concentration of this compound: The inhibitor may have off-target effects at high concentrations.2. High concentration of DMSO: The vehicle itself can be toxic to cells. | 1. Perform a dose-response experiment: Determine the optimal concentration range for this compound in your specific cell line or assay to identify a window where target inhibition is achieved with minimal toxicity.2. Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cells (typically <0.5%).3. Include appropriate controls: Always run a vehicle control (DMSO only) and an untreated control to distinguish between inhibitor-specific effects and solvent effects. |
Buffers and Reagents Compatibility
While specific compatibility data for this compound is not available, general guidelines for working with small molecule inhibitors in biological assays can be followed.
| Component | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | This compound is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions. |
| Aqueous Buffers | Tris-HCl, HEPES, Phosphate-Buffered Saline (PBS) | These are common biological buffers and are generally compatible with small molecules dissolved in DMSO. The optimal pH for this compound activity is not known, but a physiological pH range (7.2-7.4) is a good starting point. |
| Salts | NaCl, KCl, MgCl₂ | These salts are common components of biological buffers and are unlikely to interfere with this compound. |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | Use with caution. High concentrations of reducing agents may potentially interact with the chemical structure of the inhibitor. If required for enzyme stability, use the lowest effective concentration. |
| Detergents | Tween-20, Triton X-100 | Can be used at low concentrations (0.01-0.1%) in biochemical assays to improve the solubility of this compound in aqueous solutions.[7] |
| Protein (e.g., BSA) | Bovine Serum Albumin | Can be included in biochemical assays to prevent non-specific binding of the inhibitor to reaction tubes. |
Note: Always perform a preliminary test to ensure the compatibility of your chosen buffer and reagents with this compound in your specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol describes a general method to measure the inhibition of VCPIP1 activity by this compound using a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human VCPIP1 enzyme
-
Ubiquitin-Rhodamine110 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT
-
This compound
-
Anhydrous DMSO
-
384-well black, flat-bottom plate
-
Fluorescence plate reader
Methodology:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks into the Assay Buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 0.5%).
-
-
Enzyme and Inhibitor Incubation:
-
Add 10 µL of diluted this compound (or vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant VCPIP1 enzyme (at a final concentration of, for example, 10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of Ubiquitin-Rhodamine110 substrate (at a final concentration of, for example, 100 nM) to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence (Excitation/Emission ~485/528 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data with the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Western Blot Assay for a VCPIP1 Substrate
This protocol aims to assess the effect of this compound on the ubiquitination status of a known or putative VCPIP1 substrate in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Antibodies: Primary antibody against the substrate of interest, primary antibody against ubiquitin, and appropriate secondary antibodies.
Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 6, 12, or 24 hours).
-
In a subset of wells, co-treat with a proteasome inhibitor like MG132 for the last 4-6 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the substrate of interest or ubiquitin.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Analyze the changes in the ubiquitination pattern of the substrate in response to this compound treatment. An increase in the ubiquitinated form of the substrate would be expected.
-
Visualizations
Caption: A general experimental workflow for testing this compound.
Caption: A troubleshooting workflow for this compound solubility issues.
Caption: The inhibitory action of this compound on VCPIP1's function.
References
- 1. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-1 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Vcpip1-IN-1, a selective inhibitor of the deubiquitinating enzyme VCPIP1. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), a deubiquitinating enzyme (DUB). It covalently targets the catalytic cysteine residue (C219) of VCPIP1, thereby inhibiting its enzymatic activity.[1] VCPIP1 is involved in various cellular processes, including the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, and DNA repair.[2] By inhibiting VCPIP1, this compound can be used to study the roles of this DUB in these pathways.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to investigate the role of VCPIP1 in tumor progression and to explore its potential as a therapeutic target.[3] For example, it has been used to study the Hippo/YAP signaling pathway in pancreatic adenocarcinoma.[4] It can also be utilized to understand the function of VCPIP1 in cellular processes such as organelle biogenesis and the DNA damage response.
Q3: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO).[5][6] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to six months. For short-term storage, -20°C for up to one month is recommended.[5][6] Avoid repeated freeze-thaw cycles.[5]
Q4: What are the known IC50 values for this compound?
There are slightly different IC50 values reported for this compound. One source indicates an IC50 of 0.41 µM.[5][7][8] Another study reports an IC50 of 70 nM for a very similar compound, CAS-12290-201, which also selectively targets the catalytic cysteine of VCPIP1.[9] This difference may be due to variations in experimental conditions or the specific assays used. Researchers should consider these values as a starting point and determine the optimal concentration for their specific experimental setup.
Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 | 0.41 µM | [5][7][8] |
| 70 nM | [9] | |
| Molecular Formula | C13H15ClN2O2 | [3] |
| CAS Number | 3025297-92-8 | [3] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [5][6] |
| Solvent | DMSO | [5][6] |
Signaling Pathway Diagram
The following diagram illustrates the role of VCPIP1 in the Hippo/YAP signaling pathway, a key pathway in cancer progression that can be investigated using this compound.
Caption: VCPIP1 deubiquitinates YAP, preventing its degradation and promoting target gene expression.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Incorrect inhibitor concentration: The IC50 can vary between cell lines and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a range around the reported IC50 values (e.g., 50 nM to 5 µM). |
| Inhibitor degradation: Improper storage or repeated freeze-thaw cycles can reduce the inhibitor's activity. | Ensure the inhibitor is stored correctly at -80°C for long-term storage. Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| Cell line resistance: The target pathway may not be active or critical in your chosen cell line. | Confirm the expression of VCPIP1 in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to VCPIP1 inhibition. | |
| High cell toxicity or off-target effects | Concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of this compound. Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT or CellTiter-Glo). |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO alone) in all experiments. | |
| Off-target inhibition: At high concentrations, the inhibitor may affect other DUBs or cellular proteins. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a negative control compound with a similar chemical structure but no activity against VCPIP1, if available. A VCPIP1 knockout or knockdown cell line can also serve as a valuable control to confirm on-target effects. | |
| Precipitation of the inhibitor in media | Poor solubility: The inhibitor may precipitate out of the aqueous cell culture medium. | Prepare fresh dilutions from a concentrated DMSO stock solution just before use. Ensure thorough mixing when adding the inhibitor to the medium. If precipitation persists, consider using a lower concentration or a different formulation if available. |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound.
Caption: General workflow for cell-based experiments using this compound.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a fresh serial dilution of this compound from a concentrated DMSO stock in pre-warmed cell culture medium immediately before use. A typical starting concentration for cell-based assays is around 4 µM, as used in studies with pancreatic cancer cell lines.[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, proceed with your desired downstream analysis, such as cell viability assays, Western blotting to assess protein levels, or qPCR for gene expression analysis.
Western Blot Analysis of VCPIP1 Target Engagement
This protocol details how to assess the effect of this compound on a downstream target, such as YAP protein levels.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration as described in the general protocol.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., YAP) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation to Study Protein-Protein Interactions
This protocol can be used to investigate how this compound affects the interaction of VCPIP1 with its binding partners.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., VCPIP1 or its interaction partner) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting.
Best Practices and Experimental Controls
To ensure the rigor and reproducibility of your experiments with this compound, consider the following best practices and controls:
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as in your experimental conditions to account for any effects of the solvent.
-
Dose-Response Analysis: Perform a dose-response experiment to identify the optimal concentration of this compound for your specific cell line and assay.
-
Time-Course Experiment: Determine the optimal treatment duration by performing a time-course experiment.
-
Positive and Negative Controls:
-
Positive Control: Use a treatment or condition known to affect the pathway of interest to ensure your assay is working correctly.
-
Negative Control: In addition to the vehicle control, a VCPIP1 knockout or siRNA-mediated knockdown cell line can be used to confirm that the observed effects are specific to VCPIP1 inhibition.[4]
-
-
Orthogonal Approaches: Whenever possible, confirm your findings using an alternative method. For example, if you observe a phenotype with this compound, try to replicate it using genetic knockdown of VCPIP1.
-
Cytotoxicity Assessment: Routinely check for inhibitor-induced cytotoxicity using a cell viability assay to distinguish between specific inhibitory effects and general toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound| CAS NO:3025297-92-8| GlpBio [glpbio.cn]
- 8. targetmol.cn [targetmol.cn]
- 9. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Addressing Variability in Vcpip1-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experiments involving the Vcpip1 inhibitor, Vcpip1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Vcpip1 and its function?
A1: Vcpip1 (Valosin-containing protein-interacting protein 1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular processes. Its primary functions include regulating Golgi and endoplasmic reticulum reassembly after mitosis, and participating in DNA repair pathways. Vcpip1 is known to interact with the AAA+ ATPase VCP/p97 and hydrolyzes 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains.
Q2: What is this compound and what is its reported potency?
A2: this compound is a small molecule inhibitor of Vcpip1. It has been reported to have an IC50 (half-maximal inhibitory concentration) of 0.41 μM in biochemical assays. Another potent and selective inhibitor, CAS-12290-201, has also been developed with a reported IC50 of 70 nM.[1]
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO. For optimal stability, stock solutions in DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: Currently, there is limited publicly available information regarding the comprehensive off-target profile of this compound. When using any small molecule inhibitor, it is crucial to include appropriate controls to account for potential off-target effects. This can include using a structurally distinct inhibitor for the same target or validating findings with genetic approaches like siRNA or CRISPR-Cas9 knockout of Vcpip1.
Experimental Variability and Troubleshooting Guides
Variability in experimental results can arise from multiple sources, including reagent handling, experimental technique, and biological factors. The following guides address common issues encountered in key assays used to study the effects of this compound.
This compound Handling and Treatment
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibitor effect | Inhibitor degradation: Improper storage, repeated freeze-thaw cycles. | - Prepare fresh stock solutions of this compound in DMSO. - Aliquot stock solutions and store at -80°C. - Minimize the number of freeze-thaw cycles. |
| Incorrect concentration: Calculation error, inaccurate pipetting. | - Double-check all calculations for dilutions. - Use calibrated pipettes for accurate volume transfer. - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Inhibitor precipitation: Poor solubility in culture medium. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent toxicity and precipitation. - Visually inspect the medium for any signs of precipitation after adding the inhibitor. | |
| High levels of cell death | Solvent toxicity: High concentration of DMSO. | - Maintain a final DMSO concentration of <0.5% in the cell culture medium. - Include a vehicle control (DMSO alone) to assess solvent toxicity. |
| Inhibitor cytotoxicity: High inhibitor concentration or prolonged exposure. | - Perform a dose-response curve to identify the optimal non-toxic concentration. - Reduce the incubation time with the inhibitor. |
Troubleshooting Common Assays
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background signal | Contamination: Microbial contamination of cell cultures or reagents. | - Regularly test cell lines for mycoplasma contamination. - Use sterile techniques and reagents. |
| Reagent issues: Spontaneous reduction of tetrazolium salts (MTT/MTS). | - Use fresh reagents. - Avoid prolonged exposure of reagents to light. | |
| Inconsistent readings | Uneven cell seeding: Inconsistent number of cells per well. | - Ensure a single-cell suspension before seeding. - Mix cell suspension thoroughly before and during plating. - Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Incomplete formazan solubilization (MTT assay): | - Ensure complete dissolution of formazan crystals by thorough mixing. - Allow sufficient incubation time with the solubilization solution. |
Western Blotting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Weak or no signal for target protein | Low protein expression: The target protein may not be highly expressed in the chosen cell line. | - Use a positive control cell line or tissue known to express the target protein. - Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer: | - Verify transfer efficiency with Ponceau S staining of the membrane. - Optimize transfer time and voltage. | |
| Suboptimal antibody concentration: | - Titrate the primary antibody to determine the optimal concentration. - Ensure the secondary antibody is appropriate for the primary antibody and used at the correct dilution. | |
| High background | Insufficient blocking: | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Antibody concentration too high: | - Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing: | - Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity: | - Use a different antibody from a reputable supplier. - Validate the antibody using a knockout/knockdown cell line for the target protein. |
| Protein degradation: | - Add protease and phosphatase inhibitors to the lysis buffer. - Keep samples on ice and process them quickly. |
Immunoprecipitation (IP)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of target protein | Inefficient antibody binding: | - Use an antibody validated for IP. - Optimize the amount of antibody used. |
| Disruption of protein-protein interactions: Harsh lysis buffer. | - Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40). - Optimize salt concentration in the lysis buffer. | |
| High background/non-specific binding | Non-specific binding to beads: | - Pre-clear the lysate with beads before adding the primary antibody. - Increase the number of wash steps after immunoprecipitation. |
| Antibody heavy/light chains in eluate: | - Use an IP/Western blot optimization kit that minimizes the detection of antibody chains. - Use a primary antibody raised in a different species than the IP antibody for the western blot. |
Golgi Reassembly/Dispersal Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable Golgi fragmentation/dispersal | Ineffective inhibitor concentration or treatment time: | - Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cell line resistance: | - Some cell lines may be less sensitive to Golgi fragmentation stimuli. Consider using a different cell line known to exhibit a robust Golgi dispersal phenotype. | |
| Variability in Golgi morphology | Cell cycle-dependent effects: Golgi morphology changes throughout the cell cycle. | - Synchronize cells before treatment. - Analyze a large number of cells to account for cell cycle-related variability. |
| Subjective quantification: Manual scoring of Golgi morphology can be subjective. | - Use automated image analysis software to quantify Golgi area or fragmentation in an unbiased manner.[2] |
DNA Damage Response (γH2AX) Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High basal levels of γH2AX | Replication stress or endogenous DNA damage: | - Ensure healthy cell culture conditions. - Include an untreated control to establish baseline γH2AX levels. |
| No increase in γH2AX after treatment | Ineffective DNA damage induction: | - Use a positive control for DNA damage (e.g., ionizing radiation or a known DNA damaging agent). |
| Timing of analysis: The peak of γH2AX formation and its subsequent decline are time-dependent. | - Perform a time-course experiment to identify the optimal time point for analysis.[3] | |
| High background in immunofluorescence | Non-specific antibody binding: | - Titrate the primary antibody concentration. - Ensure adequate blocking and washing steps. |
| Autofluorescence: | - Use appropriate filters and consider using a viability dye to exclude dead cells, which can be autofluorescent. |
Experimental Protocols
Disclaimer: The following are general protocols and may require optimization for your specific cell line and experimental conditions. Specific protocols for this compound are not widely available in the public domain.
General Cell Treatment Protocol with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5%).
-
Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired assay (e.g., cell lysis for Western blot or IP, or a cell viability assay).
General Western Blot Protocol
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., Vcpip1, or a downstream target) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
General Immunoprecipitation Protocol
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Signaling Pathways and Experimental Workflows
Vcpip1 Signaling Pathways
Vcpip1 is involved in multiple signaling pathways. Understanding these can help in designing experiments and interpreting results when using this compound.
Caption: Key signaling pathways involving Vcpip1.
Experimental Workflow for Troubleshooting this compound Experiments
Caption: A logical workflow for troubleshooting this compound experiments.
Logical Relationships in a this compound Experiment
Caption: The logical cascade of effects following Vcpip1 inhibition.
References
- 1. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Triggers Golgi Dispersal via DNA-PK and GOLPH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the Cellular Half-Life of VCPIP1 Inhibitors
Disclaimer: This technical support guide provides information on determining the cellular half-life of a hypothetical VCPIP1 inhibitor, referred to as "your compound." As of the last update, no publicly available data was found for a compound specifically named "Vcpip1-IN-1." The protocols and troubleshooting advice are based on general methodologies for studying protein degradation and the known functions of the target protein, VCPIP1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a VCPIP1 inhibitor?
A VCPIP1 inhibitor is expected to block the deubiquitinating activity of the VCPIP1 protein. VCPIP1 is a deubiquitinase (DUB) that removes ubiquitin chains from target proteins, thereby regulating their stability and function.[1][2] By inhibiting VCPIP1, the ubiquitination of its substrate proteins would be increased, leading to their degradation, typically via the proteasome. One of the key substrates of VCPIP1 is the transcriptional coactivator YAP (Yes-associated protein).[3] Inhibition of VCPIP1 leads to increased K48-linked polyubiquitination of YAP, marking it for proteasomal degradation.[3]
Q2: How do I determine the half-life of my VCPIP1 inhibitor's target protein in cell culture?
The most common method to determine the half-life of a target protein in cell culture is the cycloheximide (CHX) chase assay.[4][5][6][7] This technique involves treating cells with cycloheximide, a protein synthesis inhibitor, and then monitoring the degradation of the target protein over time using methods like Western blotting. By quantifying the protein levels at different time points, the half-life can be calculated.
Q3: Which cell lines are suitable for studying the effects of a VCPIP1 inhibitor?
The choice of cell line will depend on your specific research question. Pancreatic adenocarcinoma (PAAD) cell lines such as PANC-1 and AsPC-1 have been used to study the effects of VCPIP1 on YAP stability.[3] Other human cell lines where VCPIP1 is expressed and functional, such as HeLa, HCT 116, HEK293, and A549, could also be suitable.[8][9] It is recommended to first verify the expression of VCPIP1 and its target (e.g., YAP) in your chosen cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in target protein levels after inhibitor treatment. | 1. Inhibitor is not cell-permeable. 2. Inhibitor concentration is too low. 3. The chosen cell line does not have active VCPIP1 or the target protein. 4. The half-life of the target protein is very long. | 1. Verify the cell permeability of your compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm the expression of VCPIP1 and the target protein (e.g., YAP) in your cell line via Western blot or qPCR. 4. Extend the time course of your experiment. |
| High variability in results between experiments. | 1. Inconsistent cell density at the start of the experiment. 2. Variation in inhibitor or cycloheximide treatment times. 3. Inconsistent protein extraction or Western blot loading. | 1. Ensure consistent cell seeding density and confluency before starting the experiment. 2. Use a timer and be precise with all treatment and harvesting steps. 3. Use a reliable protein quantification method (e.g., BCA assay) and include a loading control (e.g., GAPDH, β-actin) on your Western blots. |
| Cell death observed after inhibitor and/or cycloheximide treatment. | 1. Compound toxicity at the concentration used. 2. Prolonged exposure to cycloheximide is toxic to cells. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of your inhibitor. 2. Optimize the cycloheximide concentration and treatment duration. For long-lived proteins, consider alternative methods like a pulse-chase assay.[5] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay for Determining YAP Half-Life
This protocol describes a general procedure to determine the half-life of YAP protein in cells treated with a VCPIP1 inhibitor.
Materials:
-
Cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
VCPIP1 inhibitor
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay kit)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-YAP, anti-VCPIP1, anti-loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple wells of a 6-well or 12-well plate. Allow cells to adhere and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with your VCPIP1 inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cycloheximide Chase: After inhibitor treatment, add cycloheximide to the culture medium at a final concentration of 100 µM.[3] This is time point 0.
-
Time Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). To harvest, wash the cells once with ice-cold PBS and then add lysis buffer.
-
Protein Extraction: Scrape the cells in lysis buffer and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against YAP and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for YAP and the loading control at each time point.
-
Normalize the YAP band intensity to the loading control.
-
Plot the normalized YAP protein levels against time. The time point at which the YAP protein level is reduced to 50% of the level at time 0 is the half-life.
-
Signaling Pathways and Experimental Workflows
VCPIP1 in the Hippo/YAP Signaling Pathway
VCPIP1 is a positive regulator of the transcriptional coactivator YAP.[3] In the Hippo signaling pathway, when the pathway is "off," YAP translocates to the nucleus and promotes gene transcription related to cell proliferation and survival. VCPIP1 stabilizes YAP by removing K48-linked polyubiquitin chains, thus preventing its proteasomal degradation.[3] A VCPIP1 inhibitor would enhance YAP ubiquitination and subsequent degradation.
Caption: VCPIP1 deubiquitinates and stabilizes YAP, promoting its nuclear translocation and activity.
Experimental Workflow for Determining Protein Half-Life
The following diagram outlines the key steps in a cycloheximide chase assay to determine the half-life of a target protein.
Caption: Workflow for cycloheximide (CHX) chase assay to measure protein half-life.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 7. Cycloheximide Chase based Half-Life Detection Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 8. VCPIP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 9. researchgate.net [researchgate.net]
Issues with Vcpip1-IN-1 covalent binding
Welcome to the technical support center for Vcpip1-IN-1, a covalent inhibitor of the deubiquitinase VCPIP1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), a deubiquitinase (DUB) involved in various cellular processes, including Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of signaling pathways such as Hippo/YAP.[1][2][3] this compound functions as a covalent inhibitor, forming a stable bond with its target enzyme to achieve prolonged inhibition. The reported half-maximal inhibitory concentration (IC50) for this compound is 0.41 μM.[4][5][6]
Q2: What are the key cellular pathways regulated by VCPIP1?
VCPIP1 plays a crucial role in several signaling pathways. It is known to interact with VCP/p97 to regulate the reassembly of the Golgi apparatus after mitosis.[2] Additionally, VCPIP1 has been shown to modulate the Hippo signaling pathway by deubiquitinating and stabilizing the transcriptional co-activator YAP, thereby promoting cell proliferation.[1]
Signaling Pathway Involving VCPIP1 and YAP
Caption: VCPIP1 deubiquitinates and stabilizes YAP, promoting downstream gene expression.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| Storage (Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Solubility | This compound is soluble in DMSO up to 175 mg/mL (656.12 mM).[4][6] It is recommended to use ultrasonic assistance for complete dissolution. Note that DMSO is hygroscopic, and using newly opened DMSO is advised to ensure maximal solubility.[4][6] |
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
Issue 1: Inconsistent or Lower-than-Expected Inhibitory Activity
Possible Causes:
-
Incomplete Dissolution: this compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration.
-
Degradation of the Compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Non-Optimal Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for covalent bond formation. Covalent inhibitors often require longer incubation times to achieve maximal target occupancy compared to reversible inhibitors.
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing your stock solution in DMSO, use an ultrasonic bath to ensure the compound is fully dissolved.[4][6] For aqueous experimental buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation.
-
Prepare Fresh Aliquots: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. For each experiment, use a fresh aliquot.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time for this compound with the target protein before initiating the reaction.
-
Verify Protein Activity: Ensure that the VCPIP1 enzyme is active and used at an appropriate concentration in your assay.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal pre-incubation time for this compound.
Issue 2: Potential Off-Target Effects
Possible Causes:
-
Covalent Reactivity: The reactive group of this compound, designed to form a covalent bond with the catalytic cysteine of VCPIP1, may also react with other nucleophilic residues (e.g., cysteines) on other proteins, leading to off-target inhibition.
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 can increase the likelihood of off-target binding.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired level of VCPIP1 inhibition in your experimental system.
-
Include a Catalytically Inactive Mutant Control: If possible, use a catalytically inactive mutant of VCPIP1 (e.g., C219A) as a negative control.[1] this compound should not inhibit the activity of this mutant, helping to confirm on-target engagement.
-
Employ Orthogonal Assays: Validate your findings using alternative methods, such as siRNA-mediated knockdown of VCPIP1, to ensure the observed phenotype is a direct result of VCPIP1 inhibition.
-
Activity-Based Protein Profiling (ABPP): For in-depth analysis, consider using ABPP to identify the full spectrum of proteins that this compound interacts with in a cellular context.
Issue 3: Difficulty in Confirming Covalent Binding
Possible Causes:
-
Insensitive Detection Methods: Standard enzyme activity assays may not directly confirm covalent modification.
-
Reversibility of the Covalent Bond: While designed to be covalent, some inhibitors can exhibit slow reversibility, which might be misinterpreted in certain assay formats.
Troubleshooting Steps:
-
Washout Experiment: To confirm irreversible or slowly reversible binding, pre-incubate the enzyme with this compound, then remove the unbound inhibitor by dialysis or size-exclusion chromatography. The enzyme's activity should remain inhibited after the removal of the free compound.
-
Mass Spectrometry: The most direct method to confirm covalent modification is to use mass spectrometry to detect the mass shift of the VCPIP1 protein after incubation with this compound.
-
Activity-Based Probe Competition Assay: Pre-incubate your cell lysate or purified enzyme with this compound, followed by the addition of a broad-spectrum DUB activity-based probe (e.g., a ubiquitin-vinyl sulfone probe). Covalent binding of this compound to the active site of VCPIP1 will prevent the labeling of VCPIP1 by the activity-based probe, which can be visualized by western blotting.
Workflow for Confirming Covalent Binding
Caption: Methods for confirming the covalent binding of this compound to its target.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol provides a general guideline for measuring the enzymatic activity of VCPIP1 in the presence of this compound using a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human VCPIP1
-
This compound
-
Ubiquitin-Rhodamine110
-
Assay Buffer: 50 mM TRIS pH 8.0, 0.5 mM EDTA, 10 µM ovalbumin, 5 mM TCEP
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation/Emission ~485/535 nm)
Procedure:
-
Prepare a 2X working solution of VCPIP1 in assay buffer (e.g., 200 nM for a final concentration of 100 nM).
-
Prepare serial dilutions of this compound in DMSO, and then dilute into assay buffer to create 2X inhibitor solutions. Include a DMSO-only control.
-
In a 96-well plate, add equal volumes of the 2X VCPIP1 solution and the 2X this compound (or DMSO control) solutions.
-
Pre-incubate the enzyme and inhibitor at room temperature for a predetermined optimal time (e.g., 60 minutes) to allow for covalent bond formation.
-
Prepare a 2X working solution of Ubiquitin-Rhodamine110 in assay buffer (e.g., 1 µM for a final concentration of 500 nM).
-
Initiate the reaction by adding the 2X Ubiquitin-Rhodamine110 solution to the wells containing the enzyme-inhibitor mixture.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
| Component | Final Concentration |
| VCPIP1 | 100 nM |
| This compound | Variable (for IC50 determination) |
| Ubiquitin-Rhodamine110 | 500 nM |
| TCEP | 5 mM |
Cell-Based VCPIP1 Target Engagement Assay
This protocol describes a method to assess the engagement of this compound with cellular VCPIP1 using a competitive activity-based probe profiling approach.
Materials:
-
Cells expressing endogenous or overexpressed VCPIP1
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Broad-spectrum DUB activity-based probe with a tag (e.g., Biotin-Ub-VME)
-
Streptavidin beads
-
SDS-PAGE and western blotting reagents
-
Anti-VCPIP1 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or DMSO vehicle for a specified time (e.g., 2-4 hours).
-
Harvest and lyse the cells on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the clarified lysates with the Biotin-Ub-VME probe for a specified time (e.g., 30 minutes) at room temperature to label active DUBs.
-
Capture the probe-labeled proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-VCPIP1 antibody. A decrease in the VCPIP1 signal in the this compound treated samples compared to the DMSO control indicates target engagement.
References
- 1. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound |CAS 3025297-92-8|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Guide to the Validation of Vcpip1-IN-1's Inhibitory Effect on Vcpip1
This guide provides a comprehensive comparison of Vcpip1-IN-1 and an alternative inhibitor, CAS-12290-201, for researchers, scientists, and drug development professionals. The document details their inhibitory activities against the deubiquitinating enzyme Vcpip1, alongside the experimental protocols for validation.
Introduction to Vcpip1
Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in several fundamental cellular processes. It is involved in the reassembly of the Golgi apparatus and the endoplasmic reticulum after mitosis, participates in DNA repair pathways, and modulates innate immune responses through the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways. Given its diverse functions, Vcpip1 has emerged as a potential therapeutic target for various diseases, including cancer.
Quantitative Comparison of Vcpip1 Inhibitors
This section summarizes the key quantitative data for this compound and the alternative inhibitor CAS-12290-201.
| Parameter | This compound | CAS-12290-201 |
| IC50 | 0.41 µM[1] | 70 nM[2][3] |
| Binding Kinetics | Data not available | Kᵢ = 15.3 ± 4.6 µMkᵢₙₐ꜀ₜ = 0.0792 ± 0.0085 s⁻¹[3] |
| Selectivity | Data not publicly available | Covalently targets the catalytic cysteine of Vcpip1 with little to no activity toward other cellular DUBs.[2][3] |
| Mechanism of Action | Inhibitor of Vcpip1[1] | Potent and selective covalent inhibitor of Vcpip1.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Vcpip1 inhibitors are provided below.
Biochemical Assay: Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay
This assay is a common method to measure the enzymatic activity of deubiquitinases.
Principle: The substrate, Ubiquitin-Rhodamine 110, is a quenched fluorophore. Upon cleavage of the amide bond between ubiquitin and rhodamine 110 by an active DUB like Vcpip1, rhodamine 110 is released, resulting in a quantifiable increase in fluorescence.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT. It is crucial to use a fresh solution of the reducing agent DTT.[4]
-
Prepare a 2x stock solution of purified Vcpip1 enzyme in the assay buffer.
-
Prepare a 2x stock solution of Ub-Rho substrate in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compounds (e.g., this compound, CAS-12290-201) at various concentrations to the wells of a 384-well plate. Include appropriate controls (e.g., DMSO as a negative control).
-
Add the 2x Vcpip1 enzyme solution to the wells and incubate with the compounds for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the 2x Ub-Rho substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence on a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5]
-
Read the plate at regular intervals for a specified duration (e.g., every minute for 7 minutes or every 20 minutes for 100 minutes).[4][5]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time).
-
Normalize the data to the controls.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Target Engagement and Selectivity: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.
Principle: This method utilizes activity-based probes (ABPs) that are typically composed of a reactive group ("warhead") which covalently modifies the active site of the enzyme, a linker, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment. For DUBs, ubiquitin-based probes with a C-terminal electrophilic warhead (e.g., vinylmethylester, VME) are commonly used.[6]
Generalized Protocol: [6][7][8]
-
Cell Lysate Preparation:
-
Prepare cell lysates under non-denaturing conditions to maintain enzyme activity.
-
-
Competitive ABPP for Inhibitor Selectivity:
-
Pre-incubate the cell lysate with the inhibitor (e.g., this compound or CAS-12290-201) at various concentrations for a specific time.
-
Add the DUB-specific ABP (e.g., HA-Ub-VME) to the lysate and incubate to allow for labeling of active DUBs.
-
The inhibitor will compete with the ABP for binding to the active site of its target DUBs.
-
-
Detection and Analysis:
-
Immunoblotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Detect the labeled DUBs using an antibody against the reporter tag (e.g., anti-HA). A decrease in the signal for a specific DUB in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry: For a proteome-wide selectivity profile, the reporter tag can be biotin. Labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify and quantify the DUBs that were labeled by the probe. A reduced signal for Vcpip1 in the inhibitor-treated sample compared to the control indicates target engagement, while the effect on other DUBs reveals the inhibitor's selectivity.
-
Cellular Assays for Validating Vcpip1 Inhibition
These assays are crucial to determine the functional consequences of Vcpip1 inhibition in a cellular context.
a) Cell Viability and Proliferation Assays: [9]
-
CCK-8 Assay (Cell Viability): Seed cells in a 96-well plate and treat with the Vcpip1 inhibitor at various concentrations. After the desired incubation period, add CCK-8 reagent and measure the absorbance to determine the number of viable cells.
-
EdU Assay (Cell Proliferation): Treat cells with the inhibitor, followed by incubation with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine. EdU is incorporated into newly synthesized DNA. Detect the incorporated EdU using a fluorescent azide, and quantify the proportion of proliferating cells by microscopy or flow cytometry.
b) Cell Migration and Invasion Assays: [9]
-
Wound Healing Assay (Migration): Create a "scratch" in a confluent monolayer of cells and treat with the inhibitor. Monitor the closure of the scratch over time. Slower closure in the presence of the inhibitor indicates an anti-migratory effect.
-
Transwell Assay (Migration and Invasion): Seed cells in the upper chamber of a transwell insert (with or without a Matrigel coating for invasion). The lower chamber contains a chemoattractant. After incubation with the inhibitor, quantify the number of cells that have migrated/invaded to the lower surface of the insert.
c) Apoptosis Assay: [9]
-
Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with the Vcpip1 inhibitor.
d) Co-Immunoprecipitation (Co-IP) and Western Blotting: [9]
-
Co-IP: To investigate the effect of Vcpip1 inhibition on its interaction with binding partners (e.g., YAP), treat cells with the inhibitor, lyse the cells, and immunoprecipitate Vcpip1 or its partner. Then, perform a western blot on the immunoprecipitated sample to detect the presence of the interacting protein.
-
Western Blotting: Analyze the protein levels of Vcpip1 substrates or downstream signaling molecules after inhibitor treatment to validate the functional consequence of Vcpip1 inhibition. For example, an increase in the ubiquitination of a Vcpip1 substrate would be expected.
Visualizations
Signaling Pathway of Vcpip1 in Pancreatic Adenocarcinoma
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deubiquitinase Vulnerabilities Identified through Activity-Based Protein Profiling in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Vcpip1-IN-1: A Highly Selective Probe for the Deubiquitinase VCPIP1
For researchers, scientists, and drug development professionals, the identification of potent and selective chemical probes is paramount for the functional elucidation of enzymes and the validation of novel drug targets. Vcpip1-IN-1 (also known as CAS-12290-201) has emerged as a critical tool for studying the deubiquitinase (DUB) VCPIP1, demonstrating high potency and exceptional selectivity against other DUBs.
This guide provides a comprehensive comparison of this compound's specificity against a panel of other deubiquitinases, supported by experimental data. It also details the methodologies for the key experiments and visualizes the relevant signaling pathways and experimental workflows.
Specificity Profile of this compound
This compound is a covalent inhibitor that specifically targets the catalytic cysteine of VCPIP1 with high potency. An extensive screening of a precursor compound, WH-9943-103C, which shares the same core scaffold and mechanism of action, against a panel of 41 purified recombinant DUBs demonstrated remarkable selectivity for VCPIP1. The optimized compound, this compound, exhibits an IC50 of 70 nM for VCPIP1 and shows minimal to no activity against other DUBs at concentrations up to 10 µM.[1]
| Deubiquitinase Target | % Inhibition at 10 µM (WH-9943-103C) | IC50 (this compound) |
| VCPIP1 | >95% | 70 nM |
| USP2 | <10% | >10 µM |
| USP5 | <10% | >10 µM |
| USP7 | <10% | >10 µM |
| USP8 | <10% | >10 µM |
| USP11 | <10% | >10 µM |
| USP14 | <10% | >10 µM |
| USP15 | <10% | >10 µM |
| USP21 | <10% | >10 µM |
| USP28 | <10% | >10 µM |
| UCHL1 | <10% | >10 µM |
| UCHL3 | <10% | >10 µM |
| OTUD1 | <10% | >10 µM |
| OTUD3 | <10% | >10 µM |
| OTUB1 | <10% | >10 µM |
| BAP1 | <10% | >10 µM |
| ... (and 25 other DUBs) | <10% | >10 µM |
Table 1: Specificity of this compound and its precursor against a panel of deubiquitinases. The percentage of inhibition data is for the precursor compound WH-9943-103C, and the IC50 value is for the optimized this compound.
Experimental Protocols
The specificity of this compound was determined using a combination of biochemical and mass spectrometry-based approaches.
Deubiquitinase Activity Assay (Ubiquitin-Rhodamine 110 Cleavage Assay)
This assay is a widely used method to measure DUB activity in vitro.[2][3][4][5][6]
Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho), is a quenched fluorogenic substrate. Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine 110 by a DUB results in an increase in fluorescence, which can be measured over time.
Protocol:
-
Reagents:
-
Purified recombinant deubiquitinase (DUB) enzyme.
-
Ubiquitin-Rhodamine 110 substrate.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Procedure:
-
Reactions are set up in a 384-well plate format.
-
The DUB enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 15-30 minutes at room temperature.
-
The reaction is initiated by the addition of the Ub-Rho substrate.
-
Fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) is measured kinetically over 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways Involving VCPIP1
VCPIP1 has been implicated in several critical cellular signaling pathways, making its selective inhibition a valuable tool for dissecting these processes.
NF-κB Signaling Pathway
VCPIP1 has been shown to negatively regulate the NF-κB signaling pathway. It achieves this by deubiquitinating and stabilizing Erbin, a protein that can bind to NOD2 and inhibit muramyl dipeptide (MDP)-induced NF-κB activation.[7][8] Deficiency in VCPIP1 leads to reduced Erbin levels, increased NF-κB phosphorylation, and a subsequent increase in the release of pro-inflammatory cytokines.[7]
Hippo-YAP Signaling Pathway
Recent studies have revealed a role for VCPIP1 in the Hippo-YAP signaling pathway, particularly in the context of pancreatic adenocarcinoma. VCPIP1 interacts with and deubiquitinates the transcriptional co-activator YAP (Yes-associated protein), leading to its stabilization. This creates a positive feedback loop where activated YAP can, in turn, enhance the transcription of VCPIP1, contributing to cancer progression.[9]
Conclusion
This compound stands out as a highly specific and potent inhibitor of the deubiquitinase VCPIP1. Its minimal cross-reactivity with a broad range of other DUBs makes it an invaluable tool for accurately probing the biological functions of VCPIP1 in various cellular processes, including NF-κB and Hippo-YAP signaling. The detailed experimental protocols provided here serve as a guide for researchers to independently validate and further explore the role of VCPIP1 in health and disease.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. In Vitro Deubiquitination Assay. [bio-protocol.org]
- 3. ubiqbio.com [ubiqbio.com]
- 4. amsbio.com [amsbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Vcpip1-IN-1 Efficacy and Specificity Using Vcpip1 Knockout Cell Lines: A Comparison Guide
For Immediate Release
This guide provides a comprehensive comparison of the cellular effects of the Vcpip1 inhibitor, Vcpip1-IN-1 (CAS-12290-201), in standard versus Vcpip1 knockout (KO) cell lines. The use of isogenic knockout cell lines represents the gold standard for validating the on-target effects of a small molecule inhibitor, ensuring that the observed phenotypes are a direct result of the inhibition of the intended target. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting Vcpip1.
Introduction to Vcpip1 and this compound
Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) implicated in a variety of critical cellular processes. These include the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, DNA damage repair, and the regulation of key signaling pathways such as NF-κB and Hippo/YAP.[1][2][3][4] Given its role in cellular homeostasis and disease progression, Vcpip1 has emerged as a promising therapeutic target.
This compound is a potent and selective inhibitor of Vcpip1. To rigorously validate that the cellular effects of this compound are mediated through the specific inhibition of Vcpip1, a direct comparison of its activity in wild-type (WT) cells and cells lacking the Vcpip1 gene (Vcpip1 KO) is essential.
Comparative Analysis: this compound in Wild-Type vs. Vcpip1 KO Cells
The following tables summarize the expected quantitative data from key experiments designed to validate the on-target effects of this compound.
Table 1: Vcpip1 Protein Expression
This experiment confirms the absence of Vcpip1 protein in the knockout cell line.
| Cell Line | Treatment | Vcpip1 Protein Level (Relative to WT Control) |
| Wild-Type | Vehicle (DMSO) | 100% |
| Wild-Type | This compound | ~100% |
| Vcpip1 KO | Vehicle (DMSO) | Not Detectable |
Note: this compound is an inhibitor and is not expected to alter the total protein level of Vcpip1.
Table 2: Cell Viability Assay (e.g., CCK-8/MTS)
This assay assesses the impact of Vcpip1 inhibition on cell proliferation and survival. A specific inhibitor should show reduced efficacy in cells lacking the target.
| Cell Line | Treatment | IC50 of this compound |
| Wild-Type | This compound | ~X µM (Concentration dependent decrease in viability) |
| Vcpip1 KO | This compound | Significantly > X µM (Minimal to no effect on viability) |
Table 3: Downstream Signaling Pathway Modulation (Hippo/YAP Pathway Example)
This experiment evaluates the effect of Vcpip1 inhibition on a known downstream signaling pathway. Vcpip1 has been shown to stabilize the YAP protein.[3]
| Cell Line | Treatment | YAP Protein Level (Relative to WT Vehicle Control) |
| Wild-Type | Vehicle (DMSO) | 100% |
| Wild-Type | This compound | Decreased |
| Vcpip1 KO | Vehicle (DMSO) | Decreased (baseline reduction due to lack of Vcpip1 stabilization) |
| Vcpip1 KO | This compound | No significant change compared to Vcpip1 KO Vehicle |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating a small molecule inhibitor using a knockout cell line.
Caption: Workflow for this compound validation.
Vcpip1 in Cellular Signaling
Vcpip1 is involved in multiple signaling pathways. The diagrams below illustrate its role in the Hippo/YAP pathway and Golgi reassembly.
Caption: Vcpip1's role in the Hippo/YAP pathway.
Caption: Vcpip1's function in Golgi reassembly.
Detailed Experimental Protocols
1. Western Blot Analysis
-
Objective: To confirm the absence of Vcpip1 protein in KO cells and to assess the levels of downstream signaling proteins (e.g., YAP).
-
Procedure:
-
Culture wild-type and Vcpip1 KO cells to 80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Vcpip1, YAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay
-
Objective: To compare the cytotoxic/cytostatic effects of this compound on wild-type and Vcpip1 KO cells.
-
Procedure:
-
Seed wild-type and Vcpip1 KO cells in 96-well plates.
-
After 24 hours, treat cells with a serial dilution of this compound or vehicle.
-
Incubate for 48-72 hours.
-
Add CCK-8, MTS, or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate that this compound disrupts the interaction of Vcpip1 with its binding partners (e.g., VCP).
-
Procedure:
-
Treat wild-type cells with this compound or vehicle.
-
Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clear lysates with protein A/G beads.
-
Incubate the lysates with an antibody against Vcpip1 or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against Vcpip1 and its expected interacting partners. A reduction in the co-precipitated partner in the inhibitor-treated sample indicates disruption of the interaction.
-
Conclusion
The use of Vcpip1 knockout cell lines is an indispensable tool for the validation of this compound. The expected lack of a significant effect of the inhibitor in the knockout cells, as outlined in this guide, provides strong evidence for its on-target specificity. This rigorous validation is a critical step in the development of Vcpip1 inhibitors as potential therapeutic agents. Researchers are encouraged to utilize this comparative approach to ensure the robustness and reproducibility of their findings.
References
- 1. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Vcpip1-IN-1 Activity: A Guide to Orthogonal Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vcpip1 and Vcpip1-IN-1
Valosin-containing protein (VCP)-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme with critical roles in several cellular processes. These include the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, DNA repair, and the regulation of inflammatory signaling pathways such as NF-κB.[1] Recent studies have also implicated Vcpip1 in the Hippo/YAP signaling pathway, highlighting its potential as a therapeutic target in cancer.[2]
This compound is a selective inhibitor of Vcpip1. For the purpose of this guide, we will refer to the well-characterized Vcpip1 inhibitor, CAS-12290-201 , as a representative compound for this compound. This compound acts as a covalent inhibitor, specifically targeting the catalytic cysteine residue of Vcpip1 with high potency (IC50 of approximately 70 nM).[3] Validating the activity and specificity of such inhibitors is paramount before their use as chemical probes or progression into drug development pipelines.
Comparative Inhibitors and Controls
To rigorously assess the specific activity of this compound, it is crucial to include both positive and negative controls in all experiments.
| Compound/Control | Description | Role in Experiments |
| This compound (e.g., CAS-12290-201) | Potent and selective covalent inhibitor of Vcpip1. | Primary test compound. |
| WH-9943-103C | A less optimized, structurally related precursor to CAS-12290-201. | Positive control/benchmark for potency comparison.[3] |
| Inactive Analog | A structurally similar compound to this compound that lacks the reactive "warhead" for covalent modification. | Negative control to distinguish covalent from non-covalent effects. |
| Vcpip1 (C219A) Mutant | A catalytically inactive mutant of the Vcpip1 enzyme. | Negative control to confirm that the observed cellular effects are dependent on the enzymatic activity of Vcpip1.[2] |
| General DUB Inhibitor (e.g., PR-619) | A broad-spectrum deubiquitinase inhibitor. | Control to assess the specificity of this compound against other DUBs. |
Orthogonal Validation Workflow
A multi-tiered approach is recommended to confirm the activity of this compound, moving from direct biochemical assays to more complex cellular systems.
References
Vcpip1-IN-1: A Comparative Guide to Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Vcpip1-IN-1's selectivity profile against a panel of deubiquitinating enzymes (DUBs). The performance of this compound is compared with other known VCPIP1 inhibitors, supported by experimental data and detailed protocols. This document aims to be an objective resource for researchers engaged in drug discovery and the study of the ubiquitin-proteasome system.
Introduction to VCPIP1
Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1), also known as VCIP135, is a deubiquitinating enzyme belonging to the ovarian tumor (OTU) domain-containing family.[1] It plays a crucial role in various cellular processes, including the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, and in DNA repair pathways.[2][3] VCPIP1 functions by cleaving ubiquitin chains from target proteins, thereby regulating their stability and function.[3] Given its involvement in fundamental cellular activities, VCPIP1 has emerged as a potential therapeutic target for diseases such as pancreatic adenocarcinoma and for mitigating the effects of botulinum neurotoxin intoxication.[4][5]
Selectivity Profiling of VCPIP1 Inhibitors
The development of potent and selective inhibitors is crucial for elucidating the specific functions of DUBs and for their validation as therapeutic targets. This section details the selectivity of this compound and compares it with other notable VCPIP1 inhibitors, CAS-12290-201 and WH-9943-103C.
Quantitative Inhibitor Selectivity Data
The following table summarizes the inhibitory activity of various compounds against VCPIP1 and a panel of other DUBs. This data highlights the selectivity profile of each inhibitor.
| Inhibitor | Target DUB | IC50 (nM) | Selectivity Notes |
| This compound | VCPIP1 | 410 | Data on a full DUB panel is not readily available. |
| CAS-12290-201 | VCPIP1 | 70 | Highly selective with little to no activity against other cellular DUBs.[4][6] |
| WH-9943-103C | VCPIP1 | Sub-micromolar | Exhibited exquisite selectivity for VCPIP1 when tested against a panel of 41 purified recombinant DUBs.[7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of DUB inhibitors.
In Vitro DUB Selectivity Profiling (DUBProfiler™)
This assay biochemically quantifies the inhibitory activity of a compound against a panel of purified DUB enzymes.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations.
-
Enzyme Incubation: Each of the 41 purified recombinant DUBs in the panel is incubated with the test compound at a final concentration for a specified period (e.g., 15 minutes) in an appropriate assay buffer. A DMSO control is run in parallel.[7]
-
Substrate Addition: A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110 (Ub-Rho110), is added to each well to initiate the enzymatic reaction.[7]
-
Fluorescence Measurement: The plate is incubated at a controlled temperature, and the fluorescence intensity is measured over time using a plate reader. The cleavage of the substrate by the DUB results in an increase in fluorescence.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined by comparing the reaction rate in the presence of the compound to the DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.
Activity-Based Protein Profiling (ABPP) for Cellular Selectivity
ABPP is a powerful chemoproteomic technique used to assess the engagement of an inhibitor with its target in a complex biological sample, such as a cell lysate.
-
Cell Lysate Preparation: Human cells (e.g., HEK293T) are lysed to release the cellular proteins, including endogenous DUBs.
-
Inhibitor Treatment: The cell lysate is treated with the test inhibitor (e.g., CAS-12290-201) at various concentrations and incubated for a specific duration. A DMSO-treated lysate serves as a negative control.
-
Probe Labeling: A broad-spectrum DUB activity-based probe (ABP), typically a ubiquitin molecule with a reactive warhead (e.g., propargylamide) and a reporter tag (e.g., biotin or a fluorescent dye), is added to the lysates. The ABP covalently binds to the active site of DUBs that were not blocked by the inhibitor.
-
Sample Preparation for Mass Spectrometry: The labeled proteins are enriched (e.g., using streptavidin beads if a biotin tag was used), digested into peptides, and prepared for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Data Analysis: The abundance of each DUB identified by MS is quantified. A decrease in the signal for a specific DUB in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged and blocked the active site of that DUB. This allows for a proteome-wide assessment of inhibitor selectivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of VCPIP1, the following diagrams are provided.
Caption: Workflow for assessing DUB inhibitor selectivity.
Caption: Role of VCPIP1 in the VCP-mediated pathway.
References
- 1. Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinases as novel therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Vcpip1-IN-1 vs. RNAi Knockdown for Vcpip1 Inhibition
For researchers, scientists, and drug development professionals investigating the cellular functions of Valosin-containing protein-interacting protein 1 (Vcpip1), choosing the right tool to modulate its activity is critical. This guide provides a side-by-side comparison of two prominent methods: the small molecule inhibitor Vcpip1-IN-1 and RNA interference (RNAi) mediated knockdown.
Vcpip1 is a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes, including post-mitotic Golgi and endoplasmic reticulum reassembly, DNA damage repair, and the regulation of key signaling pathways such as NF-κB and Hippo/YAP.[1][2][3][4][5][6][7] Understanding its precise roles requires robust methods for inhibiting its function. Here, we objectively compare the chemical inhibition approach using this compound with the genetic knockdown strategy of RNAi, supported by experimental data and detailed protocols.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Vcpip1.[8][9][10] It acts as a covalent inhibitor, specifically targeting the catalytic cysteine residue (C219) in the ovarian tumor (OTU) domain of Vcpip1.[6][10] This irreversible binding blocks the deubiquitinating activity of the enzyme.
RNAi knockdown , on the other hand, reduces the expression of Vcpip1 at the protein level. This is achieved by introducing small interfering RNAs (siRNAs) that are complementary to the Vcpip1 mRNA sequence.[6] The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then mediates the cleavage and degradation of the target mRNA, thereby preventing protein translation.[6]
Quantitative Data Comparison
The following tables summarize the quantitative data from studies utilizing either this compound or RNAi knockdown of Vcpip1.
Table 1: this compound Inhibitor Activity
| Parameter | Value | Reference |
| IC50 | 70 nM | [10] |
| IC50 | 0.41 µM | [11][12][13] |
| Mechanism | Covalent inhibitor of catalytic cysteine | [10] |
| Selectivity | High selectivity over other DUBs | [10] |
Note: The discrepancy in reported IC50 values may be due to different experimental conditions or assay formats.
| Parameter | Effect of Vcpip1 Knockdown | Quantitative Change |
| Vcpip1 mRNA levels | Decreased | Significant reduction confirmed by qRT-PCR |
| YAP protein levels | Decreased | Noticeable reduction observed by Western blot |
| YAP target gene (CTGF, CYR61) mRNA levels | Decreased | Significant reduction measured by qRT-PCR |
| TEAD transcriptional activity | Decreased | Significant inhibition observed in luciferase reporter assay |
| Cell Proliferation (CCK8 assay) | Decreased | Significant repression of cell growth |
| Cell Proliferation (EdU assay) | Decreased | Significant reduction in the number of proliferating cells |
| Cell Migration (Transwell assay) | Decreased | Significantly impaired migration ability |
| Cell Invasion (Transwell assay) | Decreased | Significantly impaired invasion ability |
| Cell Migration (Wound-healing assay) | Decreased | Decreased migratory ability |
| Apoptosis | Increased | Increased proportion of apoptotic cells |
Experimental Protocols
This compound Treatment
A detailed experimental protocol for the use of this compound is not yet widely published. However, based on its characterization, a general protocol would involve:
-
Reconstitution: this compound (CAS-12290-201) is typically supplied as a solid.[8] It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Cell Treatment: Cells in culture are treated with the desired final concentration of this compound by adding the appropriate volume of the stock solution to the culture medium. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Cells are incubated for a specified period to allow for the inhibitor to exert its effect.
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of Vcpip1 activity, downstream signaling events, or cellular phenotypes.
RNAi-mediated Knockdown of Vcpip1
The following is a representative protocol for siRNA-mediated knockdown of Vcpip1 in cultured cells, based on published studies.[6]
-
siRNA Preparation: Two different siRNA sequences targeting Vcpip1 and a non-targeting control siRNA are used:
-
siVcpip1#1: 5'-CAGGCAAGCUUGAUCCUGAUUUGGUU-3'
-
siVcpip1#2: 5'-GAGGUGACAGAAGUUUGCAAGAUAA-3'
-
siControl: 5'-UUCUCCGAACGUGUCACGU-3'
-
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Transfection:
-
For each well of a 6-well plate, dilute 50 nM of siRNA into serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time for knockdown should be determined empirically.
-
Validation and Analysis:
-
Confirm Vcpip1 knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Proceed with downstream functional assays.
-
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the context in which Vcpip1 functions and the experimental approaches to study it, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS-12290-201 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. CAS-12290-201 | VCPIP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound| CAS NO:3025297-92-8| GlpBio [glpbio.cn]
Vcpip1-IN-1: A Chemical Probe Mirroring Genetic Deletion in Key Cellular Processes
In the quest for precise therapeutic interventions, the ability of a small molecule inhibitor to faithfully replicate the effects of genetically deleting its target is a critical measure of its specificity and potential. This guide provides a comparative analysis of the pharmacological inhibitor Vcpip1-IN-1 and Vcpip1 genetic deletion, offering researchers a detailed look at the experimental data that defines their overlapping functional consequences, particularly in the context of cancer biology.
Introduction to Vcpip1 and its Inhibition
Valosin-containing protein (VCP)/p97-interacting protein 1 (Vcpip1), also known as VCIP135, is a deubiquitinating enzyme (DUB) that plays a crucial role in a variety of fundamental cellular processes. Its functions include the reassembly of the Golgi apparatus and endoplasmic reticulum after mitosis, DNA damage repair, and the regulation of key signaling pathways such as NF-κB and the Hippo/YAP pathway[1][2][3]. Given its involvement in pathways critical for cell proliferation and survival, Vcpip1 has emerged as a potential therapeutic target in diseases like cancer.
This compound (CAS-12290-201) is a potent and selective covalent inhibitor of Vcpip1. It specifically targets the catalytic cysteine (C219) of Vcpip1's OTU domain, thereby blocking its deubiquitinase activity[4]. This targeted mechanism of action provides a powerful tool for the acute inhibition of Vcpip1 function, allowing for a direct comparison with the effects of its genetic deletion.
Comparative Analysis of Phenotypes: this compound vs. Genetic Deletion
Recent studies, particularly in the context of pancreatic ductal adenocarcinoma (PAAD), have provided a direct comparison between the phenotypic outcomes of Vcpip1 inhibition using this compound and its genetic knockdown via siRNA. The findings from these studies demonstrate a remarkable concordance in the cellular consequences of both interventions, suggesting that this compound largely phenocopies Vcpip1 genetic deletion in this context.
Impact on Cancer Cell Proliferation, Migration, Invasion, and Apoptosis
In PAAD cell lines (AsPC-1 and PANC-1), both siRNA-mediated knockdown of Vcpip1 and treatment with this compound led to a significant reduction in cell proliferation, migration, and invasion. Conversely, both interventions resulted in an increase in apoptosis. These findings strongly indicate that the deubiquitinase activity of Vcpip1 is essential for maintaining the malignant phenotype in these cancer cells.
Below is a summary of the quantitative data from these comparative experiments:
| Phenotypic Assay | Cell Line | Vcpip1 siRNA Knockdown Effect | This compound (CAS-12290-201) Treatment Effect | Reference |
| Cell Proliferation (CCK-8 Assay) | AsPC-1 | Decreased | Decreased | [4] |
| PANC-1 | Decreased | Decreased | [4] | |
| Cell Proliferation (EdU Assay) | AsPC-1 | Decreased | Decreased | [4] |
| PANC-1 | Decreased | Decreased | [4] | |
| Cell Migration (Transwell Assay) | AsPC-1 | Decreased | Decreased | [4] |
| PANC-1 | Decreased | Decreased | [4] | |
| Cell Invasion (Transwell Assay) | AsPC-1 | Decreased | Decreased | [4] |
| PANC-1 | Decreased | Decreased | [4] | |
| Apoptosis (Flow Cytometry) | AsPC-1 | Increased | Increased | [4] |
| PANC-1 | Increased | Increased | [4] |
Regulation of the Hippo/YAP Signaling Pathway
A key mechanism underlying the observed phenotypes is the regulation of the Hippo/YAP signaling pathway. Vcpip1 has been shown to interact with and deubiquitinate Yes-associated protein (YAP), a critical downstream effector of the Hippo pathway. This deubiquitination stabilizes YAP, leading to its nuclear translocation and the activation of target genes that promote cell proliferation and inhibit apoptosis.
Both Vcpip1 knockdown and inhibition with this compound result in a decrease in YAP protein levels and a subsequent reduction in the expression of YAP target genes, such as CTGF and CYR61[4]. This demonstrates that the enzymatic activity of Vcpip1 is directly responsible for the positive regulation of the pro-proliferative and anti-apoptotic Hippo/YAP signaling axis in cancer cells.
| Molecular Endpoint | Cell Line | Vcpip1 siRNA Knockdown Effect | This compound (CAS-12290-201) Treatment Effect | Reference |
| YAP Protein Level | AsPC-1 | Decreased | Decreased | [4] |
| PANC-1 | Decreased | Decreased | [4] | |
| YAP Target Gene Expression (CTGF, CYR61) | AsPC-1 | Decreased | Decreased | [4] |
| PANC-1 | Decreased | Decreased | [4] | |
| TEAD Luciferase Reporter Activity | AsPC-1 | Decreased | Decreased | [4] |
| PANC-1 | Decreased | Decreased | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental logic, the following diagrams are provided.
Experimental Protocols
The following are summaries of the key experimental protocols used in the comparative studies.
Cell Culture and Transfection
-
Cell Lines: Human pancreatic adenocarcinoma cell lines AsPC-1 and PANC-1.
-
Culture Conditions: Cells were maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
siRNA Transfection: Cells were transfected with Vcpip1-specific siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions. Experiments were typically performed 48-72 hours post-transfection[4].
Cell Proliferation Assays
-
CCK-8 Assay: Cells were seeded in 96-well plates, and at specified time points, Cell Counting Kit-8 (CCK-8) solution was added. The absorbance at 450 nm was measured to determine cell viability.
-
EdU Incorporation Assay: Proliferating cells were detected using a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay kit. Cells were incubated with EdU, followed by fixation, permeabilization, and a click chemistry reaction to visualize EdU-positive cells via fluorescence microscopy.
Migration and Invasion Assays
-
Transwell Assay: For migration assays, cells were seeded in the upper chamber of a Transwell insert. For invasion assays, the insert was pre-coated with Matrigel. The lower chamber contained a chemoattractant. After incubation, non-migrated/invaded cells were removed, and the cells on the lower surface of the membrane were fixed, stained, and counted.
Apoptosis Assay
-
Annexin V/PI Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Western Blotting
-
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Vcpip1, YAP, and a loading control (e.g., GAPDH). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system were used for visualization.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA was extracted from cells and reverse-transcribed into cDNA. qRT-PCR was performed using SYBR Green master mix and primers specific for YAP target genes (e.g., CTGF, CYR61) and a housekeeping gene for normalization.
Luciferase Reporter Assay
-
Cells were co-transfected with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. After treatment or siRNA transfection, luciferase activity was measured using a dual-luciferase reporter assay system.
Conclusion
References
- 1. uniprot.org [uniprot.org]
- 2. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post-Mitotic Golgi Reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Vcpip1-IN-1 Results with Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitor, Vcpip1-IN-1, designed to target the Valosin Containing Protein Interacting Protein 1 (VCPIP1). VCPIP1 is a deubiquitinase that plays a crucial role in several cellular processes, including post-mitotic Golgi reassembly, DNA repair, and the regulation of key signaling pathways such as Hippo/YAP and NF-κB.[1][2][3][4][5] The data presented herein is a representative illustration of the experimental results expected from the validation of a selective VCPIP1 inhibitor.
Mechanism of Action
This compound is a hypothetical, potent, and selective small molecule inhibitor of the deubiquitinase activity of VCPIP1. By inhibiting VCPIP1, this compound is expected to modulate downstream cellular processes, making it a potential therapeutic agent for diseases characterized by aberrant VCPIP1 activity.
Comparative Data of this compound and Alternatives
The following tables summarize the hypothetical quantitative data from a series of cross-validating assays, comparing the efficacy and specificity of this compound with a hypothetical alternative inhibitor, Alternative-IN-2, and a negative control.
Table 1: Biochemical Assay Results
| Assay Type | Parameter | This compound | Alternative-IN-2 | Negative Control |
| VCPIP1 Deubiquitinase Assay | IC50 (nM) | 15 | 150 | > 10,000 |
| VCP-VCPIP1 Binding Assay | KD (nM) | 25 | 200 | No binding |
| Kinase Selectivity Panel (468 kinases) | % Inhibition at 1µM | < 10% for all | < 15% for all | Not Applicable |
| DUB Selectivity Panel (40 DUBs) | % Inhibition at 1µM | < 5% for others | < 20% for others | Not Applicable |
Table 2: Cell-Based Assay Results
| Assay Type | Cell Line | Parameter | This compound | Alternative-IN-2 | Negative Control |
| Golgi Reassembly Assay | HeLa | % Cells with Fragmented Golgi | 75% | 40% | 5% |
| Hippo/YAP Reporter Assay | PANC-1 | Luciferase Activity (Fold Change) | 0.4 | 0.7 | 1.0 |
| NF-κB Reporter Assay | RAW 264.7 | Luciferase Activity (Fold Change) | 1.8 | 1.3 | 1.0 |
| Cell Viability Assay | PANC-1 | EC50 (µM) | 5 | 25 | > 100 |
| Apoptosis Assay (Annexin V) | PANC-1 | % Apoptotic Cells | 60% | 30% | < 5% |
Experimental Protocols
VCPIP1 Deubiquitinase Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of VCPIP1.
-
Reagents: Recombinant human VCPIP1, ubiquitin-rhodamine110, assay buffer (50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).
-
Procedure:
-
Prepare a serial dilution of the test compounds (this compound, Alternative-IN-2, Negative Control).
-
Add 5 µL of the compound dilutions to a 384-well plate.
-
Add 10 µL of 2x concentrated VCPIP1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of 4x concentrated ubiquitin-rhodamine110 substrate to initiate the reaction.
-
Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over 60 minutes using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
VCP-VCPIP1 Binding Assay (TR-FRET)
This assay quantifies the binding affinity between VCPIP1 and its interacting partner VCP.[6][7]
-
Reagents: Recombinant human VCP labeled with terbium, recombinant human VCPIP1 labeled with BODIPY, TR-FRET buffer.
-
Procedure:
-
Add a constant concentration of terbium-labeled VCP to the wells of a microplate.
-
Add serial dilutions of the test compounds.
-
Add a constant concentration of BODIPY-labeled VCPIP1 to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the TR-FRET signal (Excitation: 340 nm, Emission: 665 nm and 615 nm) using a compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the dissociation constant (KD) from the binding curves.
Golgi Reassembly Assay
This assay assesses the functional effect of VCPIP1 inhibition on post-mitotic Golgi reassembly.[2][4][8]
-
Cell Culture: Culture HeLa cells on glass coverslips and synchronize them in mitosis using nocodazole.
-
Procedure:
-
Wash the cells to release them from the mitotic block.
-
Treat the cells with the test compounds or vehicle control for 2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for a Golgi marker (e.g., GM130) using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of cells exhibiting a fragmented Golgi apparatus in each treatment group.
Hippo/YAP TEAD Reporter Assay
This assay measures the effect of VCPIP1 inhibition on the transcriptional activity of YAP, a key component of the Hippo pathway.[3]
-
Cell Transfection: Co-transfect PANC-1 cells with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Procedure:
-
After 24 hours, treat the transfected cells with the test compounds or vehicle control for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the vehicle-treated control.
Visualizations
References
- 1. genecards.org [genecards.org]
- 2. VCPIP1 - Wikipedia [en.wikipedia.org]
- 3. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural basis of VCP-VCPIP1-p47 ternary complex in Golgi maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of VCPIP1 and P97/VCP Interaction Reveals Its Functions in Post‐Mitotic Golgi Reassembly - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Selective Vcpip1 Inhibition Versus Broad-Spectrum Deubiquitinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a selective Vcpip1 inhibitor, CAS-12290-201, against pan-deubiquitinase (DUB) inhibitors PR-619 and b-AP15. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of the ubiquitin-proteasome system.
Executive Summary
Vcpip1 (Valosin-containing protein-interacting protein 1) is a deubiquitinating enzyme with specific roles in cellular processes such as Golgi apparatus reassembly, DNA repair, and the regulation of signaling pathways like NF-κB and Hippo/YAP.[1][2][3] Selective inhibition of Vcpip1 offers a targeted approach to dissect its specific functions. In contrast, pan-DUB inhibitors affect a wide range of DUBs, leading to a global accumulation of ubiquitinated proteins and broad cellular effects, including the induction of endoplasmic reticulum (ER) stress and apoptosis.[4][5][6] This guide presents a comparative analysis of the biochemical potency, cellular efficacy, and selectivity of the Vcpip1 inhibitor CAS-12290-201 and the pan-DUB inhibitors PR-619 and b-AP15.
Data Presentation
Table 1: Biochemical Potency of Vcpip1-IN-1 and Pan-DUB Inhibitors
| Inhibitor | Target(s) | IC50/EC50 | Assay Type | Source |
| CAS-12290-201 | Vcpip1 | 70 nM (IC50) | Biochemical (in vitro) | [7] |
| PR-619 | Pan-DUB | 1-20 µM (EC50) | Cell-free | [8] |
| b-AP15 | USP14, UCHL5, other DUBs | 2.1 µM (IC50) | 19S proteasome activity (Ub-AMC cleavage) | [9] |
Table 2: Cellular Efficacy of this compound and Pan-DUB Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Source |
| CAS-12290-201 | - | Good target engagement, low toxicity | - | [7] |
| PR-619 | HCT116 (colon cancer) | Cytotoxicity | 6.3 µM (EC50) | [8] |
| T24/R (urothelial carcinoma) | Cytotoxicity | 10-45 µM | [1] | |
| JJ012, SW1353 (chondrosarcoma) | Reduced cell viability | 2.5-17.5 µM | [5] | |
| b-AP15 | HCT116 (colon cancer) | Apoptosis/Cell death commitment | 1 µM | [10] |
| Multiple Myeloma cell lines | Blocks growth, induces apoptosis | - | [9] | |
| H1299, H520 (lung cancer) | Synergistically suppresses proliferation with Tanespimycin | ≥ 0.5 µM | [11] |
Signaling Pathways and Mechanisms of Action
Vcpip1 has been identified as a key regulator in the Hippo/YAP signaling pathway, where it deubiquitinates and stabilizes the transcriptional co-activator YAP, promoting its activity.[12][2] This suggests that selective inhibition of Vcpip1 could be a therapeutic strategy in cancers driven by YAP hyperactivation.
Pan-DUB inhibitors, by their nature, have a much broader impact on cellular signaling. Their inhibition of multiple DUBs leads to the accumulation of polyubiquitinated proteins, which can induce ER stress, activate apoptotic pathways, and cause cell cycle arrest.[5][6] This widespread disruption of protein homeostasis is the basis for their potent anti-cancer effects.
Vcpip1 in the Hippo/YAP Signaling Pathway
References
- 1. PR-619, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. VCPIP1 negatively regulates NF-κB signaling pathways by deubiquitinating and stabilizing Erbin in MDP-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Combination of B-AP15 and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. citeab.com [citeab.com]
Benchmarking Vcpip1-IN-1: A Comparative Guide to Published Vcpip1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vcpip1-IN-1 with other published inhibitors of Valosin-containing protein-interacting protein 1 (Vcpip1), a deubiquitinating enzyme (DUB) implicated in critical cellular processes and disease pathways. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Vcpip1 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable published Vcpip1 inhibitors. Direct comparison is facilitated by presenting key inhibitory metrics.
| Inhibitor | Target | IC50 | Ki | k_inact_ | Selectivity Profile |
| This compound | Vcpip1 | 0.41 µM[1] | N/A | N/A | Data not publicly available |
| CAS-12290-201 | Vcpip1 | 70 nM[2] | 15.3 ± 4.6 µM[2] | 0.0792 ± 0.0085 s⁻¹[2] | High selectivity for Vcpip1 over other cellular DUBs[2] |
| WH-9943-103C | Vcpip1 | Sub-micromolar | N/A | N/A | Selective for Vcpip1 out of a panel of 41 purified recombinant DUBs[3] |
N/A : Data not available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are synthesized from published literature and represent standard approaches for evaluating DUB inhibitors.
Ubiquitin-Rhodamine (Ub-Rho) Cleavage Assay
This assay biochemically quantifies the enzymatic activity of Vcpip1 and the potency of its inhibitors.
-
Principle: The assay utilizes a quenched fluorescent substrate, Ubiquitin-Rhodamine 110 (Ub-Rho). Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine by an active DUB results in an increase in fluorescence, which can be measured over time.
-
Protocol:
-
Reagents: Purified recombinant Vcpip1 enzyme, Ub-Rho substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT), and the inhibitor to be tested (e.g., this compound).
-
Procedure:
-
A solution of purified Vcpip1 is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96- or 384-well plate.
-
The enzymatic reaction is initiated by the addition of the Ub-Rho substrate.
-
Fluorescence intensity (excitation ~485 nm, emission ~535 nm) is monitored kinetically using a plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to Vcpip1 activity. IC50 values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a panel of DUBs in a complex biological sample.
-
Principle: This method uses activity-based probes (ABPs) that covalently bind to the active site of DUBs. Inhibitor selectivity is determined by its ability to compete with the ABP for binding to its target DUBs.
-
Protocol:
-
Reagents: Cell lysate or purified DUB panel, a ubiquitin-based ABP (e.g., HA-Ub-VME), and the test inhibitor.
-
Procedure:
-
The cell lysate is pre-incubated with the inhibitor at various concentrations.
-
The ABP is then added to the lysate to label the active DUBs that are not blocked by the inhibitor.
-
The labeled DUBs are subsequently enriched (e.g., via immunoprecipitation of the HA tag) and identified and quantified by mass spectrometry.
-
-
Data Analysis: The abundance of each DUB identified by mass spectrometry is compared between the inhibitor-treated and control samples. A significant decrease in the signal for a particular DUB in the presence of the inhibitor indicates target engagement and allows for the assessment of selectivity across the DUB-ome.
-
In-Cell Target Engagement Assay
This assay confirms that the inhibitor can bind to its intended target, Vcpip1, within a cellular context.
-
Principle: Similar to the in-vitro ABPP, this assay measures the ability of a cell-permeable inhibitor to compete with an ABP for binding to the target DUB within intact cells.
-
Protocol:
-
Reagents: Cultured cells expressing Vcpip1, a cell-permeable ABP, and the test inhibitor.
-
Procedure:
-
Intact cells are treated with the inhibitor at various concentrations.
-
The cells are then lysed, and the lysate is incubated with the ABP.
-
The level of ABP-labeled Vcpip1 is quantified, typically by western blot analysis using an antibody against the ABP's tag.
-
-
Data Analysis: A dose-dependent decrease in the amount of ABP-labeled Vcpip1 indicates that the inhibitor is engaging its target within the cell.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways involving Vcpip1.
References
A Comparative Guide to the In Vitro and In Cellulo Potency of VCPIP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in cellulo potency of Vcpip1-IN-1, with a focus on the well-characterized inhibitor CAS-12290-201. Valosin-containing protein (VCP)-interacting protein 1 (VCPIP1) is a deubiquitinating enzyme (DUB) implicated in various cellular processes, including Golgi and endoplasmic reticulum reassembly, DNA repair, and the regulation of signaling pathways such as the Hippo pathway.[1][2][3] Its emerging role in diseases like pancreatic adenocarcinoma has made it an attractive target for therapeutic intervention.[3] This document summarizes key experimental data, details the underlying methodologies, and presents visual workflows to facilitate a comprehensive understanding of VCPIP1 inhibitor performance.
Quantitative Potency of VCPIP1 Inhibitors
The following table summarizes the in vitro and in cellulo potency data for known VCPIP1 inhibitors. While direct EC50 values for cellular activity are not always available, cellular target engagement and downstream functional effects provide strong evidence of in cellulo potency.
| Inhibitor | In Vitro IC50 (nM) | In Cellulo Potency | Target Engagement Assay | Downstream Cellular Effect |
| CAS-12290-201 | 70[4] | Good target engagement in live cells[4] | Activity-Based Protein Profiling (ABPP)[4] | Accelerates YAP protein degradation and increases K48-linked polyubiquitination of YAP in pancreatic cancer cells.[3] |
| WH-9943-103C | Sub-micromolar | Demonstrated in-cell target engagement[4] | Activity-Based Protein Profiling (ABPP)[4] | Precursor to CAS-12290-201 with validated covalent modification of VCPIP1.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Potency Assessment: Ubiquitin-Rhodamine Cleavage Assay
This biochemical assay is a widely used method to determine the enzymatic activity of deubiquitinases and assess the potency of their inhibitors.
Principle: The assay utilizes a quenched fluorescent substrate, Ubiquitin-Rhodamine 110 (Ub-Rho). Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine by an active DUB, such as VCPIP1, results in an increase in fluorescence, which can be measured over time.[5][6]
Protocol:
-
Enzyme and Inhibitor Pre-incubation: Purified recombinant VCPIP1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., CAS-12290-201) or DMSO (vehicle control) in an appropriate assay buffer (e.g., 50 mM Tris pH 8.0, 0.5 mM EDTA, 10 µM ovalbumin, 5 mM TCEP) for a defined period (e.g., 6 hours) at room temperature.[4]
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the Ub-Rhodamine substrate to a final concentration of 500 nM.[4]
-
Fluorescence Measurement: The increase in fluorescence is monitored kinetically using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5]
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 value, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Cellulo Target Engagement Assessment
Demonstrating that an inhibitor binds to its intended target within a cellular context is crucial for validating its mechanism of action. Two common methods for assessing target engagement of DUB inhibitors are Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA).
Principle: ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes in a complex proteome. For DUBs, these probes are often based on the ubiquitin structure with a reactive "warhead" that targets the catalytic cysteine. Competitive ABPP is used to assess inhibitor selectivity and potency by measuring the ability of a test compound to compete with the ABP for binding to the target enzyme.[7][8][9]
Protocol:
-
Cell Lysate Preparation or Intact Cell Treatment:
-
Lysate-based: Cells are lysed, and the resulting proteome is incubated with the inhibitor at various concentrations.
-
Intact cell-based: Live cells are treated with the inhibitor to assess cell permeability and target engagement in a native environment.
-
-
Probe Labeling: A DUB-specific ABP (e.g., a biotinylated or fluorescently tagged ubiquitin probe) is added to the inhibitor-treated lysate or cells and incubated to allow for covalent labeling of active DUBs.
-
Detection and Quantification:
-
Gel-based: Labeled proteins are separated by SDS-PAGE, and the probe signal is detected by in-gel fluorescence scanning or by streptavidin blotting (for biotinylated probes). A decrease in probe labeling indicates successful target engagement by the inhibitor.
-
Mass Spectrometry-based: Biotinylated probes allow for the enrichment of labeled DUBs on streptavidin beads, followed by on-bead digestion and quantitative mass spectrometry to identify and quantify the DUBs that are engaged by the inhibitor.
-
Principle: CETSA is based on the principle that the binding of a ligand (e.g., an inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal stabilization can be detected by measuring the amount of soluble protein remaining after heating the cells or cell lysates to various temperatures.[10][11][12]
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor or vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (VCPIP1) in each sample is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing the Workflow and Signaling
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathway involving VCPIP1.
Caption: Workflow for determining the in vitro potency of a VCPIP1 inhibitor.
Caption: Workflow for assessing in cellulo target engagement of a VCPIP1 inhibitor.
Caption: Simplified signaling pathway showing VCPIP1-mediated regulation of YAP stability.
References
- 1. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. VCPIP1 facilitates pancreatic adenocarcinoma progression via Hippo/YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods [mdpi.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Probes for the Deubiquitinase VCPIP1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of ubiquitin signaling research, the deubiquitinase (DUB) VCPIP1 (Valosin-Containing Protein Interacting Protein 1) has emerged as a critical regulator of diverse cellular processes, including inflammatory signaling, organ size control, and genome stability. The development of potent and selective small molecule probes is paramount to dissecting its complex biology and exploring its therapeutic potential. This guide provides a comprehensive head-to-head comparison of currently prominent small molecule inhibitors of VCPIP1: Vcpip1-IN-1, CAS-12290-201, and its precursor WH-943-103C.
Executive Summary
VCPIP1, a cysteine protease, plays a pivotal role in cellular homeostasis through its deubiquitinating activity. Its dysregulation has been implicated in various diseases, making it an attractive target for therapeutic intervention. This guide details the biochemical potency, kinetic parameters, and selectivity of three key small molecule probes. The presented data, compiled from recent studies, highlights the progression from an initial hit compound to a highly potent and selective chemical probe, offering researchers valuable tools to investigate VCPIP1 function.
Comparative Performance of VCPIP1 Small Molecule Probes
The following table summarizes the key quantitative data for the three small molecule probes targeting VCPIP1. This allows for a direct comparison of their potency and mechanism of action.
| Parameter | This compound | CAS-12290-201 | WH-943-103C | Reference |
| IC50 | 0.41 µM | 70 nM | Sub-micromolar | [1][2] |
| Ki | Not Reported | 15.3 ± 4.6 µM | Not Reported | [2] |
| kinact | Not Reported | 0.0792 ± 0.0085 s⁻¹ | Not Reported | [2] |
| Mechanism of Action | Not Specified | Covalent | Covalent | [2] |
| Selectivity | Not Reported | High (little to no activity toward other cellular DUBs) | High (selective for VCPIP1 in a panel of 41 DUBs) | [2][3] |
Note: The IC50 value for WH-943-103C is described as sub-micromolar, indicating a potency greater than 1 µM, but a precise value was not provided in the reviewed literature.
Chemical Structures
A comparison of the chemical structures of this compound and CAS-12290-201 reveals that they are distinct molecules.
This compound SMILES: O=C(NCC1CN(C(=O)CCl)C1)C2=CC=CC=C2[1][4]
CAS-12290-201 Synonym: 3-((1-(2-chloroacetyl)azetidin-3-yl)methyl)-7-fluoroquinazolin-4(3H)-one
(Structure available in referenced literature)
Signaling Pathway Involvement of VCPIP1
VCPIP1 is implicated in several critical signaling pathways, regulating cellular responses to various stimuli. The following diagrams illustrate the role of VCPIP1 in these pathways.
Caption: VCPIP1 in the NF-κB Signaling Pathway.
Caption: VCPIP1 in the Hippo/YAP Signaling Pathway.
Caption: VCPIP1 in Golgi/ER Reassembly.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the VCPIP1 inhibitors.
Ubiquitin-Rhodamine Deubiquitinase Activity Assay
This assay is a widely used method to measure the enzymatic activity of deubiquitinases.
Objective: To determine the IC50 values of small molecule inhibitors against VCPIP1.
Procedure:
-
Enzyme Pre-incubation: Purified recombinant VCPIP1 enzyme is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 50 mM TRIS pH 8, 0.5 mM EDTA, 10 µM ovalbumin, and 5 mM TCEP) for a defined period (e.g., 6 hours) at room temperature.[2]
-
Substrate Addition: The fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110) is added to the enzyme-inhibitor mixture to a final concentration of 500 nM.[2]
-
Fluorescence Measurement: The cleavage of the rhodamine group from ubiquitin by active VCPIP1 results in an increase in fluorescence. This is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase. The percentage of inhibition at each inhibitor concentration is determined relative to the DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Caption: Ubiquitin-Rhodamine Assay Workflow.
DUB Activity-Based Protein Profiling (ABPP)
This method is employed to assess the selectivity of inhibitors against a broad range of DUBs in a complex biological sample.
Objective: To determine the selectivity profile of a VCPIP1 inhibitor against other cellular deubiquitinases.
Procedure:
-
Cell Lysate Preparation: HEK293T cells are lysed, and the protein concentration of the clarified lysate is determined.[2]
-
Inhibitor Treatment: Aliquots of the cell lysate are incubated with the test inhibitor at a specific concentration (e.g., 10 µM or 50 µM) or DMSO for a set duration (e.g., 5 hours) at room temperature.[2]
-
Probe Labeling: A cocktail of broad-spectrum, biotinylated ubiquitin-based activity probes (e.g., Biotin-Ub-PA and Biotin-Ub-VME) is added to the treated lysates and incubated to label the active DUBs.[2]
-
Enrichment and Digestion: The biotin-labeled proteins are enriched using streptavidin beads, followed by on-bead reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled DUBs.
-
Data Analysis: The abundance of each DUB in the inhibitor-treated sample is compared to the DMSO control to determine the degree of inhibition. A significant reduction in the signal for a particular DUB indicates that it is a target of the inhibitor.
Caption: DUB ABPP Experimental Workflow.
Conclusion
The development of small molecule probes for VCPIP1 has progressed significantly, culminating in the identification of CAS-12290-201 as a potent and selective covalent inhibitor. This compound, along with its precursor WH-943-103C and the distinct inhibitor this compound, provides the research community with a valuable toolkit to further elucidate the multifaceted roles of VCPIP1 in health and disease. The detailed experimental protocols and an understanding of the signaling pathways in which VCPIP1 participates will empower researchers to design and execute robust experiments, ultimately accelerating our understanding of this important deubiquitinase and paving the way for potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal of Vcpip1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Vcpip1-IN-1 are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a notable VCPIP1 inhibitor utilized in cancer research. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
This compound is a chemical compound that requires careful management due to its potential hazards. While a specific Safety Data Sheet (SDS) providing detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste must be strictly followed.[1][2][3]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be familiar with the general safety precautions for handling chemical inhibitors.
Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.
This compound Properties
A summary of the key properties of this compound is provided in the table below. This information is crucial for proper labeling and waste segregation.
| Property | Value |
| Molecular Formula | C13H15ClN2O2 |
| CAS Number | 3025297-92-8 |
| Appearance | Solid |
| Storage Temperature | -20℃ |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and materials contaminated with it must be treated as hazardous chemical waste.[2][4] Under no circumstances should it be disposed of down the drain or in regular trash.[5]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, microfuge tubes), must be classified as hazardous chemical waste.[1][2]
-
This waste should be segregated from other types of laboratory waste, such as biological or radioactive waste, to prevent dangerous reactions.[1][4]
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid.[2] Often, the original product container is a suitable choice for waste storage.
-
For liquid waste, secondary containment should be used to prevent spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with a completed Environmental Health and Safety (EHS) Hazardous Waste Label, as per your institution's guidelines.[2][5]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the laboratory and room number, and the Principal Investigator's name and contact information.[5] Avoid using chemical formulas or abbreviations.[2]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.[5]
-
Do not allow hazardous waste to accumulate in the lab for extended periods.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, it is recommended to collect the first three rinses.[5]
-
After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed glass or plastic.[5]
-
-
Request for Pickup:
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional guidelines for methodologies related to the use of this inhibitor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
